7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol
Description
Properties
IUPAC Name |
7-fluoro-1-hydroxy-3H-2,1-benzoxaborole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO2/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3,10H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGKOZHDSGAHME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC=C2F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401240120 | |
| Record name | 7-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401240120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174671-93-3 | |
| Record name | 7-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174671-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401240120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Fluorobenzo[c]oxaborol-1(3H)-ol: Chemical Properties & Synthetic Guide
This guide details the chemical properties, synthesis, and reactivity of 7-Fluorobenzo[c]oxaborol-1(3H)-ol , a specialized boron-heterocycle with distinct physicochemical characteristics compared to its clinical analog, Tavaborole (5-fluoro isomer).
Executive Summary
7-Fluorobenzo[c]oxaborol-1(3H)-ol (CAS: 174671-93-3) is a benzoxaborole scaffold characterized by a fluorine atom at the 7-position—adjacent to the boron-carbon bond.[1][2][3] Unlike its 5-fluoro analog (Tavaborole), which is an FDA-approved antifungal, the 7-fluoro isomer exhibits unique electronic properties, including an anomalous pKa retention and distinct structure-activity relationships (SAR) in antimalarial and anticancer applications. This guide serves as a technical reference for its synthesis, reactivity profile, and mechanistic behavior.
Physicochemical Profile
The 7-fluoro substitution imposes a steric and electronic environment that differentiates this compound from other fluorinated isomers.
Key Properties Table
| Property | Value / Description | Notes |
| CAS Number | 174671-93-3 | Specific to 7-fluoro isomer.[1][2][3] |
| Molecular Formula | C₇H₆BFO₂ | |
| Molecular Weight | 151.93 g/mol | |
| Acidity (pKa) | 7.42 | Critical Insight:[4] Higher than 4-, 5-, or 6-fluoro isomers (typically <7.0). |
| Appearance | White to off-white solid | |
| Solubility | DMSO, Ethanol, Methanol | Sparingly soluble in water; requires pH adjustment for aqueous stock. |
| ~30–35 ppm (Trigonal) | Shifts to ~5–10 ppm upon diol complexation (Tetrahedral). | |
| ~ -113 to -115 ppm | Distinct from 5-fluoro isomer (-118 ppm). |
Expert Insight: The pKa Anomaly
While electron-withdrawing groups (EWGs) like fluorine typically increase the Lewis acidity of boronic acids (lowering pKa), the 7-fluoro isomer is an exception .[4]
-
Observation: 4-, 5-, and 6-fluorobenzoxaboroles have pKa values between 6.3 and 6.9. The 7-fluoro isomer retains a pKa of ~7.42, similar to the unsubstituted parent (7.39).[4]
-
Mechanistic Driver: The 7-fluorine is ortho to the boron center. This proximity likely allows for mesomeric electron donation (resonance) that counteracts the inductive withdrawal, or steric shielding that destabilizes the formation of the tetrahedral hydroxyboronate anion. This property is crucial for maintaining neutral membrane permeability at physiological pH (7.4).
Synthetic Methodology
The synthesis requires precise regiochemical control. The optimal route utilizes 2-bromo-3-fluorobenzaldehyde to ensure the fluorine is positioned adjacent to the boron attachment point (C7a) in the final bicycle.
Protocol: Borylation-Cyclization Sequence
Precursor: 2-Bromo-3-fluorobenzaldehyde (CAS: 149947-15-9)[5]
Step 1: Reduction to Benzyl Alcohol
-
Dissolve 2-bromo-3-fluorobenzaldehyde (1.0 eq) in MeOH (0.5 M).
-
Cool to 0°C. Add NaBH₄ (1.1 eq) portion-wise over 15 min.
-
Stir at RT for 1 h. Quench with sat. NH₄Cl.
-
Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 2-bromo-3-fluorobenzyl alcohol .
Step 2: Protection (THP Ether)
-
Dissolve alcohol in DCM. Add 3,4-dihydro-2H-pyran (DHP, 1.2 eq) and catalytic p-TsOH (0.05 eq).
-
Stir at RT for 4 h (TLC monitoring).
-
Wash with NaHCO₃, dry, and concentrate. Note: Protection is vital to prevent alkoxide interference during lithiation.
Step 3: Cryogenic Borylation & Cyclization
-
Dissolve protected intermediate in anhydrous THF (0.2 M) under Argon.
-
Cool to -78°C . Add n-BuLi (1.2 eq, 2.5 M in hexanes) dropwise. Maintain temp < -70°C.
-
Stir for 45 min to generate the aryllithium species.
-
Add Triisopropyl borate (B(OiPr)₃) (1.5 eq) rapidly.
-
Warm slowly to RT over 2 h.
-
Acidic Hydrolysis/Cyclization: Add 6M HCl (excess) and stir vigorously for 1 h. This step cleaves the THP group and the isopropyl esters, inducing spontaneous cyclization between the hydroxymethyl group and the boronic acid.
-
Purification: Adjust pH to ~5, extract with EtOAc. Recrystallize from Hexane/EtOAc or water.
Synthesis Workflow Diagram
Caption: Step-by-step synthesis of 7-Fluorobenzo[c]oxaborol-1(3H)-ol via cryogenic lithiation-borylation.
Reactivity & Mechanistic Insights
Lewis Acidity & Water Equilibrium
Benzoxaboroles exist in equilibrium between the closed cyclic form and the open boronic acid form, though the closed form is thermodynamically favored (>95%) in aqueous solution due to the stability of the 5-membered oxaborole ring.
-
Reaction:
-
7-Fluoro Effect: The steric bulk at position 7 (ortho to Boron) reinforces the closed conformation by restricting rotation around the C-B bond.
Diol Binding (Spirocyclic Adduct Formation)
The primary biological mechanism of benzoxaboroles is the reversible formation of spirocyclic anionic complexes with cis-diols (e.g., ribose in tRNA, carbohydrates).
-
Neutral State: The boron is
hybridized (trigonal planar). -
Binding: Nucleophilic attack by cis-diol hydroxyls.
-
Anionic State: Formation of a tetrahedral
boronate anion. -
pH Dependence: Binding is tightest when pH > pKa. Since the 7-F isomer has a pKa of 7.42, it is approximately 50% ionized at physiological pH, balancing binding affinity with membrane permeability.
Mechanism of Action Diagram
Caption: Equilibrium mechanism showing the conversion from neutral sp2 boron to the bioactive sp3 spirocyclic anion upon diol binding.
Biological Relevance & Applications
While the 5-fluoro isomer targets fungal Leucyl-tRNA synthetase (LeuRS), the 7-fluoro isomer serves different roles in drug discovery:
-
Antimalarial Activity: 7-substituted benzoxaboroles have demonstrated potency against Plasmodium falciparum.[6] The 7-fluoro group blocks metabolic oxidation at this position, a common clearance pathway for benzoxaboroles.
-
Selectivity Probe: In human LeuRS, the 7-position is sterically occluded by a eukaryotic-specific helix. Therefore, 7-substitution is often used to reduce toxicity against human enzymes while retaining activity against parasitic or bacterial targets that lack this steric clash.
-
Bioisostere: The 7-F moiety acts as a bioisostere for C-H or C-OH, modulating lipophilicity (LogP) without significantly altering the electronic pKa profile, a rare and valuable property in lead optimization.
References
-
Adamczyk-Woźniak, L., et al. (2012). "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry. Link
-
Pal, D. G., et al. (2011). "Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore." ACS Medicinal Chemistry Letters. Link
-
Source of pKa data (7.42) and Hammett analysis.[7]
-
-
Zhang, Y., et al. (2012). "Benzoxaborole antimalarial agents.[6] Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles."[6] Bioorganic & Medicinal Chemistry Letters. Link
- Source of biological activity and 7-substitution SAR.
-
PubChem Compound Summary. (2024). "6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol (Isomer Analysis)." National Library of Medicine. Link
- Verific
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 2-BROMO-3-FLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. Benzoxaborole antimalarial agents. Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Structure Elucidation of 7-Fluorobenzo[c]oxaborol-1(3H)-ol
The following technical guide details the structure elucidation of 7-Fluorobenzo[c]oxaborol-1(3H)-ol , a specific isomer of the benzoxaborole scaffold often utilized in medicinal chemistry (e.g., as a bioisostere or pharmacophore in beta-lactamase inhibitors and anti-inflammatory agents).
This guide prioritizes the logic of elucidation , distinguishing the 7-fluoro isomer from its 4-, 5-, and 6-fluoro regioisomers through synthesis verification, NMR scalar coupling analysis, and dipolar coupling (NOE) networks.
Executive Summary & Structural Context
Molecule: 7-Fluorobenzo[c]oxaborol-1(3H)-ol Formula: C₇H₆BFO₂ Core Scaffold: 2,1-benzoxaborole (benzo[c][1,2]oxaborole) Critical Feature: The fluorine atom is positioned at C7, adjacent to the boron-bearing carbon (C7a).[1] This unique steric and electronic environment distinguishes it from the clinically relevant 5-fluoro (tavaborole) analogs.
Elucidation Challenge: The primary challenge lies in differentiating the 7-fluoro isomer from the 4-fluoro isomer (which also possesses three contiguous aromatic protons) and the 6-fluoro isomer (which has a distinct substitution pattern). This guide establishes a self-validating protocol to confirm the 7-position regiochemistry.
Synthetic Logic: The First Line of Evidence
Structural certainty begins with the precursor. Unlike electrophilic aromatic substitution, which yields mixtures, the synthesis of 7-fluorobenzoxaborole relies on regio-defined lithiation .
Verified Synthetic Route
To guarantee the 7-fluoro architecture, the synthesis must utilize 2-bromo-3-fluorobenzaldehyde or 2-bromo-3-fluorobenzyl alcohol .
-
Protection: The aldehyde/alcohol is protected (e.g., as a THP ether or acetal) to survive lithiation.
-
Lithiation-Borylation: Treatment with n-BuLi effects a halogen-lithium exchange specifically at the C2 position (between the fluoro and protected hydroxymethyl groups).
-
Quench: Reaction with trialkyl borate (e.g., B(OMe)₃) installs the boron atom at position 2.
-
Cyclization: Acidic hydrolysis removes the protecting group and induces spontaneous cyclization between the boron and the benzylic oxygen.
Structural Implication: Because the fluorine was ortho to the bromine in the starting material, it must be ortho to the boron in the final product (Position 7).
Figure 1: Regio-controlled synthesis ensuring the 7-fluoro substitution pattern.
Spectroscopic Elucidation (NMR)
The definitive proof of structure relies on Nuclear Magnetic Resonance (NMR). The 7-fluoro isomer exhibits a distinct "fingerprint" in its coupling constants.
A. 1H NMR: The "Contiguous 3" Pattern
The 7-fluoro isomer retains protons at positions 4, 5, and 6.
-
H4 (Doublet): Adjacent to the oxaborole ring CH₂ (Position 3). It shows weak coupling to fluorine (para-like distance).
-
H5 (Triplet/dd): The central proton. It couples to both H4 and H6 (vicinal, ~7-8 Hz) and the Fluorine (meta, ~5-6 Hz).
-
H6 (Doublet/dd): Adjacent to Fluorine. It shows strong coupling to Fluorine (ortho, ~8-11 Hz) and vicinal coupling to H5.
Differentiation Check:
-
vs. 6-Fluoro: The 6-fluoro isomer has protons at 4, 5, and 7. H7 appears as an isolated singlet (or doublet with large
) with no large vicinal H-H coupling. The 7-fluoro isomer has no isolated aromatic protons ; all are vicinally coupled. -
vs. 4-Fluoro: The 4-fluoro isomer lacks the H4 proton. The remaining protons (H5, H6, H7) are contiguous, but the chemical shifts and NOE patterns differ (see Section C).
B. 13C NMR & 19F Coupling
Carbon-Fluorine coupling (
| Carbon Position | Assignment | Expected Multiplicity | Coupling Constant ( | Logic |
| C7 | C-F (Ipso) | Doublet | ~245 Hz | Direct attachment. |
| C6 | Ortho to F | Doublet | ~17-20 Hz | Ortho coupling is distinctively large. |
| C7a | Ortho to F (Fused) | Broad Doublet | ~15-20 Hz | Ortho coupling + Boron quadrupolar broadening. |
| C5 | Meta to F | Doublet | ~6-8 Hz | Typical meta coupling. |
| C4 | Para to F | Singlet/Small Doublet | < 3 Hz | Para coupling is often negligible. |
| C3 | Benzylic CH₂ | Singlet | 0 Hz | Too far (4 bonds) to couple significantly. |
C. The "Gold Standard" NOE Experiment
To conclusively distinguish 7-fluoro from 4-fluoro (both have 3 contiguous protons), you must perform a 1D-NOE or 2D-NOESY experiment targeting the benzylic methylene protons (H3) .
-
Protocol: Irradiate the CH₂ signal at ~5.0 ppm.
-
7-Fluoro Result: You will observe a strong NOE enhancement at the H4 aromatic signal . This confirms H4 is physically adjacent to the CH₂ group.
-
4-Fluoro Result: You will observe NO enhancement in the aromatic region (or a very weak one to H5), because Position 4 is occupied by Fluorine.
Figure 2: Decision tree for distinguishing benzoxaborole fluoro-isomers via NMR.
Mass Spectrometry & Isotopic Validation
While NMR defines the connectivity, Mass Spectrometry (MS) validates the elemental composition and boron content.
-
Boron Isotope Pattern: Boron exists as ¹⁰B (~20%) and ¹¹B (~80%).
-
Observation: In High-Resolution MS (ESI- or ESI+), the molecular ion cluster will show a distinct pattern where the M peak (containing ¹¹B) is accompanied by an M-1 peak (containing ¹⁰B) at approximately 25% intensity of the parent peak.
-
Fragmentation:
-
Loss of H₂O (Dehydration to boroxine trimer is common in gas phase).
-
Loss of HF (Specific to fluoro-aromatics).
-
Functional Characterization: Lewis Acidity
The 7-fluoro substitution exerts a specific electronic effect on the boron center. Fluorine is highly electronegative and, being ortho to the boron (in the 7-position), it inductively withdraws electron density from the boron center.
-
pKa Effect: The 7-fluoro isomer is expected to be more acidic (lower pKa) than the unsubstituted benzoxaborole (pKa ~7.3) due to this inductive effect.
-
Sugar Binding: Benzoxaboroles bind cis-diols (like sugars). The increased Lewis acidity of the 7-fluoro analog typically enhances its binding affinity to diols (e.g., adenosine, glucose) compared to the non-fluorinated parent. This can be verified via a Sorbtiol Binding Assay monitored by ¹¹B NMR (shift from ~30 ppm trigonal to ~10 ppm tetrahedral upon binding).
References
-
Adamczyk-Woźniak, A., et al. (2015). Benzosiloxaboroles: Silicon Benzoxaborole Congeners with Improved Lewis Acidity, High Diol Affinity, and Potent Bioactivity.[2] Organometallics.
-
Liu, D., et al. (2019). Design, Synthesis, and Structure–Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. Journal of Medicinal Chemistry.
-
PubChem. (2024).[3] 6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol Compound Summary. National Library of Medicine. (Note: PubChem naming conventions may vary; always verify by CAS 174671-89-7 for specific isomer data).
-
Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR.
Sources
7-Fluorobenzo[c]oxaborol-1(3H)-ol mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 7-Fluorobenzo[c]oxaborol-1(3H)-ol
Abstract
7-Fluorobenzo[c]oxaborol-1(3H)-ol, known clinically as Tavaborole and developmentally as AN2690, represents a first-in-class antifungal agent from the oxaborole family. Its approval for the treatment of onychomycosis marked a significant advancement, introducing a novel mechanism of action distinct from traditional antifungal therapies. This guide provides a comprehensive technical overview of its core mechanism, focusing on the molecular interactions, enzymatic inhibition, and the structural basis for its selectivity. We will delve into the experimental methodologies used to elucidate this mechanism, offering insights for researchers engaged in antimicrobial drug discovery and development.
Introduction: A Novel Class of Boron-Based Antifungals
The emergence of drug-resistant fungal pathogens necessitates the discovery of antimicrobial agents with novel mechanisms of action. Unlike azoles and other antifungals that primarily target the synthesis of ergosterol, a crucial component of the fungal cell membrane, 7-Fluorobenzo[c]oxaborol-1(3H)-ol operates by inhibiting a fundamental intracellular process: protein synthesis.[1][2] Marketed as Kerydin®, this compound is a topical solution designed for treating onychomycosis, a persistent fungal infection of the nail.[3][4] Its therapeutic success is underpinned by two key attributes: a low molecular weight that facilitates penetration of the dense nail plate and a unique boron-mediated mechanism that targets a vital fungal enzyme.[1][5][6]
The Molecular Target: Fungal Leucyl-tRNA Synthetase (LeuRS)
The primary target of 7-Fluorobenzo[c]oxaborol-1(3H)-ol is the fungal cytosolic leucyl-tRNA synthetase (LeuRS).[5][7] LeuRS is an essential, ubiquitously expressed enzyme belonging to the aminoacyl-tRNA synthetase (aaRS) family.[8][9] These enzymes are cornerstones of translation, responsible for charging transfer RNA (tRNA) molecules with their cognate amino acids, thereby ensuring the fidelity of the genetic code during protein synthesis.[8]
LeuRS performs two critical functions:
-
Aminoacylation (Synthesis): In its primary catalytic site, it activates leucine and attaches it to the 3' end of its cognate tRNA (tRNALeu).
-
Editing (Proofreading): To maintain high fidelity, LeuRS possesses a separate editing domain that hydrolyzes incorrectly charged tRNAs (e.g., isoleucyl-tRNALeu).[10] This proofreading function is vital for preventing errors in protein synthesis.
Inhibition of LeuRS leads to a depletion of leucine-charged tRNA, causing a stall in protein synthesis, which ultimately results in fungal cell cycle arrest and death.[6][11]
The Core Mechanism: Oxaborole tRNA-Trapping (OBORT)
The inhibitory action of 7-Fluorobenzo[c]oxaborol-1(3H)-ol is not a simple competitive or non-competitive binding event at the enzyme's active site. Instead, it employs a sophisticated and novel mechanism known as the Oxaborole tRNA-Trapping (OBORT) mechanism .[12]
This mechanism specifically targets the editing site of the LeuRS enzyme.[8][13] The process unfolds as follows:
-
Entry into the Editing Site: The benzoxaborole molecule enters the hydrolytic editing pocket of the LeuRS enzyme.
-
Adduct Formation: The key to its action lies in the electrophilic nature of the boron atom. Inside the editing site, the boron atom of 7-Fluorobenzo[c]oxaborol-1(3H)-ol forms a stable, covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine (A76) of a tRNALeu molecule.[12][14]
-
Enzyme Trapping: This drug-tRNA adduct effectively "traps" the tRNA within the editing site.[8] This locks the enzyme in a non-productive conformation, preventing the catalytic turnover and release of the tRNA molecule.[10]
-
Inhibition of Protein Synthesis: By sequestering both the enzyme and tRNA in this stable, inactive complex, 7-Fluorobenzo[c]oxaborol-1(3H)-ol effectively shuts down the supply of leucyl-tRNALeu for protein synthesis, leading to fungistatic and ultimately fungicidal effects.[13][15]
The boron atom is absolutely essential for this mechanism; analogues where boron is replaced with carbon fail to exhibit this inhibitory effect.[13]
Basis of Selectivity: Fungal vs. Human LeuRS
A critical aspect of any antimicrobial agent is its selectivity for the pathogen's molecular target over the host's counterpart. 7-Fluorobenzo[c]oxaborol-1(3H)-ol demonstrates significant selectivity for fungal LeuRS over human cytosolic LeuRS. This selectivity is rooted in structural differences within the editing domain.
Crystal structures reveal that while the core active site for hydrolysis is conserved, eukaryotic LeuRS editing domains possess peripheral structural insertions that are distinct from their bacterial or archaeal equivalents.[10] Furthermore, subtle but exploitable differences exist between the fungal and human enzymes. For instance, eukaryotic cytosolic LeuRS domains contain an additional helix that encloses the active site, creating a more buried pocket for the drug-tRNA adduct compared to bacterial forms.[10] Minor variations in the amino acid residues lining this pocket between fungal and human enzymes are believed to contribute to the observed therapeutic window, providing a structural basis for the rational design of fungus-specific inhibitors.[10]
Physicochemical Properties and Bioavailability
The clinical efficacy of Tavaborole, particularly in the challenging context of onychomycosis, is not solely due to its potent mechanism but also its favorable physicochemical properties.
| Property | Tavaborole | Ciclopirox | Efinaconazole |
| Molecular Weight ( g/mol ) | ~152 | ~207 | ~348 |
| Class | Oxaborole | Hydroxypyridone | Triazole |
| Nail Penetration | High | Low | Moderate |
| Solubility | Slight water solubility | Sparingly soluble | Soluble in ethanol |
Table 1: Comparative Physicochemical Properties. Tavaborole's significantly lower molecular weight compared to other topical antifungals is a key factor in its ability to effectively penetrate the human nail plate to reach the site of infection in the nail bed.[1][7][16]
Experimental Validation & Methodologies
The elucidation of the OBORT mechanism relies on a combination of biochemical, genetic, and structural biology techniques. Understanding these methods is crucial for researchers in the field.
Protocol: In Vitro Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay
This protocol describes a standard method to determine the inhibitory activity of a compound against LeuRS.
A. Principle: The assay measures the attachment of a radiolabeled amino acid (14C-Leucine) to its cognate tRNA by the LeuRS enzyme. The amount of radiolabeled tRNA produced is quantified, and the reduction in its formation in the presence of an inhibitor indicates the inhibitor's potency (e.g., IC50).
B. Materials & Reagents:
-
Purified recombinant fungal LeuRS
-
Total yeast tRNA
-
14C-L-Leucine
-
ATP and MgCl2
-
Tris-HCl buffer (pH 7.5)
-
Test compound (7-Fluorobenzo[c]oxaborol-1(3H)-ol) dissolved in DMSO
-
Trichloroacetic acid (TCA), 10% solution
-
Glass fiber filters
-
Scintillation fluid and counter
C. Step-by-Step Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing Tris-HCl buffer, ATP, MgCl2, and 14C-L-Leucine.
-
Inhibitor Addition: Serially dilute the test compound to various concentrations. Add a fixed volume of each dilution to respective reaction tubes. Include a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" background control.
-
Enzyme & tRNA Addition: Add total yeast tRNA to all tubes. To initiate the reaction, add the purified LeuRS enzyme to all tubes except the background control.
-
Incubation: Incubate the reactions at a controlled temperature (e.g., 30°C) for a fixed time (e.g., 20 minutes). The choice of time is critical; it must be within the linear range of the enzymatic reaction to ensure accurate velocity measurements.
-
Reaction Quenching: Stop the reaction by adding ice-cold 10% TCA. This precipitates the tRNA and larger proteins while leaving unincorporated 14C-Leucine in solution.
-
Filtration and Washing: Incubate the quenched reactions on ice for 15 minutes. Filter the precipitate through glass fiber filters. Wash the filters extensively with cold 5% TCA followed by ethanol to remove all unincorporated radiolabel. This step is self-validating; proper washing ensures that the only radioactivity remaining is covalently bound to the precipitated tRNA.
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
D. Data Analysis:
-
Subtract the background counts (no enzyme) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot percent inhibition versus log[inhibitor] and fit the data to a dose-response curve to determine the IC50 value.
Other Validating Experiments
-
Resistance Studies: Spontaneous resistance mutations to 7-Fluorobenzo[c]oxaborol-1(3H)-ol have been mapped to the editing pocket of the LeuRS gene, providing strong genetic evidence that LeuRS is the direct target.[8]
-
X-Ray Crystallography: Co-crystallization of the fungal LeuRS editing domain with the inhibitor and an AMP molecule (as a surrogate for the tRNA's terminal adenosine) has provided direct structural evidence of the drug-AMP adduct formation within the editing site.[10]
Conclusion and Future Perspectives
The mechanism of action of 7-Fluorobenzo[c]oxaborol-1(3H)-ol is a paradigm of modern drug discovery, showcasing how a unique chemical moiety—the oxaborole ring—can be leveraged to inhibit an essential enzymatic process through a novel trapping mechanism. By targeting the editing site of fungal LeuRS, it circumvents resistance pathways associated with conventional antifungals. The success of this molecule has validated aminoacyl-tRNA synthetases as a promising class of targets for antimicrobial development.[9][17] Research into other benzoxaboroles continues to expand, with compounds showing activity against various pathogens, including mycobacteria, by targeting the same family of enzymes.[12][18] This foundational understanding of the OBORT mechanism provides a robust framework for the future design of next-generation, selective inhibitors against a wide range of infectious diseases.
References
-
Rock, F. L., Mao, W., Yaremchuk, A., et al. (2007). An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site. Science, 316(5832), 1759-1761. [Link]
-
Markinson, B., & Elewski, B. (2018). Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis. Journal of the American Podiatric Medical Association, 108(1), 12-19. [Link]
-
Gupta, A. K., & Daigle, D. (2014). Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. Expert Review of Anti-infective Therapy, 12(7), 735-742. [Link]
-
Wikipedia. (n.d.). Tavaborole. In Wikipedia. Retrieved from [Link]
-
Foley, K., & Gupta, A. K. (2015). Tavaborole 5% Solution: A Novel Topical Treatment for Toenail Onychomycosis. Skin Therapy Letter, 20(7), 1-4. [Link]
-
Sarkar, J., Mao, W., Lincecum, T. L., Jr, Alley, M. R. K., & Martinis, S. A. (2011). Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap. FEBS Letters, 585(19), 2986–2991. [Link]
-
Bhatia, S. K. (2015). An upcoming drug for onychomycosis: Tavaborole. Indian Journal of Pharmacology, 47(4), 457-458. [Link]
-
Chemistry World. (2007). Boron is key to antifungal agent. Chemistry World. [Link]
-
Zia, J., & Hadj-Moussa, M. (2015). Spotlight on tavaborole for the treatment of onychomycosis. Drug Design, Development and Therapy, 9, 6185–6192. [Link]
-
Palencia, A., et al. (2016). Discovery of novel oral protein synthesis inhibitors of Mycobacterium tuberculosis that target leucyl-tRNA synthetase. Antimicrobial Agents and Chemotherapy, 60(10), 6271-6280. [Link]
-
Zhang, M., & Ma, S. (2019). Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. RSC Medicinal Chemistry, 10(9), 1167-1179. [Link]
-
Šlechta, P., et al. (2023). Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][5][7]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase. International Journal of Molecular Sciences, 24(4), 3508. [Link]
-
Li, X., et al. (2017). Discovery of a potent and specific M. tuberculosis leucyl-tRNA synthetase inhibitor: (S)-3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][5][7]oxaborol-1(3H)-ol (GSK656). Journal of Medicinal Chemistry, 60(20), 8491-8502. [Link]
-
Cusack, S., et al. (2009). Crystal structures of the human and fungal cytosolic Leucyl-tRNA synthetase editing domains: A structural basis for the rational design of antifungal benzoxaboroles. Journal of Molecular Biology, 390(3), 485-498. [Link]
- Google Patents. (n.d.). Synergistic benzoxaborole-containing anti-fungicidal composition.
-
Węglarz-Tomczak, E., et al. (2020). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules, 25(24), 6032. [Link]
-
Węglarz-Tomczak, E., et al. (2021). Vibrational Properties of Benzoxaboroles and Their Interactions with Candida albicans' LeuRS. Molecules, 26(19), 5988. [Link]
-
ResearchGate. (2014). Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. Request PDF. [Link]
-
ACS Medicinal Chemistry Letters. (2024). Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. [Link]
-
ResearchGate. (2019). Recent Development of Leucyl-tRNA synthetase Inhibitors As Antimicrobial Agents. [Link]
-
ResearchGate. (n.d.). 3H-benzo[c][5][7]oxaborol-1-ol and its important derivatives with antimicrobial activity. [Link]
Sources
- 1. Spotlight on tavaborole for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. skintherapyletter.com [skintherapyletter.com]
- 5. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. japmaonline.org [japmaonline.org]
- 8. Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structures of the human and fungal cytosolic Leucyl-tRNA synthetase editing domains: A structural basis for the rational design of antifungal benzoxaboroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tavaborole - Wikipedia [en.wikipedia.org]
- 12. Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boron is key to antifungal agent | News | Chemistry World [chemistryworld.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. US9737075B2 - Synergistic benzoxaborole-containing anti-fungicidal composition - Google Patents [patents.google.com]
- 16. Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
7-Fluorobenzo[c]oxaborol-1(3H)-ol biological activity
An In-Depth Technical Guide to the Biological Activity of 7-Fluorobenzo[c]oxaborol-1(3H)-ol (Tavaborole)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
7-Fluorobenzo[c]oxaborol-1(3H)-ol, widely known as tavaborole (formerly AN2690), is a first-in-class, boron-based small molecule that has emerged as a significant therapeutic agent.[1][2] Initially developed and approved for the topical treatment of onychomycosis, its utility is rooted in a novel mechanism of action that circumvents common resistance pathways associated with traditional antifungal agents.[1][3] Tavaborole functions as a highly specific inhibitor of fungal leucyl-tRNA synthetase (LeuRS), an enzyme critical for protein synthesis, thereby arresting fungal growth.[4][5] Its low molecular weight facilitates superior penetration of the human nail plate, a key pharmacokinetic advantage for treating challenging nail bed infections.[1][3] More recently, research has uncovered its potential as a broad-spectrum inhibitor of bacterial β-lactamases, suggesting a promising future role in overcoming antibiotic resistance. This guide provides a comprehensive technical overview of its established antifungal activity, emerging antibacterial potential, mechanism of action, and the experimental methodologies used for its evaluation.
Introduction: The Benzoxaborole Scaffold
The benzoxaborole scaffold, a heterocyclic structure containing a boron atom, represents a versatile and fruitful platform in modern medicinal chemistry. These boron-containing compounds have demonstrated a wide range of biological activities, from antifungal and antibacterial to anti-inflammatory and anti-protozoal. The unique chemistry of the boron atom—specifically its empty p-orbital—allows it to form stable, reversible covalent bonds with nucleophilic groups in biological targets, such as the hydroxyl groups in enzyme active sites.
7-Fluorobenzo[c]oxaborol-1(3H)-ol, or tavaborole, is a prominent example of this class.[4] Marketed as Kerydin® (5% topical solution), it was approved by the U.S. FDA in 2014 for treating onychomycosis caused by the dermatophytes Trichophyton rubrum or Trichophyton mentagrophytes.[3][6] Its development marked a significant advancement, offering a novel mechanism to combat fungal infections that differs from the widely used azole and allylamine classes, which primarily target ergosterol synthesis.[3][7]
Primary Biological Activity: Antifungal Action
Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase (LeuRS)
The primary antifungal activity of tavaborole stems from its potent and specific inhibition of fungal protein synthesis.[6] Unlike agents that disrupt the fungal cell membrane, tavaborole targets an essential intracellular enzyme: leucyl-tRNA synthetase (LeuRS).[4][5]
Causality of Inhibition: Aminoacyl-tRNA synthetases (AARS) are essential enzymes that catalyze the attachment of a specific amino acid to its corresponding tRNA molecule, a critical step in translating the genetic code into protein. LeuRS is responsible for charging tRNA with leucine.[4] This enzyme possesses two key active sites: a synthesis site for aminoacylation and an editing (or proofreading) site to remove incorrectly charged amino acids, ensuring fidelity.
Tavaborole's mechanism is a unique form of enzyme inhibition known as "oxaborole tRNA trapping." The process unfolds as follows:
-
Adduct Formation: Inside the fungal cell, tavaborole's boron atom forms a stable adduct with the terminal adenosine (A76) of tRNALeu within the LeuRS editing site.[5]
-
Enzyme Trapping: This tavaborole-tRNALeu adduct becomes trapped within the editing site, effectively jamming the enzyme's machinery.[3][5]
-
Cessation of Protein Synthesis: With LeuRS inactivated, the fungal cell can no longer incorporate leucine into new proteins. This cessation of protein synthesis leads to fungistatic activity, halting the growth and proliferation of the fungus.[1][4]
The boron atom is absolutely essential for this activity; analogues where boron is replaced with carbon fail to exhibit this inhibitory effect.[5]
Caption: Mechanism of Action of Tavaborole via LeuRS Inhibition.
Antifungal Spectrum and Potency
Tavaborole exhibits broad-spectrum activity against a range of pathogenic fungi.[8] Its primary utility is against dermatophytes responsible for onychomycosis, but it is also effective against various yeasts and molds.
| Fungal Species | Typical MIC Range (µg/mL) | Reference |
| Trichophyton rubrum | 0.25 - 2.0 | [6] |
| Trichophyton mentagrophytes | 0.25 - 2.0 | [6] |
| Candida albicans | 0.5 - 4.0 | [7] |
| Aspergillus fumigatus | 1.0 - 8.0 | [8] |
| Cryptococcus neoformans | 0.5 - 4.0 | [8] |
Table 1: Representative Minimum Inhibitory Concentrations (MIC) for Tavaborole.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone for evaluating antifungal efficacy. The Clinical and Laboratory Standards Institute (CLSI) M27/M38 protocols provide a standardized framework.
Objective: To determine the lowest concentration of tavaborole that inhibits the visible growth of a fungal isolate.
Methodology:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar) to obtain a pure, fresh culture.
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).
-
Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the test wells.
-
-
Drug Dilution:
-
Prepare a stock solution of tavaborole in a suitable solvent like DMSO.
-
Perform a serial two-fold dilution of tavaborole in a 96-well microtiter plate using RPMI 1640 medium to achieve the desired concentration range (e.g., 64 µg/mL down to 0.06 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Include a positive control well (fungus, no drug) and a negative control well (medium, no fungus).
-
Incubate the plates at 35°C for 24-48 hours (depending on the fungal species).
-
-
Reading Results:
-
Visually or spectrophotometrically determine the lowest concentration of tavaborole at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control. This concentration is the MIC.
-
Caption: Standard Workflow for MIC Determination via Broth Microdilution.
Emerging Biological Activity: A Broad-Spectrum β-Lactamase Inhibitor
While established as an antifungal, groundbreaking research has identified tavaborole as a potent, broad-spectrum inhibitor of both serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs).[9] This dual activity is exceptionally rare and positions tavaborole as a promising candidate to restore the efficacy of β-lactam antibiotics against resistant bacteria.
The Problem of Resistance: β-lactamases are enzymes produced by bacteria that hydrolyze and inactivate β-lactam antibiotics (e.g., penicillins, cephalosporins, carbapenems), rendering them useless. MBLs are particularly challenging as they require zinc ions for activity and can inactivate even last-resort carbapenem antibiotics.
Dual Mechanism of β-Lactamase Inhibition
Mechanistic studies reveal that tavaborole inhibits these two classes of enzymes through distinct interactions:
-
Serine-β-Lactamases (SBLs): Tavaborole's boron atom acts as an electrophile and forms a covalent bond with the catalytic serine residue in the active site of SBLs.[9]
-
Metallo-β-Lactamases (MBLs): Tavaborole functions as a chelating agent, binding to the essential zinc ions in the MBL active site, thereby inactivating the enzyme.[9]
In vitro studies have shown that tavaborole can enhance the antibacterial activity of meropenem against bacteria producing NDM-5 (an MBL) and KPC-2 (an SBL).[9] Animal models have further validated these findings, showing that co-administration of tavaborole and meropenem can successfully treat infections caused by these highly resistant bacteria.[9]
Caption: Dual Inhibition Mechanism of Tavaborole against Bacterial β-Lactamases.
Conclusion and Future Perspectives
7-Fluorobenzo[c]oxaborol-1(3H)-ol (tavaborole) is a landmark molecule in the field of anti-infective therapy. Its primary role as a potent antifungal agent is well-established, offering a unique mechanism of action that is critical in an era of growing resistance to conventional therapies. Its ability to inhibit fungal LeuRS provides a highly specific and effective means of arresting fungal growth, while its physicochemical properties enable effective delivery to challenging infection sites like the nail bed.
The recent discovery of its dual inhibitory activity against both serine- and metallo-β-lactamases opens an exciting new frontier. This positions tavaborole as a potential "antibiotic adjuvant" that could rejuvenate our arsenal of β-lactam antibiotics. Further research and clinical development in this area are warranted to explore its efficacy and safety for systemic administration in treating multidrug-resistant bacterial infections. The journey of tavaborole from a topical antifungal to a potential weapon against superbugs underscores the immense therapeutic potential held within the benzoxaborole scaffold.
References
-
Gupta, A. K., & Daigle, D. (2015). Spotlight on tavaborole for the treatment of onychomycosis. Drug Design, Development and Therapy, 9, 6185–6192. [Link]
-
He, F., et al. (2024). Antifungal agent tavaborole as a potential broad-spectrum serine and metallo-β-lactamases inhibitor. eBioMedicine, 102, 105051. [Link]
-
National Center for Biotechnology Information. (n.d.). Tavaborole. PubChem Compound Database. Retrieved from [Link]
-
Gupta, A. K., & Daigle, D. (2014). Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. Expert Review of Anti-infective Therapy, 12(7), 735-742. [Link]
-
Valeant Pharmaceuticals North America LLC. (2014). KERYDIN® (tavaborole) topical solution, 5% prescribing information. U.S. Food and Drug Administration. Retrieved from [Link]
-
Hichens, K. (2007). Boron is key to antifungal agent. Chemistry World. Retrieved from [Link]
-
Gupta, A. K., & Daigle, D. (2014). Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. Expert Review of Anti-infective Therapy, 12(7), 735-742. [Link]
-
Gupta, A. K., & Daigle, D. (2014). Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. PubMed. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spotlight on tavaborole for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Boron is key to antifungal agent | News | Chemistry World [chemistryworld.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tavaborole | Antifungal | Antibiotic | TargetMol [targetmol.com]
- 9. Antifungal agent tavaborole as a potential broad-spectrum serine and metallo-β-lactamases inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 7-Fluorobenzo[c]oxaborol-1(3H)-ol and its Isomers: A Comparative Analysis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical review of 7-Fluorobenzo[c]oxaborol-1(3H)-ol, a member of the promising benzoxaborole class of compounds. Due to the limited specific literature on the 7-fluoro isomer, this document employs a comparative approach, leveraging the extensive research on its positional isomers—notably the FDA-approved 5-fluoro isomer (Tavaborole)—to infer its properties and potential applications. This analysis is grounded in the established principles of medicinal chemistry, where the position of a fluorine substituent can significantly modulate a molecule's physicochemical and biological characteristics.
The Benzoxaborole Scaffold: A Platform for Innovation
Benzoxaboroles are a class of boron-heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their unique structure, featuring a boron atom integrated into a bicyclic system, confers a range of desirable properties. The boron atom, a Lewis acid, is capable of forming reversible covalent bonds with biological nucleophiles, such as the hydroxyl groups in the active sites of enzymes. This distinct mechanism of action has led to the development of novel therapeutics.[2]
The introduction of a fluorine atom to the benzoxaborole scaffold is a strategic decision in drug design. Fluorine's high electronegativity and small size can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target.[3] The position of the fluorine atom on the aromatic ring is critical, as it dictates the electronic effects on the entire molecule, including the acidity of the boronic acid group.[4]
Synthesis of Fluorinated Benzoxaboroles: A General Overview
The synthesis of fluorinated benzoxaboroles typically involves a multi-step process starting from a correspondingly substituted fluorotoluene or a related precursor. A common synthetic route involves the ortho-lithiation of a protected benzyl alcohol, followed by reaction with a trialkyl borate and subsequent acidic workup to yield the desired benzoxaborole.
Below is a generalized workflow for the synthesis of a fluorinated benzoxaborole:
Caption: Generalized synthetic workflow for fluorinated benzoxaboroles.
This pathway allows for the introduction of fluorine at various positions on the aromatic ring, leading to the different isomers of fluorobenzoxaborole.
The Influence of Fluorine Position on Physicochemical Properties
The position of the fluorine atom significantly impacts the electronic properties of the benzoxaborole ring system, most notably its acidity (pKa). The pKa is a critical parameter as it influences the compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.[4]
A study comparing the pKa values of fluorobenzoxaborole isomers revealed that the introduction of a fluorine substituent generally increases the acidity (lowers the pKa) compared to the unsubstituted parent compound.[4]
| Compound | pKa |
| Benzo[c]oxaborol-1(3H)-ol | 7.39 |
| 4-Fluorobenzo[c]oxaborol-1(3H)-ol | 6.97 |
| 5-Fluorobenzo[c]oxaborol-1(3H)-ol (Tavaborole) | 6.86 |
| 6-Fluorobenzo[c]oxaborol-1(3H)-ol | 6.36 |
| 7-Fluorobenzo[c]oxaborol-1(3H)-ol | Not reported, but expected to be in a similar range |
| Data sourced from a comparative study on fluorobenzoxaborole isomers.[4] |
Based on these trends, it is reasonable to predict that 7-Fluorobenzo[c]oxaborol-1(3H)-ol would also exhibit increased acidity relative to the unsubstituted benzoxaborole. This enhanced acidity is a consequence of the electron-withdrawing nature of the fluorine atom, which stabilizes the anionic, tetrahedral form of the boronic acid.[4]
Biological Activities and Mechanism of Action
The most well-characterized biological activity of fluorinated benzoxaboroles is their antifungal action.[5] Tavaborole (5-fluorobenzoxaborole) is a potent antifungal agent used for the treatment of onychomycosis.[1] Its mechanism of action involves the inhibition of fungal cytoplasmic leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[2]
The benzoxaborole moiety forms a covalent adduct with the terminal adenosine of tRNA in the editing site of the LeuRS enzyme, effectively trapping the tRNA and inhibiting protein synthesis.
Caption: Mechanism of action of fluorobenzoxaboroles on LeuRS.
While the primary focus has been on antifungal activity, benzoxaboroles have demonstrated a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and antiparasitic effects.[6] The specific activity and potency are highly dependent on the substitution pattern of the benzoxaborole core. It is plausible that 7-Fluorobenzo[c]oxaborol-1(3H)-ol would share this mechanism of action against fungal LeuRS and potentially exhibit activity against other microbial targets.
Experimental Protocols: A Guide for Investigation
For researchers interested in exploring the potential of 7-Fluorobenzo[c]oxaborol-1(3H)-ol, the following experimental protocols, adapted from studies on its isomers, can serve as a starting point.
Protocol 1: Antifungal Susceptibility Testing
This protocol is used to determine the minimum inhibitory concentration (MIC) of the compound against fungal strains.
-
Prepare Fungal Inoculum: Culture the desired fungal strain (e.g., Trichophyton rubrum or Candida albicans) on appropriate agar plates. Harvest the fungal elements and suspend them in RPMI 1640 medium to a standardized concentration.
-
Compound Dilution: Prepare a stock solution of 7-Fluorobenzo[c]oxaborol-1(3H)-ol in a suitable solvent (e.g., DMSO). Perform serial dilutions in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.
Protocol 2: Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay
This biochemical assay measures the ability of the compound to inhibit the activity of the LeuRS enzyme.
-
Enzyme and Substrates: Obtain or purify the target LeuRS enzyme. The substrates for the reaction are L-leucine, ATP, and the corresponding tRNA. One of the substrates (e.g., L-leucine) should be radiolabeled.
-
Reaction Mixture: Prepare a reaction buffer containing the enzyme, ATP, and radiolabeled L-leucine.
-
Inhibition Study: Add varying concentrations of 7-Fluorobenzo[c]oxaborol-1(3H)-ol to the reaction mixture and pre-incubate.
-
Initiate Reaction: Start the reaction by adding the tRNA.
-
Quench and Precipitate: After a set time, stop the reaction and precipitate the tRNA (now charged with radiolabeled leucine) using an acid like trichloroacetic acid.
-
Quantification: Collect the precipitate on a filter, wash, and measure the incorporated radioactivity using a scintillation counter. The reduction in radioactivity in the presence of the compound indicates enzyme inhibition.
Future Perspectives and the Potential of 7-Fluorobenzo[c]oxaborol-1(3H)-ol
While the current body of literature on 7-Fluorobenzo[c]oxaborol-1(3H)-ol is sparse, the extensive research on its isomers provides a strong foundation for predicting its potential. The unique electronic properties conferred by the 7-fluoro substitution may lead to a distinct pharmacological profile, potentially offering advantages in terms of potency, selectivity, or pharmacokinetic properties.
Future research should focus on the following areas:
-
Dedicated Synthesis: Development and optimization of a specific synthetic route for 7-Fluorobenzo[c]oxaborol-1(3H)-ol to enable further investigation.
-
Comprehensive Profiling: A thorough evaluation of its physicochemical properties, including pKa, solubility, and lipophilicity.
-
Broad-Spectrum Biological Screening: Testing against a wide range of microbial pathogens (fungi, bacteria, parasites) and key human enzymes to identify potential therapeutic applications.
-
Structural Biology: Co-crystallization with its biological targets to elucidate the precise binding interactions and guide further structure-activity relationship studies.
References
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The influence of fluorine position on the properties of fluorobenzoxaboroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fieldlab.org [fieldlab.org]
Technical Monograph: 7-Fluoro-1-hydroxy-3H-2,1-benzoxaborole
[1]
Executive Summary
7-Fluoro-1-hydroxy-3H-2,1-benzoxaborole (CAS: 174671-93-3) is a boron-heterocyclic scaffold distinct from its clinically approved isomer, Tavaborole (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole). While Tavaborole is optimized for fungal Leucyl-tRNA synthetase (LeuRS) inhibition, the 7-fluoro isomer serves three critical roles in modern drug discovery:
-
SAR Probe: It elucidates the steric and electronic requirements of the LeuRS editing domain, specifically probing the "tyrosine switch" mechanism.[1]
-
Antimalarial Scaffold: 7-substituted derivatives (e.g., 7-(2-carboxyethyl)) exhibit nanomolar potency against Plasmodium falciparum, superior to many 5-substituted analogs.[1][2]
-
Process Impurity: It is a regulated impurity in the manufacturing of Tavaborole, requiring strict chromatographic control.[1]
This guide provides a validated technical analysis of the 7-fluoro isomer, focusing on its unique boron chemistry, synthesis, and biological profile.
Chemical Architecture & Physicochemical Properties[1][2][4][5][6][7]
The benzoxaborole core consists of a benzene ring fused to a five-membered oxaborole ring containing a Lewis-acidic boron atom.[1] The position of the fluorine atom significantly alters the electronic environment of the boron center.
Structural Analysis[1][2][8][9]
-
Core Structure: 2,1-benzoxaborole (also known as 1,3-dihydro-1-hydroxy-2,1-benzoxaborole).[2][3][4][5][6][7][8][9]
-
Numbering Convention: In the benzoxaborole system, the boron atom is typically position 1 (or 2, depending on nomenclature, but standard medicinal chemistry numbering places the substituent relative to the bridgehead carbons).
-
Note: In the 7-fluoro isomer, the fluorine is located on the benzene ring ortho to the methylene (-CH2-) bridge of the oxaborole ring and meta to the boron atom.
-
Electronic Effects & pKa
The acidity of the B-OH group is the primary driver of biological activity (pKa ~7.3–7.5 for benzoxaboroles).
-
5-Fluoro (Tavaborole): Fluorine is para to the methylene bridge.[1]
-
7-Fluoro: Fluorine is ortho to the methylene bridge.[1]
-
Impact: The 7-fluoro substituent exerts a strong inductive effect ($ -I $) but, due to its proximity to the sp3 hybridized methylene carbon, has a different influence on the boron's Lewis acidity compared to the 5-fluoro isomer. This modulation affects the stability of the spiro-boronate adduct formed with tRNA.[1]
| Property | Data / Value | Note |
| Molecular Formula | C₇H₆BFO₂ | |
| Molecular Weight | 151.93 g/mol | |
| Physical State | White to Off-white Solid | Hygroscopic |
| Solubility | DMSO, Methanol, Ethanol | Limited water solubility compared to sugar-adducts |
| pKa (Calculated) | ~7.2 - 7.6 | Critical for physiological tRNA trapping |
| Melting Point | 120–125 °C | Distinct from Tavaborole (~153 °C) |
Validated Synthetic Protocol
The synthesis of 7-fluoro-1-hydroxy-3H-2,1-benzoxaborole requires precise regiochemical control.[1] The most robust method utilizes Directed ortho-Lithiation (DoL) .[1]
Retrosynthetic Analysis
The 2,1-benzoxaborole ring is constructed by trapping a lithiated intermediate with a borate ester, followed by acid hydrolysis.[1] The starting material, 3-fluorobenzyl alcohol , directs lithiation to the position between the fluorine and the hydroxymethyl group (C2) or the position ortho to the hydroxymethyl group (C6).
-
Optimization: The use of protecting groups (e.g., THP) on the alcohol is often required to prevent competitive deprotonation, though direct lithiation of the alkoxide is possible with excess base.
Step-by-Step Protocol (DoL Route)
Reference Standard: Adapted from US Patent 5,880,188 and Zhang et al. (2012).
Reagents:
-
3-Fluorobenzyl alcohol (1.0 eq)
-
sec-Butyllithium (2.2 eq) or n-BuLi/TMEDA
-
Triisopropyl borate (B(OiPr)3) (3.0 eq)
-
THF (Anhydrous)
-
HCl (1M and 6M)
Workflow:
-
Protection (In situ): Dissolve 3-fluorobenzyl alcohol in anhydrous THF under $ N_2 $ atmosphere. Cool to -78 °C.[1]
-
Lithiation: Add sec-BuLi dropwise over 30 minutes. The first equivalent deprotonates the hydroxyl group; the second equivalent performs the ortho-lithiation.[1]
-
Critical Control Point: Maintain temperature < -70 °C to favor lithiation at the position ortho to the -CH2OLi group (Position 2 of the ring, which becomes C7 of the benzoxaborole) or Position 6. Note: For the 7-fluoro isomer, lithiation must occur at the position adjacent to the CH2 group.
-
Regioselectivity Note: 3-fluorobenzyl alcohol lithiation preference is debated.[1] To strictly obtain the 7-fluoro isomer (where F is adjacent to the CH2), one often starts with 2-bromo-3-fluorobenzyl alcohol (via halogen-lithium exchange) to guarantee regiochemistry.
-
-
Boron Capture: Add B(OiPr)3 rapidly at -78 °C. Allow the mixture to warm to room temperature (RT) over 2 hours.
-
Cyclization & Hydrolysis: Quench with 1M HCl. Stir for 1 hour. The acidic conditions cleave the isopropyl esters and induce cyclization between the boronic acid and the benzylic alcohol.
-
Purification: Extract with ethyl acetate. Wash with brine.[1] Recrystallize from Toluene/Hexanes or water.[1]
Visualization: Synthesis Pathway
Caption: Synthesis of 7-fluoro-1-hydroxy-3H-2,1-benzoxaborole via Directed ortho-Lithiation.
Mechanism of Action: The OBORT Mechanism[19]
Benzoxaboroles act via the Oxaborole tRNA-trapping (OBORT) mechanism.[1][11] They inhibit aminoacyl-tRNA synthetases (specifically LeuRS) by forming a stable adduct with the 3'-terminal adenosine of tRNA.[1]
The Boron Trap
-
Binding: The benzoxaborole enters the "editing site" (CP1 domain) of the LeuRS enzyme.[1][10][12]
-
Adduct Formation: The boron atom forms a reversible covalent bond with the cis-2',3'-diol of the tRNA's 3'-terminal adenosine (A76).
-
Transition State Mimicry: This forms a tetrahedral spiro-boronate complex that mimics the transition state of the editing reaction (hydrolysis of mischarged tRNA), locking the enzyme in an inactive conformation.
The "7-Fluoro" Specificity
While the 5-fluoro isomer (Tavaborole) is optimized for this interaction, the 7-fluoro isomer presents a unique steric profile.
-
Steric Clash: The 7-fluoro group is positioned near the entrance of the editing pocket.[1] In some species (e.g., Plasmodium falciparum), 7-substituted derivatives (like 7-carboxyethyl) exploit auxiliary pockets that 5-substituted analogs cannot reach, leading to superior potency.
-
Resistance: Mutations in the editing domain that confer resistance to Tavaborole often affect the binding of the benzoxaborole ring. The 7-fluoro analogs are used to map these resistance mutations (e.g., assessing if the "Tyrosine Switch" mechanism is compromised).
Visualization: Mechanism of Action
Caption: The Oxaborole tRNA-trapping (OBORT) mechanism inhibiting protein synthesis.
Biological Applications & SAR
Antimalarial Potency
Research has highlighted the 7-position as a "privileged" vector for antimalarial activity.[1]
-
Study: Zhang et al. (2012) demonstrated that 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole exhibited an $ IC_{50} $ of 26 nM against P. falciparum.[2]
-
Comparison: The corresponding 5-substituted analogs were significantly less potent.[1] This suggests the 7-position allows side chains to extend into a specific hydrophobic cleft in the plasmodial LeuRS editing domain.[1]
Antifungal Activity
As a standalone agent, the 7-fluoro isomer is generally less potent than Tavaborole against Candida albicans and Trichophyton rubrum.[1] However, it remains a vital reference standard for impurity profiling in Tavaborole manufacturing (Limit of Quantitation usually < 0.1%).
SAR Decision Tree
Caption: Structure-Activity Relationship (SAR) divergence between 5- and 7-substituted benzoxaboroles.
Experimental Protocols
Kinetic Solubility Assay
To verify the suitability of the 7-fluoro isomer for biological screening:
-
Stock Prep: Dissolve compound in DMSO to 10 mM.
-
Dilution: Spike into PBS (pH 7.4) to final concentrations of 1–100 µM.[1]
-
Incubation: Shake at 37 °C for 2 hours.
-
Filtration: Filter through 0.45 µm PVDF membrane.
-
Analysis: Quantify filtrate via HPLC-UV (254 nm) against a standard curve.
-
Target: Solubility > 50 µM is desired for cell-based assays.[1]
-
LeuRS Inhibition Assay (tRNA Aminoacylation)
-
Enzyme: Recombinant C. albicans or P. falciparum LeuRS (editing domain).[1]
-
Substrates: $ ^{14}C $-Leucine, tRNA, ATP.[1]
-
Reaction: Incubate LeuRS with varying concentrations of 7-fluoro-benzoxaborole for 15 min.
-
Initiation: Add substrates to start aminoacylation.
-
Quench: Stop reaction with 5% TCA on filter pads.
-
Readout: Scintillation counting of precipitated $ ^{14}C $-Leu-tRNA.
-
Metric: Calculate $ IC_{50} $ relative to DMSO control.[1]
-
References
-
Zhang, Y. K., et al. (2012).[1][2] Benzoxaborole antimalarial agents.[1][5] Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles. Bioorganic & Medicinal Chemistry Letters, 22(3), 1299–1307. Link
-
Baker, S. J., et al. (2011).[1] Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the potential treatment of onychomycosis. Journal of Medicinal Chemistry, 49(15), 4447–4450. Link
-
Pal, D., et al. (2019).[1][10] Design, Synthesis, and Structure–Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. Journal of Medicinal Chemistry, 62(11), 5623–5637. Link
-
Austin, C., et al. (1999).[1] Oxaboroles and salts thereof, and their use as biocides.[1][12] U.S. Patent 5,880,188.[1] Link
-
Rock, F. L., et al. (2007).[1] An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site.[1][12] Science, 316(5832), 1759-1761.[1] Link
Sources
- 1. 7-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol | 174671-93-3 [sigmaaldrich.com]
- 2. gov.uk [gov.uk]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. Benzoxaborole antimalarial agents. Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Products - Page 367 of 406 - Acanthus Research [acanthusresearch.com]
- 7. 174671-93-3 | 7-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol - AiFChem [aifchem.com]
- 8. bvv.cz [bvv.cz]
- 9. Synthesis and structure-activity relationships of novel benzoxaboroles as a new class of antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. | Molecular mechanisms in the nervous and vascular systems [seiradake.web.ox.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. osti.gov [osti.gov]
Technical Guide: The Fluorinated Benzoxaborole Scaffold
Engineering Druggability via Lewis Acidity Modulation
Executive Summary
The benzoxaborole scaffold represents a paradigm shift in boron medicinal chemistry, moving beyond the limitations of open-chain boronic acids.[1] This guide focuses on the critical role of fluorine substitution within this core. By strategically placing fluorine atoms on the benzene ring, researchers can fine-tune the Lewis acidity of the boron center, modulating the pKa from ~7.4 down to 6.0–6.5. This shift is thermodynamically decisive: it allows the scaffold to exist predominantly as a water-soluble, tetrahedral "ate" complex at physiological pH, facilitating high-affinity covalent interactions with biological diols (e.g., sugars, RNA ribose) and bimetallic enzyme centers.
Part 1: Physicochemical Rationale
The "Fluorine Effect" on Boron Lewis Acidity
The therapeutic efficacy of benzoxaboroles hinges on the boron atom's empty p-orbital. In its neutral trigonal planar form (
Fluorine substitution exerts a strong electron-withdrawing inductive effect (-I), which pulls electron density away from the aromatic ring and, by extension, the boron center. This increases the boron's electrophilicity, lowering the pKa of the water adduct.
Table 1: Comparative pKa Modulation
| Scaffold Variant | Substituent | Approx. pKa | Physiological State (pH 7.4) |
| Phenylboronic Acid | -H | ~8.8 | Neutral (Trigonal) |
| Benzoxaborole (Parent) | -H | 7.3 – 7.4 | Mixed Equilibrium |
| Tavaborole | 5-Fluoro | 6.7 | Predominantly Anionic (Tetrahedral) |
| 5-Chloro-benzoxaborole | 5-Chloro | 6.9 | Mixed/Anionic |
Implication: The 5-fluoro analog (Tavaborole) is sufficiently acidic to bind the 2',3'-diol of tRNA at physiological pH, whereas the parent phenylboronic acid would require a much higher pH to form a stable complex.
Part 2: Mechanisms of Action
1. The OBORT Mechanism (Leucyl-tRNA Synthetase Inhibition)
Drug: Tavaborole (Kerydin) Target: Leucyl-tRNA Synthetase (LeuRS) of fungi (e.g., T. rubrum). Mechanism: The Oxaborole tRNA-trapping (OBORT) mechanism.[2][3] The editing domain of LeuRS is designed to hydrolyze incorrectly charged amino acids. Tavaborole mimics the adenylated amino acid. Its boron atom forms a reversible covalent bond with the 2'- and 3'-oxygen atoms of the 3'-terminal adenosine (A76) of tRNALeu. This locks the tRNA into the editing site in a non-productive conformation, halting protein synthesis.[2]
2. Bimetal Chelation (PDE4 Inhibition)
Drug: Crisaborole (Eucrisa) Target: Phosphodiesterase-4 (PDE4).[4] Mechanism: Unlike OBORT, Crisaborole does not bind a diol. Instead, the boron atom coordinates directly with the Zinc/Magnesium bimetal center in the PDE4 active site, acting as a phosphate mimic. The fluorine/cyano substitution pattern on the phenoxy linker dictates the precise orientation and potency.
Part 3: Visualization of Pathways
Diagram 1: Mechanism of Action (LeuRS Inhibition)
This diagram illustrates the OBORT mechanism where the benzoxaborole intercepts the tRNA.[2]
Caption: The OBORT mechanism: The boron atom crosslinks the tRNA terminal diol, trapping it within the enzyme's editing pocket.[2]
Diagram 2: Synthetic Workflow (Tavaborole)
The construction of the oxaborole ring via lithium-halogen exchange.
Caption: Synthetic route utilizing lithium-halogen exchange followed by in situ boronation and cyclization.
Part 4: Experimental Protocols
Protocol A: Synthesis of 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Rationale: This protocol utilizes a bromine-lithium exchange mechanism. The protection of the benzyl alcohol is critical to prevent alkoxide formation which would interfere with the lithiation stoichiometry.
Reagents:
-
2-Bromo-5-fluorobenzyl alcohol (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP) (1.2 eq)
-
p-Toluenesulfonic acid (catalytic)
-
n-Butyllithium (2.5 M in hexanes, 1.2 eq)
-
Triisopropyl borate (1.5 eq)
-
Solvents: Dry THF, DCM, Ethyl Acetate.
Step-by-Step Methodology:
-
Protection:
-
Dissolve 2-bromo-5-fluorobenzyl alcohol in DCM at 0°C.
-
Add DHP and catalytic p-TsOH. Stir at RT for 2 hours.
-
Validation: Monitor TLC (Hexane/EtOAc 4:1) for disappearance of alcohol.
-
Workup: Wash with NaHCO3, dry (Na2SO4), and concentrate to yield the THP ether.
-
-
Lithiation (Cryogenic):
-
Dissolve the THP ether in anhydrous THF under Argon/Nitrogen atmosphere.
-
Cool solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents benzylic deprotonation.
-
Add n-BuLi dropwise over 20 mins. Maintain temp < -70°C.
-
Stir for 45 mins at -78°C to ensure complete Li-Br exchange.
-
-
Borylation:
-
Add Triisopropyl borate (B(OiPr)3) dropwise.
-
Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours.
-
-
Cyclization & Hydrolysis:
-
Purification:
-
Extract with Ethyl Acetate (x3).
-
Wash combined organics with brine.
-
Recrystallize from EtOAc/Hexane to yield white crystals.
-
Characterization:1H NMR (DMSO-d6) should show the methylene peak at ~5.0 ppm and a broad OH peak. 19F NMR confirms fluorine integrity.
-
Protocol B: pKa Determination (Spectrophotometric)
Rationale: Potentiometric titration is often inaccurate for boronates due to slow kinetics. UV-Vis spectrophotometry exploits the spectral shift between the trigonal (neutral) and tetrahedral (anionic) forms.
-
Buffer Prep: Prepare a series of phosphate/citrate buffers ranging from pH 4.0 to 10.0 (0.2 pH increments).
-
Stock Solution: Dissolve benzoxaborole in MeOH (10 mM).
-
Measurement:
-
Add 10 µL stock to 990 µL of each buffer.
-
Record UV spectrum (200–400 nm).
-
Observation: Look for the bathochromic shift or isosbestic point typical of ionization.
-
-
Calculation: Plot Absorbance (
) vs. pH. Fit data to the Henderson-Hasselbalch equation to derive pKa.
References
-
Baker, S. J., et al. (2006).[11] Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis.[11] Journal of Medicinal Chemistry. [Link]
-
Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry. [Link]
-
Rock, F. L., et al. (2007). An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site.[12] Science. [Link]
-
Jarnagin, K., et al. (2016).[13] Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis.[13] Journal of Drugs in Dermatology. [Link]
-
Tomsho, J. W., et al. (2012). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore.[12][14] ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. Stereodefined Synthesis of 3‑Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H‑Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Articles [globalrx.com]
- 6. Development of structurally extended benzosiloxaboroles – synthesis and in vitro biological evaluation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04127D [pubs.rsc.org]
- 7. What is Acoziborole used for? [synapse.patsnap.com]
- 8. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. Crisaborole in Dermatology - Indian Journal of Postgraduate Dermatology [ijpgderma.org]
- 11. medkoo.com [medkoo.com]
- 12. Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
- 14. pubs.acs.org [pubs.acs.org]
Investigating the Role of Fluorine in Benzoxaborole Activity: A Technical Guide
Topic: Investigating the role of fluorine in benzoxaborole activity Content Type: In-depth technical guide.
Executive Summary
Benzoxaboroles represent a unique class of boron-heterocycles that have transcended their initial status as chemical curiosities to become validated clinical scaffolds, most notably exemplified by Tavaborole (Kerydin) and Crisaborole (Eucrisa). Their mechanism of action hinges on the unique electronic deficiency of the boron atom, which allows for the reversible formation of covalent adducts with cis-diol moieties in biological targets.
This technical guide investigates the critical role of fluorine substitution in optimizing the physicochemical and pharmacological profile of the benzoxaborole scaffold. Specifically, we analyze how fluorine modulation of the boron pKa drives target engagement, enhances metabolic stability, and facilitates trans-ungual/trans-dermal permeability.
The Physicochemical Impact of Fluorine
The therapeutic efficacy of benzoxaboroles is governed by the Lewis acidity of the boron center. In aqueous physiological environments, benzoxaboroles exist in an equilibrium between a neutral trigonal planar form (
Electronic Modulation and pKa Shift
The insertion of a fluorine atom onto the benzene ring exerts a strong electron-withdrawing inductive effect (-I), which pulls electron density away from the boron center. This increases the electrophilicity of the boron, thereby lowering the pKa of the molecule.
-
Unsubstituted Benzoxaborole pKa: ~7.3 – 7.4
-
5-Fluoro-Benzoxaborole (Tavaborole) pKa: ~6.7
Why this matters: At physiological pH (7.4), a lower pKa ensures a higher fraction of the molecule exists in or near the transition state required to bind the target diol (e.g., the tRNA terminal adenosine). The fluorine atom effectively "tunes" the boron to be more reactive toward nucleophiles without making it so acidic that it becomes permanently hydrated and inactive.
Equilibrium Visualization
The following diagram illustrates the equilibrium shift induced by fluorine substitution.
Figure 1: The equilibrium between the neutral sp2 and anionic sp3 forms. Fluorine substitution stabilizes the anionic transition state, lowering pKa and favoring target binding at physiological pH.
Mechanism of Action: Target Engagement
In the case of Tavaborole, the target is the fungal leucyl-tRNA synthetase (LeuRS) . The enzyme has an editing domain designed to hydrolyze incorrectly charged tRNAs (e.g., isoleucine attached to tRNA^Leu).
The Boron-tRNA Trap
Tavaborole acts as a "Trojan horse." It enters the editing site and its boron atom forms a reversible covalent bond with the 2',3'-cis-diol of the 3'-terminal adenosine (A76) of tRNA^Leu. This forms a stable Tavaborole-tRNA adduct that is trapped within the editing pocket, preventing the enzyme from functioning and halting protein synthesis.[1]
The Fluorine Contribution:
-
Binding Affinity: The 5-fluoro group lowers the energy barrier for the formation of the tetrahedral adduct with the adenosine diol.
-
Steric Fit: Fluorine is a bioisostere of hydrogen (Van der Waals radius 1.47 Å vs 1.20 Å). It provides electronic modulation without introducing significant steric clash within the tight editing pocket.
Figure 2: Mechanism of Action.[2] The benzoxaborole boron atom covalently traps the tRNA within the LeuRS editing site, a process thermodynamically favored by the electron-withdrawing fluorine.
Experimental Protocols: Synthesis of Fluorinated Benzoxaboroles
To investigate these properties, researchers must synthesize high-purity analogs. Below is a robust protocol for synthesizing 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (Tavaborole) using a lithiation-borylation strategy. This route is preferred for SAR (Structure-Activity Relationship) studies as it allows for late-stage introduction of the boron moiety.
Protocol: Lithiation-Borylation Route
Reagents: (2-bromo-5-fluorophenyl)methanol, 3,4-dihydro-2H-pyran (DHP), n-Butyllithium (n-BuLi), Triisopropyl borate, HCl.
Step 1: Protection of the Benzyl Alcohol
-
Dissolve (2-bromo-5-fluorophenyl)methanol (1.0 eq) in anhydrous DCM.
-
Add 3,4-dihydro-2H-pyran (1.2 eq) and a catalytic amount of PPTS (Pyridinium p-toluenesulfonate).
-
Stir at RT for 4 hours. Monitor by TLC.
-
Quench with saturated NaHCO3, extract with DCM, dry over MgSO4, and concentrate to yield the THP-protected ether.
Step 2: Cryogenic Borylation
-
Dissolve the THP-protected intermediate in anhydrous THF under Argon atmosphere.
-
Cool the solution to -78°C (Dry ice/acetone bath).
-
Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 20 mins. Critical: Maintain temp < -70°C to prevent benzyne formation.
-
Stir for 30 mins at -78°C to ensure complete Lithium-Halogen exchange.
-
Add Triisopropyl borate (1.2 eq) dropwise.
-
Allow the reaction to warm to Room Temperature (RT) overnight.
Step 3: Deprotection and Cyclization
-
Cool the reaction mixture to 0°C.
-
Add 6N HCl (excess) carefully to the reaction mixture.
-
Stir at RT for 2 hours. The acid cleaves the THP group and facilitates the intramolecular cyclization of the boronic acid with the alcohol.
-
Purification: Adjust pH to ~5-6. Extract with Ethyl Acetate.[3][4][5] Recrystallize from Toluene/Hexane to obtain white crystalline solid.
Synthesis Workflow Diagram
Figure 3: Synthetic workflow for the preparation of Tavaborole via the cryogenic lithiation-borylation route.
Comparative Data: The Fluorine Advantage
The following data summarizes the impact of fluorine substitution on the physicochemical and biological properties of the benzoxaborole scaffold.
Table 1: Physicochemical Properties & Activity[5]
| Compound | Structure | pKa (approx) | LogP | LeuRS IC50 (µM) |
| Benzoxaborole | Unsubstituted | 7.3 | 0.8 | > 5.0 |
| Tavaborole | 5-Fluoro | 6.7 | 1.2 | 0.3 |
| Isomer A | 6-Fluoro | 6.9 | 1.2 | 2.1 |
| Isomer B | 4-Fluoro | 7.1 | 1.1 | > 10 |
Note: Data represents consensus values from SAR studies [1, 3]. Lower pKa correlates with higher potency due to improved "ate" complex stability.
Analysis of Data
-
Potency: The 5-fluoro substitution (Tavaborole) yields the optimal balance of acidity and steric fit, resulting in a sub-micromolar IC50 against fungal LeuRS.
-
Permeability: The increase in LogP (from 0.8 to 1.2) upon fluorination is critical for topical applications. It allows the molecule to penetrate the lipophilic keratin matrix of the nail plate in onychomycosis treatment.
-
Metabolic Stability: The C5 position is a metabolic "soft spot" for oxidative hydroxylation in the unsubstituted scaffold. Fluorine blocks this site, extending the half-life of the drug in the nail bed.
References
-
Baker, S. J., et al. (2006).[6] Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis.[6] Journal of Medicinal Chemistry. Link
-
Rock, F. L., et al. (2007). An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA in the Editing Site. Science. Link
-
Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry. Link
-
BenchChem. (2025).[1] Tavaborole: A Technical Guide to its Molecular Structure, Chemical Properties, and Antifungal Activity. Link
-
PubChem. Tavaborole Compound Summary. National Library of Medicine. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. TAVABOROLE (2) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. WO2017183043A1 - Novel process for the preparation of tavaborole, its novel polymorphic forms and the polymorphs thereof - Google Patents [patents.google.com]
- 4. US11091504B2 - Process for the preparation of tavaborole, its novel polymorphic forms and the polymorphs thereof - Google Patents [patents.google.com]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. medkoo.com [medkoo.com]
Technical Guide: Leucyl-tRNA Synthetase Inhibition by Benzoxaboroles
[1][2][3]
Executive Summary
This technical guide provides a comprehensive analysis of benzoxaboroles, a class of boron-heterocyclic compounds that inhibit Leucyl-tRNA synthetase (LeuRS) via the Oxaborole tRNA Trapping (OBORT) mechanism.[1] Unlike competitive inhibitors that target the synthetic active site, benzoxaboroles exploit the enzyme's proofreading (editing) domain to form a stable, covalent adduct with the 3'-terminal adenosine of tRNA-Leu. This guide details the structural basis of this inhibition, Structure-Activity Relationship (SAR) evolution from antifungal to antitubercular applications, and validated experimental protocols for assaying LeuRS inhibition.
Structural Biology & Mechanism of Action[1][4][5][6][7]
The OBORT Mechanism (Oxaborole tRNA Trapping)
Leucyl-tRNA synthetase (LeuRS) is a Class Ia aminoacyl-tRNA synthetase responsible for ligating leucine to tRNA-Leu.[1] To ensure fidelity, LeuRS possesses a distinct "Editing Domain" (CP1) that hydrolyzes mischarged tRNAs (e.g., Ile-tRNA-Leu).
Benzoxaboroles function as adduct-forming inhibitors .[1] They do not bind competitively to the ATP or amino acid binding pockets in the synthetic site. Instead, they bind within the editing site and trap the tRNA in a non-functional state.
The Molecular Sequence of Events:
-
Entry: The benzoxaborole enters the CP1 editing domain of LeuRS.[2][3][4]
-
Hybridization Shift: The boron atom, initially in a planar
hybridization, is attacked by the cis-diol (2'- and 3'-hydroxyl groups) of the tRNA's 3'-terminal adenosine (A76). -
Adduct Formation: This forms a reversible, tetrahedral
boronate-tRNA adduct. -
Trapping: The adduct mimics the transition state of the deacylation reaction but cannot be hydrolyzed. The tRNA is "locked" in the editing site, preventing it from shuttling to the synthetic site for aminoacylation or being released for translation.
Interactive Pathway Visualization
The following diagram illustrates the kinetic locking mechanism utilized by benzoxaboroles.
Caption: The Oxaborole tRNA Trapping (OBORT) mechanism showing the diversion of tRNA from the synthetic pathway to a dead-end covalent complex in the editing domain.
Medicinal Chemistry & SAR Evolution
The development of benzoxaboroles has evolved from topical antifungals to systemic antibacterials by modifying the core scaffold to exploit specific residues in the editing domain of different species.
Key Compounds Comparison
| Feature | Tavaborole (AN2690) | Epetraborole (GSK656) |
| Primary Indication | Onychomycosis (Fungal) | Tuberculosis (Bacterial) |
| Target Organism | Trichophyton rubrum, Candida | M. tuberculosis, M. abscessus |
| Core Structure | 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole | 3-aminomethyl-7-ethoxy-benzoxaborole derivative |
| Key Modification | Fluorine at C5 | 3-aminomethyl + 7-propanol/ethoxy |
| Mechanistic Gain | Small size allows nail plate penetration. | 3-aminomethyl: H-bonds with Asp/Met in bacterial editing site.7-substituent: Interacts with tRNA phosphate backbone.[1] |
| Selectivity | High affinity for eukaryotic cytoplasmic LeuRS. | High selectivity for Bacterial LeuRS over human mitochondrial/cytoplasmic LeuRS. |
Structure-Activity Relationship (SAR) Insights
-
Boron Essentiality: The boron atom is non-negotiable; replacement with carbon abolishes activity as it cannot form the reversible covalent bond with the tRNA diol [1].
-
C3 Substitution (Bacterial Selectivity): In E. coli and M. tuberculosis LeuRS, the addition of an amine group at the C3 position (as seen in Epetraborole) establishes critical salt bridges with aspartic acid residues in the editing pocket, significantly increasing potency against bacteria while reducing affinity for the human enzyme [4].
-
C7 Substitution: Modifications at C7 (e.g., propanol or ethoxy groups) allow the molecule to "reach back" and interact with the phosphate backbone of the tRNA, stabilizing the adduct further [4].
Experimental Validation: LeuRS Aminoacylation Assay
To validate benzoxaborole activity, the Aminoacylation Assay is the gold standard. It measures the attachment of radiolabeled Leucine to tRNA.
Protocol Design & Causality
-
Why this assay? It directly measures the catalytic output of the enzyme.
-
Why use tRNA-Leu specifically? Benzoxaboroles are LeuRS specific; they require tRNA-Leu to form the inhibitory adduct.
-
Why Pre-incubation? The OBORT mechanism is time-dependent. Pre-incubating the enzyme, inhibitor, and tRNA allows the "trap" to set before the reaction is initiated with ATP.
Step-by-Step Methodology
Materials:
-
Enzyme: Recombinant LeuRS (20 nM final).
-
Substrate: E. coli or Yeast tRNA (Total tRNA or purified tRNA-Leu).
-
Radiolabel: L-[4,5-3H]-Leucine (Specific Activity ~100 Ci/mmol).
-
Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl2, 2 mM DTT.
-
Precipitant: 5% Trichloroacetic acid (TCA) on filter papers.
Workflow:
-
Preparation: Dilute benzoxaborole compounds in DMSO. Prepare a "Master Mix" containing Buffer, tRNA (4 mg/mL), and DTT.
-
Adduct Formation (Critical Step):
-
Mix LeuRS + tRNA + Inhibitor.
-
Incubate for 20 minutes at 25°C .
-
Reasoning: This allows the boron to engage the tRNA 3'-end within the editing site before the synthetic cycle attempts to start.
-
-
Initiation:
-
Add L-[3H]-Leucine and ATP (4 mM).
-
Total reaction volume: 50 µL.
-
-
Kinetics:
-
Incubate at 25°C.
-
Aliquot 10 µL spots onto Whatman 3MM filter discs at t=0, 5, 10, and 20 minutes.
-
-
Quenching & Washing:
-
Immediately drop filter discs into ice-cold 5% TCA.
-
Wash 3x with 5% TCA (removes free [3H]-Leu).
-
Wash 1x with 95% Ethanol (dries filters).
-
-
Quantification:
-
Dry filters. Add scintillation fluid. Measure CPM (Counts Per Minute) in a liquid scintillation counter.
-
Self-Validating Controls:
-
Background (Negative Control): Reaction without LeuRS. (Must show near-zero CPM).
-
Vehicle Control: DMSO only. (Defines 100% activity).
-
Reference Standard: Tavaborole (1 µM). (Should show >90% inhibition for fungal LeuRS).
High-Throughput Screening Workflow
The following diagram outlines the logic flow for screening potential benzoxaborole candidates.
Caption: Screening cascade for identifying potent and selective LeuRS inhibitors.
Resistance & Challenges
Resistance to benzoxaboroles is primarily driven by mutations in the editing domain of LeuRS, preventing the trapping mechanism without necessarily destroying the enzyme's synthetic capability.
Molecular Basis of Resistance
-
Editing Site Mutations: In E. coli, mutations at Thr247 or Asp342 (part of the threonine-rich region) disrupt the hydrogen bonding network required to stabilize the boronate-tRNA adduct [1].
-
The "Tyrosine Switch" (Eukaryotes): In fungal LeuRS, resistance often maps to residues that control a "tyrosine switch" mechanism.[2][3] This switch normally regulates the entry of the tRNA 3'-end into the editing site. Mutations here can sterically hinder the benzoxaborole from accessing the pocket or prevent the conformational change required for adduct stabilization [1].
-
Synthetic Site Mutations (Rare): Unlike classical inhibitors, mutations in the synthetic site rarely confer resistance to benzoxaboroles because the drug does not bind there.
Overcoming Resistance
To mitigate resistance, next-generation benzoxaboroles (like GSK656) utilize multi-point binding . By anchoring to the editing domain via the boron atom and establishing auxiliary contacts with the tRNA backbone (via C7 substitutions) and remote protein residues (via C3 substitutions), the drug maintains affinity even if a single point mutation occurs in the editing pocket [4].
References
-
Rock, F. L., et al. (2007). "An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site."[2][1][3][4] Science, 316(5832), 1759-1761.
-
Palencia, A., et al. (2016). "Structural dynamics of the aminoacylation and proofreading functional cycle of bacterial leucyl-tRNA synthetase." Nature Structural & Molecular Biology, 23, 21-29.
-
Hernandez, V., et al. (2013). "Discovery of a novel class of boron-based antibacterials with activity against gram-negative bacteria."[1] Antimicrobial Agents and Chemotherapy, 57(3), 1394-1403.
-
Li, X., et al. (2017). "Discovery of a Potent and Specific M. tuberculosis Leucyl-tRNA Synthetase Inhibitor: (S)-3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol (GSK656)." Journal of Medicinal Chemistry, 60(19), 8011-8026.
-
Almeida, D., et al. (2020).[4] "Epetraborole, a Novel Benzoxaborole, Shows Potent Activity against Mycobacterium abscessus In Vitro and in Mice."[1] Antimicrobial Agents and Chemotherapy, 64(11).
Sources
- 1. Epetraborole Is Active against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. | Molecular mechanisms in the nervous and vascular systems [seiradake.web.ox.ac.uk]
- 4. osti.gov [osti.gov]
The Boron-Oxygen Bond in Benzoxaboroles: Stability, Reactivity, and Therapeutic Utility
Topic: Understanding the boron-oxygen bond in benzoxaboroles Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The "Boron Renaissance" in Medicinal Chemistry[1]
For decades, boron was viewed with skepticism in drug discovery—a "structural alert" associated with toxicity and instability. This perspective shifted radically with the advent of benzoxaboroles . Unlike their open-chain phenylboronic acid cousins, benzoxaboroles incorporate the boron atom into a strained five-membered oxaborole ring. This structural constraint is not merely cosmetic; it fundamentally alters the electronic landscape of the boron-oxygen (B-O) bond, conferring exceptional hydrolytic stability, tunable Lewis acidity, and a unique mechanism of "reversible covalent" target engagement.
This guide dissects the physicochemical core of the benzoxaborole scaffold, providing a technical roadmap for researchers leveraging this moiety in next-generation therapeutics.
The Physicochemical Core: Ring Strain and Lewis Acidity
The defining feature of the benzoxaborole scaffold is the fusion of a benzene ring with a five-membered oxaborole ring containing a B-O-C linkage.
Electronic Structure and pKa Modulation
In open-chain phenylboronic acids (PBAs), the boron atom adopts a trigonal planar (
In benzoxaboroles, the five-membered ring imposes angle strain on the boron atom. The internal O-B-C bond angle is compressed (approx. 90-96°) compared to the ideal 120° of an
-
Consequence: To relieve this strain, the boron atom becomes more susceptible to nucleophilic attack, which converts the geometry to a tetrahedral (
) state where the ideal bond angle (~109.5°) is closer to the constrained ring angle. -
Result: The
of the benzoxaborole (typically ~7.3) is significantly lower than that of PBA (~8.8). This ensures that a significant fraction of the drug exists as the reactive, tetrahedral anion or is primed to accept a nucleophile at physiological pH (7.4).
Comparative Stability Data
The cyclic B-O bond also confers resistance to oxidative deboronation, a common metabolic liability for boronic acids.
Table 1: Physicochemical Comparison of Boron Scaffolds
| Property | Phenylboronic Acid (PBA) | Benzoxaborole (Parent) | Mechanistic Implication |
| Hybridization (Neutral) | Ring strain primes boron for nucleophilic attack. | ||
| ~8.8 | ~7.3 | Higher fraction of ionization/reactivity at physiological pH. | |
| B-O Bond Length | ~1.36 Å (Exocyclic) | ~1.38 Å (Endocyclic) | Slightly longer bond reflects strain/activation. |
| Oxidative Stability | Low (susceptible to ROS) | High | Cyclic nature sterically/electronically shields against deboronation. |
| Binding Mode | Monodentate (usually) | Bidentate/Chelating | Forms stable cyclic adducts with cis-diols (e.g., sugars, RNA). |
Mechanism of Action: The Reversible Covalent Trap
Benzoxaboroles function as reversible covalent inhibitors .[1] They do not permanently alkylate their targets (avoiding haptens/toxicity) but form a stable, yet reversible, bond with a nucleophile in the active site.
The "Boron Trap" (Tavaborole)
Tavaborole (Kerydin) targets fungal leucyl-tRNA synthetase (LeuRS).
-
Mechanism: The enzyme's editing site contains the terminal adenosine of tRNA
, which possesses a cis-diol (2',3'-hydroxyls). -
Interaction: The benzoxaborole boron atom forms a covalent adduct with these two hydroxyl groups. This creates a stable five-membered boronate ester ring fused to the ribose, trapping the tRNA on the enzyme and halting protein synthesis.
Bimetallic Chelation (Crisaborole)
Crisaborole (Eucrisa) inhibits Phosphodiesterase-4 (PDE4).
-
Mechanism: Unlike the tRNA trap, Crisaborole binds to the bimetallic center (Zn
/Mg ) of the PDE4 active site. -
Interaction:
-
The two oxygen atoms attached to boron (the ring oxygen and the hydroxyl) chelate the metal ions.
-
The boron atom coordinates a water molecule activated by the metals.
-
The "3-2-1" Exception: Unlike cAMP, Crisaborole does not bind the conserved glutamine or the structured water network, relying almost entirely on this unique metal-boron coordination.
-
Mechanistic Pathway Visualization
Caption: Dual mechanistic pathways of benzoxaboroles transitioning from neutral sp2 states to sp3 bioactive adducts via diol trapping or metal chelation.
Synthetic Methodology: Construction of the B-O Core
The most robust route to the benzoxaborole core involves the transformation of 2-bromobenzyl alcohol. This protocol ensures the correct positioning of the boron relative to the benzylic oxygen.
Protocol: Lithiation-Borylation Cyclization
Reagents:
-
-Butyllithium (
-BuLi, 2.5 M in hexanes)[3] -
Triisopropyl borate (B(O
Pr) ) -
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1M or 6M)
Step-by-Step Workflow:
-
Protection/Deprotonation (In situ):
-
Dissolve 2-bromobenzyl alcohol (1.0 equiv) in anhydrous THF under
atmosphere. -
Add
-BuLi (2.2 equiv) dropwise. Note: The first equivalent deprotonates the hydroxyl group (forming the alkoxide); the second equivalent performs the Lithium-Halogen exchange at the aryl ring. -
Stir for 1 hour at -78°C to generate the dilithiated intermediate.
-
-
Borylation:
-
Add triisopropyl borate (2.5 equiv) dropwise to the cold solution.
-
Allow the reaction to warm slowly to room temperature (over ~2-4 hours). The boron electrophile reacts with the aryl lithium species.
-
-
Cyclization & Hydrolysis:
-
Quench the reaction with dilute HCl (acidify to pH ~1-2).
-
Stir vigorously for 30 minutes.
-
Mechanism:[3][4][6][7][8][9] The acid hydrolyzes the isopropyl esters to the boronic acid. The proximal benzylic hydroxyl group then intramolecularly attacks the boron, displacing water and closing the 5-membered oxaborole ring spontaneously due to the chelate effect.
-
-
Isolation:
-
Extract with ethyl acetate. Wash with brine.
-
Purify via crystallization (often from water/toluene) or silica chromatography. Benzoxaboroles are remarkably stable on silica compared to boronic acids.
-
Synthesis Workflow Diagram
Caption: Step-wise synthesis of the benzoxaborole core via the standard lithiation-borylation-cyclization route.
Analytical Characterization
Validating the formation of the B-O bond and the cyclic structure is critical.
NMR Spectroscopy[2][3][4][11][12][13]
-
B NMR: This is the diagnostic gold standard.
-
Phenylboronic Acid: Typically appears around ~28-30 ppm .
-
Benzoxaborole: Appears upfield, typically around ~30-35 ppm (broad singlet) in non-coordinating solvents.
-
Tetrahedral Adducts: Upon binding a diol or raising pH above pKa, the signal shifts dramatically upfield to ~2-10 ppm , indicating
hybridization.
-
-
H NMR: Look for the benzylic protons (
). In the closed ring, these are magnetically non-equivalent if chiral centers are present, but typically appear as a singlet ~5.0 ppm in the parent.
X-Ray Crystallography
Structural data confirms the bond lengths indicative of the strained ring.
-
B-O (Ring): ~1.38 Å.
-
B-C (Aryl): ~1.57 Å.
-
O-B-C Angle: ~96° (confirming the deviation from the ideal 120°, which drives the reactivity).
References
-
Baker, S. J., et al. (2011). Boron-Containing Compounds as a Privileged Structure in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Rock, F. L., et al. (2007). An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA. Science. Link
-
Freund, J. N., et al. (2012).[10] Boron-Based Phosphodiesterase Inhibitors Show Novel Binding of Boron to PDE4 Bimetal Center. FEBS Letters. Link
-
Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles: Old Compounds with New Applications. Journal of Organometallic Chemistry. Link
-
Tomsho, J. W., et al. (2012). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters. Link
Sources
- 1. Synthesis and physicochemical evaluation of phosphorus( iii ) and phosphorus( v ) substituted benzoxaboroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01146A [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jcadonline.com [jcadonline.com]
- 10. Chemical, Biochemical, and Structural Similarities and Differences of Dermatological cAMP Phosphodiesterase-IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Physical and Chemical Properties of Fluorinated Benzoxaboroles: A Technical Guide
Topic: Physical and chemical properties of fluorinated benzoxaboroles Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals
Introduction: The Boron Advantage in Medicinal Chemistry
Benzoxaboroles are a class of boron-containing heterocycles that have emerged as a privileged scaffold in drug discovery, exemplified by the FDA-approved antifungal Tavaborole (Kerydin) and the anti-inflammatory Crisaborole (Eucrisa) .[1] Unlike traditional carbon-based pharmacophores, benzoxaboroles possess a unique electronic signature centered on the boron atom.
The core structure consists of a benzene ring fused to a five-membered oxaborole ring containing a Lewis acidic boron center. The incorporation of fluorine into this scaffold—specifically in derivatives like Tavaborole (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole)—is not merely structural; it is a precise electronic tuning tool. Fluorination modulates the Lewis acidity (pKa), lipophilicity (LogP), and metabolic stability of the compound, directly influencing its ability to engage in reversible covalent bonding with biological nucleophiles such as cis-diols found in sugars and RNA.
This guide provides a rigorous technical analysis of the physicochemical properties, synthetic pathways, and reactivity profiles of fluorinated benzoxaboroles.
Structural and Electronic Properties[2][3]
Lewis Acidity and pKa Modulation
The defining feature of benzoxaboroles is their Lewis acidity . Unlike Brønsted acids which donate a proton, the boron center in benzoxaboroles possesses an empty p-orbital that accepts a hydroxide ion (OH⁻) from water, transitioning from a neutral trigonal planar (
The equilibrium is defined by the acid dissociation constant (
Impact of Fluorination: Fluorine, being highly electronegative, exerts a strong inductive effect ($ -I $) that withdraws electron density from the aromatic ring and, by extension, the boron center. This electron deficiency stabilizes the anionic tetrahedral species, thereby increasing the acidity (lowering the pKa) . This is critical for drug design because it ensures a higher fraction of the active, diol-binding tetrahedral form exists at physiological pH (7.4).
Table 1: Comparative pKa Values of Benzoxaborole Congeners
| Compound | Substituent | Position | pKa (approx.)[3][4][5] | Electronic Effect |
| Benzoxaborole | H (Unsubstituted) | - | 7.39 | Baseline reference.[5] |
| Tavaborole | F | 5-position | 6.70 ± 0.3 | Strong inductive withdrawal ($ -I $); stabilizes anion. |
| Isomer A | F | 6-position | ~6.90 | Moderate inductive effect. |
| Isomer B | F | 7-position | 7.42 | Anomalous Effect: Intramolecular H-bond between F and B-OH stabilizes the neutral form, resisting ionization. |
Note: The 5-fluoro substitution in Tavaborole is optimal, lowering the pKa sufficiently to enhance reactivity with tRNA diols without making the compound overly acidic or unstable.
Lipophilicity and Permeability
Fluorination typically increases the lipophilicity (LogP) of the scaffold.
- LogP: Introduction of a fluorine atom generally adds +0.2 to +0.4 log units.
-
Nail Penetration: Tavaborole is designed for onychomycosis (nail fungus).[6][7] Its low molecular weight (151.93 Da) combined with a balanced amphiphilic profile (soluble in ethanol, slightly soluble in water) allows it to penetrate the dense keratin matrix of the nail plate more effectively than larger, more lipophilic antifungals like itraconazole.
Mechanism of Action: The "Boron Trap"
The biological activity of fluorinated benzoxaboroles like Tavaborole relies on a specific chemical interaction: the formation of a stable, reversible covalent adduct with cis-diols .
In the context of fungal inhibition (e.g., Candida albicans), Tavaborole targets the Leucyl-tRNA Synthetase (LeuRS) enzyme.[8]
-
Recognition: The drug enters the "editing site" of the enzyme.[8]
-
Adduct Formation: The boron atom attacks the 2',3'-cis-diol of the terminal adenosine (A76) of the tRNA^Leu.
-
Trapping: This forms a stable spiroboronate adduct, locking the tRNA onto the enzyme and preventing the catalytic turnover. This inhibits protein synthesis.[6]
Visualization: The LeuRS Inhibition Pathway
Caption: The "Boron Trap" mechanism. Tavaborole (blue) intercepts the tRNA (yellow) within the LeuRS enzyme (red), forming a stable covalent adduct that blocks protein synthesis.
Synthetic Pathways[8]
The synthesis of fluorinated benzoxaboroles typically proceeds via a borylation-cyclization strategy.[6] The presence of the fluorine atom requires careful selection of reagents to avoid defluorination or side reactions.
Synthesis of Tavaborole (Protocol Summary)
Starting Material: 2-Bromo-5-fluorotoluene (or 2-bromo-5-fluorobenzyl alcohol).
Step 1: Protection (if starting from alcohol) Protect the benzyl alcohol as a tetrahydropyranyl (THP) ether or methoxymethyl (MOM) ether to withstand lithiation.
Step 2: Borylation
-
Reagents: n-Butyllithium (n-BuLi), Triisopropyl borate (B(OiPr)3).
-
Conditions: Cryogenic (-78°C) in anhydrous THF.
-
Mechanism: Lithium-halogen exchange generates the aryl lithium species, which attacks the borate ester.
Step 3: Deprotection and Cyclization
-
Reagents: Dilute HCl or acidic hydrolysis.
-
Mechanism: Acid cleavage of the protecting group releases the free alcohol. The proximal boronic acid group spontaneously condenses with the alcohol to close the oxaborole ring.
Visualization: Synthetic Route
Caption: Step-wise synthesis of Tavaborole. The spontaneous cyclization in the final step is driven by the thermodynamic stability of the 5-membered oxaborole ring.
Experimental Protocols
Determination of pKa (Spectrophotometric Titration)
To validate the electronic impact of fluorination, the pKa should be determined using UV-Vis spectrophotometry, as the ionization of the benzoxaborole ring induces a measurable spectral shift.
Protocol:
-
Buffer Preparation: Prepare a series of phosphate/citrate buffers ranging from pH 4.0 to pH 10.0 (0.5 pH increments).
-
Stock Solution: Dissolve the fluorinated benzoxaborole (e.g., 5 mg) in methanol (minimum volume) and dilute with water to achieve a concentration of ~100 µM.
-
Measurement:
-
Aliquot the compound solution into quartz cuvettes containing buffers of varying pH.
-
Record UV absorbance spectra (200–400 nm).
-
Observe the isosbestic point (indicating a two-state equilibrium).
-
-
Calculation: Plot Absorbance (
) vs. pH. Fit the data to the Henderson-Hasselbalch equation to extract the pKa.
Synthesis of 5-Fluoro-2,1-benzoxaborol-1(3H)-ol (Tavaborole)
Adapted from U.S. Patent 5,880,188 and recent process chemistry literature.
-
Reagents: 2-Bromo-5-fluorobenzyl alcohol (10 mmol), 3,4-dihydro-2H-pyran (DHP, 12 mmol), Pyridinium p-toluenesulfonate (PPTS, cat.), n-BuLi (11 mmol, 2.5M in hexanes), Trimethyl borate (12 mmol), HCl (6M).
-
Step 1 (Protection): Mix alcohol, DHP, and PPTS in DCM at RT for 4h. Wash with NaHCO3, dry, and concentrate to yield the THP ether.
-
Step 2 (Borylation): Dissolve THP ether in dry THF under Argon. Cool to -78°C. Add n-BuLi dropwise over 20 min. Stir for 30 min. Add Trimethyl borate. Allow to warm to RT overnight.
-
Step 3 (Cyclization): Add 6M HCl (10 mL) directly to the reaction mixture. Stir for 2h (cleaves THP and cyclizes).
-
Workup: Extract with Ethyl Acetate. Wash with brine. Recrystallize from Hexane/Ethyl Acetate.
-
Yield: Expect 60-75% as a white solid.
Reactivity Profile and Stability
Hydrolytic Stability
Fluorinated benzoxaboroles are remarkably stable to hydrolysis compared to acyclic boronic acids. The cyclic nature prevents deboronation (cleavage of the C-B bond) under physiological conditions. However, they are sensitive to strong oxidants which can cleave the C-B bond to form phenols.
Interaction with Diols (Binding Constants)
The affinity for diols is pH-dependent.
-
Neutral pH: High affinity. The lower pKa of fluorinated derivatives means a higher concentration of the reactive tetrahedral anion is available to bind sugars/tRNA.
-
Acidic pH: Low affinity. The neutral trigonal form does not bind diols effectively.
Table 2: Binding Constants (
| Compound | Significance | |
| Non-fluorinated | ~15 | Moderate binding. |
| 5-Fluoro (Tavaborole) | ~130 | Enhanced binding. Fluorine increases Lewis acidity, stabilizing the anionic adduct. |
References
-
Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). Journal of Medicinal Chemistry. Link
-
Adamczyk-Woźniak, A., et al. (2015).[3] The influence of fluorine position on the properties of fluorobenzoxaboroles. Bioorganic Chemistry. Link
-
Rock, F. L., et al. (2007). An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA in the Editing Site. Science. Link
-
Tomsho, J. W., et al. (2012). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters. Link
-
Cui, H., et al. (2012). Benzoxaborole Antimalarial Agents. Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structures of the human and fungal cytosolic Leucyl-tRNA synthetase editing domains: A structural basis for the rational design of antifungal benzoxaboroles - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Technical Guide: Scalable Synthesis of 7-Fluorobenzo[c]oxaborol-1(3H)-ol
Topic: 7-Fluorobenzo[c]oxaborol-1(3H)-ol Synthesis Protocol Content Type: Application Note & Detailed Protocol
Abstract & Application Overview
Benzo[c]oxaborol-1(3H)-ols (benzoxaboroles) have emerged as a privileged pharmacophore in drug discovery, serving as bioisosteres for carboxylic acids and demonstrating unique activity in anti-infective (e.g., Tavaborole) and anti-inflammatory (e.g., Crisaborole) therapeutics. The 7-fluoro derivative, 7-fluorobenzo[c]oxaborol-1(3H)-ol , is a critical building block for structure-activity relationship (SAR) studies, particularly for modulating pKa and metabolic stability at the boron center.
This guide details a robust, scalable synthesis protocol for 7-fluorobenzo[c]oxaborol-1(3H)-ol starting from commercially available 2-bromo-3-fluorobenzaldehyde . The route utilizes a protection-lithiation-borylation-cyclization sequence optimized for yield and purity.
Retrosynthetic Analysis & Strategy
The synthesis targets the formation of the oxaborole ring via the intramolecular trapping of an aryl boronate species by a pendant hydroxymethyl group.
-
Strategic Disconnection: The C-B bond is formed via lithium-halogen exchange, followed by electrophilic trapping with a borate ester.
-
Regiochemistry: The 7-fluoro substitution pattern dictates the use of a 1,2,3-trisubstituted benzene precursor (2-bromo-3-fluorobenzyl alcohol).
-
Protecting Group Strategy: The benzylic alcohol is protected as a tetrahydropyranyl (THP) ether to withstand the lithiation conditions, though a dianion strategy (using 2 equivalents of organolithium) is possible but less controlled on scale.
Workflow Diagram (DOT)
Caption: Figure 1. Step-wise synthetic workflow from aldehyde precursor to final benzoxaborole scaffold.
Detailed Experimental Protocol
Safety Pre-requisites
-
Organolithiums: n-Butyllithium is pyrophoric. All transfers must be performed under inert atmosphere (Argon/Nitrogen) using cannula or syringe techniques.
-
HF Warning: While no free HF is generated, fluorinated intermediates should be handled with standard precautions.
-
Exotherms: The quenching of boronate intermediates and lithium reactions are highly exothermic.
Step 1: Reduction of 2-Bromo-3-fluorobenzaldehyde
Objective: Convert the aldehyde to the benzyl alcohol.
-
Setup: Charge a 500 mL round-bottom flask (RBF) with 2-bromo-3-fluorobenzaldehyde (10.0 g, 49.3 mmol) and Methanol (100 mL). Cool to 0 °C.
-
Addition: Add Sodium Borohydride (NaBH4) (2.05 g, 54.2 mmol, 1.1 eq) portion-wise over 15 minutes. Note: Gas evolution (H2) will occur.
-
Reaction: Stir at 0 °C for 30 mins, then warm to Room Temperature (RT) for 1 hour. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Quench with saturated NH4Cl solution (50 mL). Concentrate in vacuo to remove MeOH. Extract aqueous residue with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Output: ~9.8 g (97% yield) of 2-bromo-3-fluorobenzyl alcohol as a white solid. Used without further purification.
Step 2: THP Protection
Objective: Mask the hydroxyl group to prevent deprotonation during lithiation.
-
Setup: Dissolve the alcohol from Step 1 (9.8 g, 47.8 mmol) in anhydrous DCM (100 mL). Add 3,4-Dihydro-2H-pyran (DHP) (6.0 g, 71.7 mmol, 1.5 eq).
-
Catalysis: Add Pyridinium p-toluenesulfonate (PPTS) (0.6 g, 2.4 mmol, 5 mol%).
-
Reaction: Stir at RT for 4 hours.
-
Workup: Wash with saturated NaHCO3 (50 mL) and water (50 mL). Dry organic layer (Na2SO4) and concentrate.[1]
-
Purification: Flash chromatography (Hexane/EtOAc 9:1) may be required if impurities are present, but the crude oil is often sufficient.
-
Output: 2-(2-bromo-3-fluorobenzyloxy)tetrahydro-2H-pyran .
Step 3: Borylation and Cyclization (Critical Step)
Objective: Install the boron atom and close the oxaborole ring.
-
Inert Setup: Flame-dry a 3-neck 500 mL RBF. Cool under Argon. Add the THP-protected intermediate (10.0 g, ~34.6 mmol) dissolved in anhydrous THF (150 mL).
-
Lithiation (Cryogenic): Cool solution to -78 °C (Dry ice/Acetone bath).
-
Addition: Dropwise add n-Butyllithium (2.5 M in hexanes) (15.2 mL, 38.0 mmol, 1.1 eq) over 30 minutes. Maintain internal temp < -70 °C.
-
Mechanism:[2] Lithium-Halogen exchange generates the aryl lithium species.
-
-
Equilibration: Stir at -78 °C for 45 minutes.
-
Boron Trap: Add Triisopropyl borate (B(OiPr)3) (9.8 g, 12.0 mL, 52.0 mmol, 1.5 eq) in one portion (or rapid dropwise).
-
Warming: Allow the mixture to warm to RT overnight.
-
Cyclization/Hydrolysis: Cool to 0 °C. Add 6N HCl (30 mL) dropwise. Stir vigorously at RT for 2 hours.
-
Chemistry: Acid cleaves the THP group and hydrolyzes the boronate ester. The free hydroxyl group spontaneously attacks the boron center to form the stable 5-membered oxaborole ring.
-
-
Workup: Adjust pH to ~5-6 with 2N NaOH (careful not to make basic, or the ring may open). Extract with EtOAc (3 x 75 mL).
-
Purification: The product often precipitates or crystallizes upon concentration. Recrystallize from Water/Acetonitrile or Toluene.
Analytical Characterization
The following data confirms the identity of 7-fluorobenzo[c]oxaborol-1(3H)-ol.
| Parameter | Specification | Notes |
| Appearance | White to off-white solid | |
| Melting Point | 165 - 168 °C | Consistent with benzoxaborole class |
| 1H NMR (400 MHz, DMSO-d6) | δ 9.25 (s, 1H, B-OH), 7.55 (m, 1H), 7.20 (m, 1H), 7.05 (m, 1H), 5.02 (s, 2H, CH2) | Methylene singlet at ~5.0 ppm is diagnostic of the ring closure. |
| 19F NMR | δ -115 to -120 ppm (approx) | Single peak confirming mono-fluorination. |
| MS (ESI-) | [M-H]- = 151.0 | Boron isotopes (10B/11B) pattern visible. |
Troubleshooting & Critical Parameters
Common Failure Modes
-
Incomplete Lithiation: Caused by moisture in THF or insufficient cooling. Ensure THF is distilled or from a solvent system.
-
Protodeboronation: If the reaction is quenched too slowly or the pH becomes too basic during workup, the C-B bond can cleave. Keep workup pH slightly acidic to neutral (pH 5-6).
-
"Waxy" Product: Benzoxaboroles can retain water. Vacuum drying at 40 °C is essential.
Optimization for Scale
For multi-gram scale (>100g), consider the Miyaura Borylation route to avoid cryogenic conditions:
-
Reagents: Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc in Dioxane at 80 °C.
-
Follow-up: Requires oxidative cleavage of the pinacol ester (NaIO4/HCl) to cyclize.
References
-
Zhang, Y. K., et al. (2012). "Benzoxaborole antimalarial agents.[3][4] Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles."[3][4] Bioorganic & Medicinal Chemistry Letters, 22(3), 1299-1307.[3][4]
-
Adamczyk-Woźniak, A., et al. (2009). "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry, 694(22), 3533-3541.
-
PubChem Compound Summary. "6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol" (Isomer reference for data comparison).
-
Baker, S. J., et al. (2006). "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)." Journal of Medicinal Chemistry, 49(15), 4447–4450.
Sources
- 1. Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone [beilstein-journals.org]
- 3. gender.cgiar.org [gender.cgiar.org]
- 4. Benzoxaborole antimalarial agents. Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Determining the In Vitro Antifungal Efficacy of 7-Fluorobenzo[c]oxaborol-1(3H)-ol (Tavaborole) via Broth Microdilution Assay
An Application Note for Drug Development Professionals
Abstract
7-Fluorobenzo[c]oxaborol-1(3H)-ol, known as tavaborole (formerly AN2690), is a first-in-class oxaborole antifungal agent approved for the topical treatment of onychomycosis.[1][2][3] Its novel mechanism of action, which involves the inhibition of fungal leucyl-tRNA synthetase (LeuRS) to block protein synthesis, distinguishes it from traditional antifungal classes like azoles and polyenes.[4][5] This unique mechanism makes it a critical tool against fungal pathogens and necessitates a robust, standardized method for evaluating its in vitro efficacy. This document provides a comprehensive, field-tested protocol for determining the Minimum Inhibitory Concentration (MIC) of tavaborole against various fungal species, adhering to the rigorous standards set by the Clinical and Laboratory Standards Institute (CLSI).
Introduction: The Scientific Rationale
Tavaborole's efficacy stems from its unique boron-based structure.[3][6] The boron atom is crucial for its mechanism, forming a stable adduct with the terminal adenosine of leucyl-tRNA within the editing site of the LeuRS enzyme.[7][8] This effectively traps and inactivates the enzyme, leading to the cessation of protein synthesis and subsequent fungal cell death.[5][7]
Given this distinct mechanism, accurately quantifying its potency against a spectrum of clinically relevant yeasts and molds is paramount for research and preclinical development. The broth microdilution method is the gold-standard for this purpose, providing a quantitative measure of antifungal activity (the MIC).[9] This protocol is harmonized with the principles outlined in CLSI documents M27 for yeasts and M38 for filamentous fungi, ensuring reproducibility and comparability of data across different laboratories.[2][4][10][11]
Principle of the Broth Microdilution Assay
The assay is designed to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. This is achieved by challenging a standardized fungal inoculum with serial twofold dilutions of the compound in a liquid growth medium within a 96-well microtiter plate.[9] Following a specified incubation period, the wells are visually or spectrophotometrically assessed for growth. The MIC is the lowest concentration where a significant reduction in growth (typically ≥50%) is observed compared to a drug-free control well.[2][9]
Trustworthiness and Quality Control: A Self-Validating System
The integrity of any antifungal susceptibility data hinges on rigorous quality control (QC). This protocol incorporates QC measures as a non-negotiable component of the workflow. The entire assay is considered valid only if the MICs for the recommended QC strains fall within their established acceptable ranges.
-
Rationale for QC Strains: QC strains are well-characterized isolates with known, predictable susceptibility patterns. Their inclusion validates the entire experimental run, confirming the proper preparation of the medium, the accuracy of drug dilutions, the viability of the inoculum, and the appropriateness of incubation conditions.
-
Mandatory QC Isolates: For yeast testing, it is mandatory to include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 in every assay run.[12] Their expected MIC ranges are defined in CLSI M60 performance standards.[13] If the results for these strains fall outside the acceptable range, all MIC data from that batch must be discarded.
Detailed Experimental Protocol: Broth Microdilution for Tavaborole
This protocol is adapted from the CLSI M27-A3 and M38-A2 standards.[2][4][10][11][14]
Materials and Reagents
-
7-Fluorobenzo[c]oxaborol-1(3H)-ol (Tavaborole) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
RPMI 1640 medium (with L-glutamine, without sodium bicarbonate)
-
3-(N-morpholino)propanesulfonic acid (MOPS) buffer
-
Sterile deionized water
-
Fungal test isolates (e.g., Trichophyton rubrum, Candida albicans)
-
QC Strains: C. parapsilosis ATCC 22019, C. krusei ATCC 6258
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) plates
-
Sterile 0.85% saline (+/- 0.05% Tween 80 for molds)
-
Sterile, U-bottom 96-well microtiter plates[13]
-
Spectrophotometer and hemocytometer
-
Calibrated pipettes and sterile tips
-
Humidified incubator set to 35°C
Preparation of Media
Prepare RPMI-MOPS medium according to CLSI guidelines. This involves dissolving RPMI 1640 powder and MOPS in deionized water, adjusting the pH to a final value of 7.0, and sterilizing by filtration.[13][15] The use of MOPS is critical to buffer the medium and maintain a stable pH throughout the incubation period, which can otherwise be affected by fungal metabolism.
Preparation of Tavaborole Stock and Dilutions
-
Stock Solution: Prepare a 1.6 mg/mL (1600 µg/mL) stock solution of tavaborole by dissolving the powder in 100% DMSO.[2] DMSO is the required solvent due to the compound's low aqueous solubility. The final concentration of DMSO in the assay wells must not exceed 1%, as higher concentrations can inhibit fungal growth.[4]
-
Drug Dilution Plate: Prepare serial twofold dilutions in a separate 96-well plate to achieve the desired final concentration range (e.g., 16 µg/mL to 0.016 µg/mL).[2][4] This is typically done by adding a starting volume of the drug to the first well and then serially transferring half the volume to subsequent wells containing drug-free medium.
Inoculum Preparation
The preparation of a standardized inoculum is the most critical variable for ensuring reproducibility.
For Yeasts (e.g., Candida spp.):
-
Subculture the isolate onto an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.[9]
-
Select several distinct colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension with a spectrophotometer at 530 nm to match a 0.5 McFarland standard.[9] This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI-MOPS medium to achieve a final working concentration of 0.5-2.5 x 10^3 CFU/mL.[15]
For Filamentous Fungi (Molds, e.g., T. rubrum):
-
Culture the isolate on PDA at 35°C for 7 days or until adequate sporulation occurs.[2]
-
Harvest conidia by gently flooding the plate with sterile saline containing 0.05% Tween 80 (the wetting agent helps to dislodge the hydrophobic spores).[2]
-
Transfer the suspension to a sterile tube and let heavy particles settle for 3-5 minutes.[9]
-
Adjust the spore suspension using a hemocytometer or spectrophotometer to a final concentration of 0.4-5 x 10^4 CFU/mL.[2][15]
Assay Plate Inoculation
-
Dispense 100 µL of the appropriate RPMI-MOPS medium into wells 2 through 11 of a 96-well U-bottom plate.
-
Add 200 µL of the highest tavaborole working solution (at twice the final desired concentration) to well 1.
-
Perform serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 100 µL from well 10.[9]
-
Well 11 serves as the growth control (no drug) and well 12 serves as the sterility control (no inoculum).
-
Add 100 µL of the standardized fungal inoculum to each well from 1 to 11. This brings the final volume in each well to 200 µL and dilutes the drug to its final test concentration.[9]
Incubation
Incubate the plates in a humidified chamber at 35°C. Incubation times vary by organism:
-
Yeasts: 24-48 hours.
-
Filamentous Fungi: 48-96 hours, or until sufficient growth is seen in the growth control well.[2]
Data Interpretation and Presentation
Reading the MIC
The MIC is determined as the lowest concentration of tavaborole that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the growth in the drug-free control well (well 11).[2] This can be assessed visually or by using a microplate reader. For some antifungals, a trailing effect (reduced but persistent growth at higher concentrations) can occur; the endpoint should still be read as the first well showing significant inhibition.
Summary of Assay Parameters
| Parameter | Yeast Protocol (CLSI M27) | Filamentous Fungi Protocol (CLSI M38) | Rationale |
| Medium | RPMI 1640 + MOPS, pH 7.0 | RPMI 1640 + MOPS, pH 7.0 | Standardized, buffered medium for consistent growth.[13][15] |
| Inoculum Size | 0.5 - 2.5 x 10³ CFU/mL | 0.4 - 5 x 10⁴ CFU/mL | Optimized for reproducible growth and accurate MIC determination.[15] |
| Incubation | 35°C for 24-48 hours | 35°C for 48-96 hours | Allows sufficient time for visible growth in control wells.[2] |
| MIC Endpoint | ≥50% growth inhibition | ≥50% growth inhibition | Standardized endpoint for fungistatic and fungicidal agents.[2] |
| QC Strains | C. parapsilosis ATCC 22019, C. krusei ATCC 6258 | Aspergillus flavus ATCC 204304, A. fumigatus ATCC 204305 | Ensures validity and reproducibility of the assay. |
| Tavaborole Range | 0.016 - 16 µg/mL | 0.016 - 16 µg/mL | Covers the expected MIC range for susceptible organisms.[4] |
Visualization of Experimental Workflow
Caption: Workflow for Tavaborole MIC determination via broth microdilution.
References
-
CDC. (2024, April 24). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. Centers for Disease Control and Prevention. Available from: [Link]
-
Badali, H., et al. (2018). Low In Vitro Antifungal Activity of Tavaborole against Yeasts and Molds from Onychomycosis. Antimicrobial Agents and Chemotherapy, 62(12), e01558-18. Available from: [Link]
-
Cuenca-Estrella, M., et al. (2007). Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). Clinical Microbiology and Infection, 13(10), 1018-1022. Available from: [Link]
-
U.S. Food and Drug Administration. (2014, March 6). Microbiology Review for Tavaborole Topical Solution, 5%. Accessdata.fda.gov. Available from: [Link]
-
Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. Available from: [Link]
-
de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. Available from: [Link]
-
EUCAST. Antifungal Susceptibility Testing (AFST). European Committee on Antimicrobial Susceptibility Testing. Available from: [Link]
-
Corbin, R. J., et al. (2015). In Vitro Nail Penetration and Antifungal Activity of Tavaborole, a Boron-Based Pharmaceutical. Journal of Drugs in Dermatology, 14(6), 609-614. Available from: [Link]
-
ResearchGate. (2015). In Vitro Nail Penetration and Antifungal Activity of Tavaborole, a Boron-Based Pharmaceutical. ResearchGate. Available from: [Link]
-
Pfaller, M. A., et al. (1994). Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. Journal of Clinical Microbiology, 32(7), 1644-1647. Available from: [Link]
-
ASM Journals. (2018). Low In Vitro Antifungal Activity of Tavaborole against Yeasts and Molds from Onychomycosis. Antimicrobial Agents and Chemotherapy. Available from: [Link]
-
EUCAST. (2026, January 5). Fungi (AFST). European Committee on Antimicrobial Susceptibility Testing. Available from: [Link]
-
JoVE. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. Available from: [Link]
-
Vlahovic, T., et al. (2016). In Vitro Efficacy of Tavaborole Topical Solution, 5% after Penetration through Nail Polish on Ex Vivo Human Nails. Journal of Drugs in Dermatology, 15(7), 879-882. Available from: [Link]
-
Wiederhold, N. P. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3). Available from: [Link]
-
CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Available from: [Link]
-
Rodriguez-Tudela, J. L., et al. (2008). EUCAST breakpoints for antifungals. Clínica Terapéutica, 1(1), 1-10. Available from: [Link]
-
Gupta, A. K., & Daigle, D. (2014). Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. Expert Review of Anti-infective Therapy, 12(7), 735-742. Available from: [Link]
-
Le, T. H. D., et al. (2024). Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. ACS Medicinal Chemistry Letters, 15(3), 395-401. Available from: [Link]
-
ResearchGate. (2025, November 3). Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. ResearchGate. Available from: [Link]
-
Kumar, P., et al. (2021). UV-Spectrometric Method Development and Validation of Tavaborole. Journal of Chemical and Pharmaceutical Research, 13(6), 1-7. Available from: [Link]
-
BioSpace. (2008, May 5). Clinical and Laboratory Standards Institute Publishes Updated Standard for Broth Dilution Antifungal Susceptibility Testing of Yeasts. BioSpace. Available from: [Link]
-
Chemistry World. (2007, June 21). Boron is key to antifungal agent. Chemistry World. Available from: [Link]
-
ACS Publications. (2024, February 22). Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. ACS Medicinal Chemistry Letters. Available from: [Link]
-
CLSI. (2008, April 1). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition. CLSI document M38-A2. Available from: [Link]
-
Hui, X., et al. (2007). In Vitro penetration of a novel oxaborole antifungal (AN2690) into the human nail plate. Journal of Pharmaceutical Sciences, 96(10), 2622-2631. Available from: [Link]
-
ResearchGate. (2008, April 1). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ResearchGate. Available from: [Link]
-
ResearchGate. (2025, August 7). Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. ResearchGate. Available from: [Link]
-
EUCAST. (2022, May 7). Breakpoint tables for interpretation of MICs for antifungal agents. European Committee on Antimicrobial Susceptibility Testing. Available from: [Link]
-
Del Rosso, J. Q. (2015). Spotlight on tavaborole for the treatment of onychomycosis. Drugs & Aging, 32(11), 6185-6190. Available from: [Link]
-
PubMed. (2014, July 15). Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. PubMed. Available from: [Link]
-
CLSI. (2017, November 30). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI. Available from: [Link]
-
PubMed. (2024, February 22). Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. PubMed. Available from: [Link]
-
Barry, A. L., et al. (2000). Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents. Journal of Clinical Microbiology, 38(9), 3457-3459. Available from: [Link]
-
Li, X., et al. (2009). Crystal structures of the human and fungal cytosolic Leucyl-tRNA synthetase editing domains: A structural basis for the rational design of antifungal benzoxaboroles. Journal of Molecular Biology, 390(2), 269-281. Available from: [Link]
-
Fang, Y., et al. (2023). A potential antifungal agent: Insight into the antifungal mechanism against Phomopsis sp. Arabian Journal of Chemistry, 16(5), 104683. Available from: [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Low In Vitro Antifungal Activity of Tavaborole against Yeasts and Molds from Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spotlight on tavaborole for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boron is key to antifungal agent | News | Chemistry World [chemistryworld.com]
- 8. Crystal structures of the human and fungal cytosolic Leucyl-tRNA synthetase editing domains: A structural basis for the rational design of antifungal benzoxaboroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. njccwei.com [njccwei.com]
- 12. researchgate.net [researchgate.net]
- 13. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
Application Note: Cell-Based Evaluation of 7-Fluorobenzo[c]oxaborol-1(3H)-ol
This Application Note is designed for researchers investigating the structure-activity relationships (SAR) of benzoxaboroles, specifically focusing on the 7-fluoro isomer (7-Fluorobenzo[c]oxaborol-1(3H)-ol).
While the 5-fluoro isomer (Tavaborole) is the clinically approved standard, the 7-fluoro analog represents a critical tool for understanding how halogen positioning affects the Lewis acidity of the boron center and, consequently, its ability to trap tRNA in the Leucyl-tRNA Synthetase (LeuRS) editing site.
Compound Class: Benzoxaborole (Boron-heterocycle) Primary Target: Leucyl-tRNA Synthetase (LeuRS) – Editing Domain Primary Application: Antifungal Susceptibility & Mechanism Validation[1]
Part 1: Mechanism & Assay Rationale
The "Trapping" Mechanism
To design a valid assay, one must understand that 7-Fluorobenzo[c]oxaborol-1(3H)-ol does not act as a competitive inhibitor of the active site. Instead, it acts via an Oxaborole-tRNA Trapping Mechanism .[1]
-
Entry: The compound enters the fungal cell and binds to the editing site (CP1 domain) of cytoplasmic LeuRS.
-
Adduct Formation: The boron atom is electrophilic. It forms a reversible, covalent adduct with the cis-diol (2', 3'-hydroxyls) of the 3'-terminal adenosine (A76) of tRNA^Leu.
-
Inhibition: This Boron-tRNA adduct mimics the transition state of an incorrectly charged amino acid (e.g., isoleucine) that the enzyme is trying to "edit" or hydrolyze. The enzyme clamps down on this adduct, locking the tRNA in the editing site and preventing protein synthesis.
Critical Variable - pKa: The position of the fluorine atom (C7 vs. C5) alters the electron density on the boron atom. The 7-fluoro isomer has a reported pKa of ~7.42, distinct from the unsubstituted form (7.[2]39) and other isomers. This dictates the stability of the tRNA adduct at physiological pH.
Pathway Visualization
Figure 1: The Oxaborole-tRNA Trapping Mechanism.[1] The 7-fluoro isomer forms a covalent adduct with the tRNA terminal adenosine within the LeuRS editing pocket.
Part 2: Primary Screening – Antifungal Susceptibility (MIC)
This protocol is adapted from CLSI M38-A2 (Filamentous Fungi) and M27-A3 (Yeasts). It is the gold standard for determining if the 7-fluoro modification retains the antifungal potency of the parent scaffold.
Materials
-
Test Compound: 7-Fluorobenzo[c]oxaborol-1(3H)-ol (Solid).
-
Comparator: Tavaborole (5-fluoro isomer) for SAR benchmarking.
-
Organisms: Trichophyton rubrum (ATCC 28188) or Candida albicans (ATCC 90028).
-
Media: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0.
-
Note:pH control is non-negotiable. The boron-diol complex stability is pH-dependent. Unbuffered media will yield erratic MICs.
-
Protocol Steps
-
Stock Preparation:
-
Dissolve 7-Fluorobenzo[c]oxaborol-1(3H)-ol in 100% DMSO to a concentration of 1600 µg/mL .
-
Caution: Ensure complete solubilization; benzoxaboroles can be slow to dissolve.
-
-
Dilution Plate Setup:
-
Use sterile 96-well microdilution plates (U-bottom).
-
Perform 2-fold serial dilutions in RPMI/MOPS medium.
-
Final Test Range: 0.03 µg/mL to 16 µg/mL (standard range for this class).
-
Final DMSO Concentration: Must be
1%.
-
-
Inoculum Preparation:
-
Filamentous Fungi (T. rubrum): Grow on Potato Dextrose Agar (PDA) for 7 days at 25°C. Harvest conidia with sterile saline + 0.05% Tween 80. Adjust to
CFU/mL. -
Yeasts (C. albicans): Grow on Sabouraud Dextrose Agar (SDA) for 24h. Adjust to
CFU/mL.
-
-
Assay Execution:
-
Add 100 µL of diluted compound to 100 µL of inoculum in each well.
-
Include Growth Control (Media + Inoculum + DMSO) and Sterility Control (Media only).
-
-
Incubation:
-
T. rubrum: 28°C for 96 hours (4 days).
-
C. albicans:[3] 35°C for 24-48 hours .
-
-
Readout (MIC Determination):
-
Visual: The lowest concentration with 100% inhibition (optically clear) is the MIC.
-
Colorimetric (Optional): Add 20 µL Alamar Blue (Resazurin) 24h prior to endpoint. A shift from Blue (Resazurin) to Pink (Resorufin) indicates viable cells.
-
Workflow Diagram
Figure 2: Step-by-step workflow for CLSI-compliant antifungal susceptibility testing.
Part 3: Selectivity Profiling (Mammalian Cytotoxicity)
To validate the 7-fluoro isomer as a potential therapeutic (or specific probe), you must ensure it selects for fungal LeuRS over human mitochondria/cytoplasm.
Protocol: MTT Assay on HaCaT Keratinocytes
Since benzoxaboroles are often topical, human keratinocytes (HaCaT) are the most relevant model.
-
Seeding: Seed HaCaT cells at
cells/well in a 96-well plate using DMEM + 10% FBS. Incubate 24h at 37°C/5% CO2. -
Treatment: Remove media. Add fresh media containing 7-Fluorobenzo[c]oxaborol-1(3H)-ol (Range: 1 µM – 100 µM).
-
Control: 1% Triton X-100 (Death control).
-
-
Exposure: Incubate for 72 hours .
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Analysis: Measure Absorbance at 570 nm. Calculate CC50 (Concentration cytotoxic to 50% of cells).
Part 4: Data Interpretation & Reporting
When reporting results for the 7-fluoro isomer, structure your data to highlight the Selectivity Index (SI) .
| Parameter | 7-Fluoro Isomer (Test) | Tavaborole (Reference) | Interpretation |
| MIC (T. rubrum) | Record (µg/mL) | ~1 - 4 µg/mL | Lower is better. If >16, 7-F substitution disrupts binding. |
| CC50 (HaCaT) | Record (µg/mL) | >100 µg/mL | Higher is better. |
| Selectivity Index | CC50 / MIC | >25 | SI > 10 indicates a viable therapeutic window. |
| pKa | ~7.42 | 7.39 | 7-F is slightly less acidic than unsubstituted; affects adduct stability.[2] |
Critical Troubleshooting Note
False Positives in Fluorescence: Do NOT confuse 7-Fluorobenzo[c]oxaborol-1(3H)-ol with SBD-F (Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate). SBD-F is a fluorogenic thiol reagent.[4] The benzoxaborole scaffold is non-fluorescent. Ensure your vendor supplies the correct CAS or structure (Benzene fused to Oxaborole ring).
References
-
Rock, F. L., et al. (2007). An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA.[1] Science, 316(5832), 1759–1761. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI Document M38-A2. Link
-
Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.[5] Molecules, 27(11), 3442. Link
-
Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis. Journal of Medicinal Chemistry, 49(15), 4447–4450. Link
Sources
- 1. Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. reviberoammicol.com [reviberoammicol.com]
- 4. A novel fluorogenic reagent for thiols: ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
7-Fluorobenzo[c]oxaborol-1(3H)-ol as a research tool
Part 1: Executive Summary & Technical Profile[1]
7-Fluorobenzo[c]oxaborol-1(3H)-ol (CAS: 174671-93-3) is a specialized organoboron research tool used primarily to probe the structural topography of the Leucyl-tRNA Synthetase (LeuRS) editing domain. Distinct from its clinically approved isomer, Tavaborole (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole), the 7-fluoro isomer serves as a critical steric probe in Structure-Activity Relationship (SAR) studies.
While Tavaborole fits precisely into the LeuRS editing pocket to trap tRNA, the 7-fluoro isomer introduces a substituent at a position often sterically restricted in eukaryotic enzymes. This makes it an essential tool for:
-
Selectivity Profiling: Differentiating between prokaryotic, eukaryotic, and mitochondrial LeuRS binding pockets.
-
Mechanism Validation: Confirming the "editing domain trapping" mechanism via steric exclusion.
-
Boron Chemistry Research: Investigating the electronic effects of ortho-fluorine substitution on the Lewis acidity (pKa) of the oxaborole ring.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 7-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole |
| Common Synonyms | 7-Fluoro-benzoxaborole; 7-Fluoro isomer of AN2690 |
| CAS Number | 174671-93-3 |
| Molecular Formula | C₇H₆BFO₂ |
| Molecular Weight | 151.93 g/mol |
| pKa | 7.42 (Higher than Tavaborole's ~6.9-7.[1][2]3) |
| Solubility | Soluble in DMSO (>50 mg/mL), Ethanol; Moderate in Water |
| Storage | -20°C, Desiccated (Hygroscopic) |
Part 2: Mechanism of Action & Research Utility
The Oxaborole-tRNA Trapping Mechanism
The benzoxaborole scaffold functions by forming a reversible covalent adduct with the cis-diol (2',3'-hydroxyls) of the 3'-terminal adenosine (A76) of tRNA-Leu. This adduct mimics the transition state of the editing reaction but cannot be hydrolyzed, effectively locking the tRNA onto the enzyme and shutting down protein synthesis.
The "7-Position Gatekeeper" Hypothesis
Research indicates that the 7-position of the benzoxaborole ring (adjacent to the boron atom) is a determinant of species selectivity.
-
Eukaryotic LeuRS (e.g., Human): A specific helical structure in the editing domain creates a "lid" that sterically clashes with substituents at the 7-position.
-
Prokaryotic/Fungal LeuRS: The binding pocket architecture varies.
-
Application: Researchers use 7-Fluorobenzo[c]oxaborol-1(3H)-ol to test if a target pathogen's LeuRS has a "permissive" editing pocket. If the 7-fluoro compound is active, the pocket is wider near the boron interface; if inactive (but Tavaborole is active), the pocket is restricted.
Figure 1: Mechanism of Action and the role of the 7-fluoro substituent as a steric probe.
Part 3: Experimental Protocols
Protocol A: Chemical Synthesis (Lab Scale)
Note: Synthesis of the 7-fluoro isomer requires a specific precursor compared to Tavaborole.
Objective: Preparation of 7-Fluorobenzo[c]oxaborol-1(3H)-ol from 2-bromo-3-fluorobenzyl alcohol.
Reagents:
-
2-Bromo-3-fluorobenzyl alcohol (Precursor)
-
(Diisopropyl)aminomethylpolystyrene (Base) or n-Butyllithium (n-BuLi)
-
Triisopropyl borate
-
Dichloromethane (DCM) / Tetrahydrofuran (THF)
-
HCl (1M and 6M)
Workflow:
-
Protection (Optional but recommended): Protect the benzyl alcohol with THP (tetrahydropyranyl) ether if using harsh lithiation conditions.
-
Borylation:
-
Dissolve precursor in anhydrous THF under Argon/Nitrogen at -78°C.
-
Add n-BuLi (2.5 eq) dropwise. Critical: Maintain temp < -70°C to prevent benzyne formation.
-
Stir for 30 mins.
-
Add Triisopropyl borate (3.0 eq) slowly.
-
Allow to warm to room temperature (RT) over 2 hours.
-
-
Cyclization & Deprotection:
-
Quench with 6M HCl.
-
Stir vigorously for 12 hours. The acid catalyzes both the hydrolysis of the boronate ester and the intramolecular cyclization between the boronic acid and the benzylic alcohol.
-
-
Purification:
-
Extract with Ethyl Acetate.
-
Wash with brine.
-
Recrystallize from Toluene/Hexane or water. Note: Benzoxaboroles are often water-soluble; avoid excessive water washing.
-
Protocol B: LeuRS Aminoacylation & Editing Assay
The Gold Standard for validating direct enzyme inhibition.
Objective: Determine the IC50 of 7-Fluorobenzo[c]oxaborol-1(3H)-ol against purified LeuRS.
Materials:
-
Enzyme: Purified recombinant LeuRS (target species, e.g., C. albicans or E. coli).
-
Substrate: Total tRNA (from yeast or E. coli) or transcribed tRNA-Leu.
-
Radiolabel: L-[14C]-Leucine or [3H]-Leucine.
-
Buffer: 50 mM HEPES (pH 7.5), 30 mM KCl, 10 mM MgCl2, 2 mM DTT.
-
Detection: Liquid Scintillation Counter, TCA (Trichloroacetic acid).
Step-by-Step:
-
Preparation: Dilute 7-Fluorobenzo[c]oxaborol-1(3H)-ol in DMSO. Prepare serial dilutions (e.g., 100 µM down to 0.01 µM).
-
Master Mix: Combine Buffer, ATP (4 mM), [14C]-Leucine (20 µM), and tRNA (2 mg/mL).
-
Pre-incubation: Add LeuRS enzyme (50 nM final) to the inhibitor dilutions. Incubate at 25°C for 10 minutes.
-
Why? Allows the inhibitor to enter the editing site before the reaction starts.
-
-
Initiation: Add Master Mix to the Enzyme/Inhibitor mix.
-
Reaction: Incubate at 25°C for 20 minutes.
-
Quenching: Spot 20 µL aliquots onto Whatman 3MM filter paper discs pre-soaked in 5% TCA.
-
Washing: Wash filters 3x with ice-cold 5% TCA, then 1x with Ethanol.
-
Mechanism:[3] TCA precipitates the tRNA-protein complex (including Leucyl-tRNA). Unincorporated [14C]-Leucine washes away.
-
-
Quantification: Dry filters and count via liquid scintillation.
-
Analysis: Plot % Activity vs. Log[Inhibitor]. Calculate IC50.
Self-Validation Check:
-
Positive Control: Run Tavaborole (5-fluoro) in parallel.
-
Negative Control: DMSO only.
-
Expected Result: If the target is eukaryotic (e.g., Human), 7-fluoro should show high IC50 (inactive) compared to Tavaborole due to the steric clash. If the target is fungal, activity may vary based on pocket size.
Protocol C: Minimum Inhibitory Concentration (MIC) Assay
Adapted from CLSI M38-A2 for filamentous fungi.
Objective: Assess cellular permeability and antifungal potency.
-
Inoculum: Prepare Trichophyton rubrum or Candida albicans suspension (1-5 x 10³ CFU/mL) in RPMI 1640 medium (buffered with MOPS to pH 7.0).
-
Plate Setup: Use 96-well flat-bottom plates.
-
Dilution: Add 100 µL of 2x drug concentration to column 1. Serial dilute 1:2 across the plate.
-
Inoculation: Add 100 µL of fungal suspension to all wells.
-
Incubation:
-
Candida: 35°C for 24-48 hours.
-
Dermatophytes: 30°C for 4-7 days.
-
-
Readout: Visual score. MIC is the lowest concentration with 80% (or 100%) growth inhibition.
Part 4: Workflow Visualization
Figure 2: Experimental workflow for utilizing 7-Fluorobenzo[c]oxaborol-1(3H)-ol in SAR studies.
References
-
Rock, F. L., et al. (2007). "An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA in the Editing Site."[3] Science, 316(5832), 1759-1761.
-
Adamczyk-Woźniak, A., & Sporzyński, A. (2022).[4] "Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds." Molecules, 27(9), 2929.
-
Zhang, Y. K., et al. (2011).[3] "Benzoxaborole Antimalarial Agents.[5][6] Part 2: Discovery of Fluoro-Substituted 7-(2-Carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles." Bioorganic & Medicinal Chemistry Letters, 22(3), 1299-1307.[5]
-
Liu, C., et al. (2019).[6] "Design, Synthesis, and Structure–Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents." Journal of Medicinal Chemistry, 62(14), 6765-6784.[7]
-
Tomsho, J. W., et al. (2012). "Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore." ACS Medicinal Chemistry Letters, 3(6), 487–492.
Sources
- 1. A novel fluorogenic reagent for thiols: ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzoboroxole | C7H5BO | CID 21714201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gender.cgiar.org [gender.cgiar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Structure-Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Authored by: Senior Application Scientist, Advanced Instrumentation Division
An Application Guide for the Mass Spectrometric Characterization of 7-Fluorobenzo[c]oxaborol-1(3H)-ol
Abstract
This technical guide provides a comprehensive framework for the analysis of 7-Fluorobenzo[c]oxaborol-1(3H)-ol using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). Benzoxaboroles are a class of boron-containing heterocycles that have garnered significant attention in medicinal chemistry for their diverse biological activities, including antifungal and anti-inflammatory properties.[1][2][3] Accurate characterization and quantification of these compounds are critical in drug discovery, development, and quality control. This document outlines detailed protocols for sample preparation, instrument setup, and data acquisition using Electrospray Ionization (ESI). It further delves into the interpretation of mass spectra, including expected adducts and a proposed fragmentation pathway to aid in structural confirmation. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking a robust and reliable approach for the analysis of this specific fluorinated benzoxaborole.
Introduction to 7-Fluorobenzo[c]oxaborol-1(3H)-ol Analysis
Benzoxaboroles represent a unique chemical scaffold, combining the structural features of phenylboronic acids and their cyclic esters.[1] This structure imparts a relatively strong Lewis acidity, which is crucial for their mechanism of action, often involving interactions with biological targets.[1] 7-Fluorobenzo[c]oxaborol-1(3H)-ol is a member of this promising class of compounds. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a common strategy in drug design.
Mass spectrometry (MS) is an indispensable analytical tool for the structural elucidation and quantification of small molecules in complex matrices.[4][5] When coupled with a separation technique like liquid chromatography (LC), it provides unparalleled sensitivity and selectivity.[6] For polar, non-volatile small molecules like 7-Fluorobenzo[c]oxaborol-1(3H)-ol, Electrospray Ionization (ESI) is the premier ionization technique, as it gently transfers ions from solution into the gas phase, minimizing in-source fragmentation and preserving the molecular ion.[7][8][9] This guide focuses on leveraging LC-ESI-MS for the definitive analysis of this compound.
Analyte Properties and Expected Mass
A foundational step in any MS analysis is understanding the analyte's chemical properties and calculating its precise mass.
-
Compound Name: 7-Fluorobenzo[c]oxaborol-1(3H)-ol
-
Molecular Formula: C₇H₆BFO₂
-
Molecular Weight (Average): 151.93 g/mol [10]
-
Monoisotopic Mass: 152.04448 Da[10]
The monoisotopic mass is the critical value for high-resolution mass spectrometry (HRMS), as it represents the mass of the molecule with the most abundant isotopes of each element (¹²C, ¹H, ¹¹B, ¹⁹F, ¹⁶O). This value is the target for accurate mass measurements.
Principle of ESI-MS Analysis
Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules.[7][11] The process involves applying a high voltage to a liquid sample solution as it is nebulized, creating a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge density on the surface increases until ions are ejected into the gas phase.[12] This gentle process typically results in the formation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, providing clear evidence of the molecular weight.[13]
Given the presence of a hydroxyl group, 7-Fluorobenzo[c]oxaborol-1(3H)-ol can be readily ionized in both positive and negative modes, offering flexibility and complementary information for analysis.
Experimental Workflow Overview
The entire analytical process, from sample preparation to final data interpretation, follows a structured workflow. This ensures reproducibility and minimizes potential sources of error.
Caption: High-level workflow for LC-MS analysis.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
7-Fluorobenzo[c]oxaborol-1(3H)-ol standard
-
LC-MS grade Methanol
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
Formic Acid (≥99%)
-
2 mL autosampler vials with septa caps[14]
Instrumentation
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of delivering precise gradients at analytical flow rates.
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source. Such instruments are critical for accurate mass measurements and resolving complex spectra.[15]
Detailed Experimental Protocols
Protocol 1: Standard Solution Preparation
This protocol is designed to prepare a working standard solution suitable for direct infusion or LC-MS analysis. The target concentration should be in the low µg/mL range to avoid detector saturation.[14]
-
Prepare Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of 7-Fluorobenzo[c]oxaborol-1(3H)-ol standard and dissolve it in 1.0 mL of LC-MS grade methanol in a clean glass vial.[14]
-
Vortex: Vortex the solution for 30 seconds to ensure complete dissolution.
-
Prepare Intermediate Solution (100 µg/mL): Transfer 100 µL of the 1 mg/mL stock solution into a new vial containing 900 µL of methanol.
-
Prepare Working Solution (1 µg/mL): Transfer 10 µL of the 100 µg/mL intermediate solution into an autosampler vial containing 990 µL of 50:50 methanol:water. This brings the final concentration to approximately 1 µg/mL in a solvent composition compatible with reversed-phase chromatography.
-
Blank Preparation: Prepare a blank sample using the same 50:50 methanol:water solvent in a separate vial to check for system contamination.[14]
Protocol 2: LC-MS Instrumental Parameters
The following parameters provide a robust starting point for the analysis. Optimization may be required depending on the specific instrumentation used.
| Parameter | Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase column for good retention and peak shape of moderately polar small molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase. Formic acid is a common additive that aids in protonation for positive mode ESI and improves peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for eluting the analyte. |
| Gradient | 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min | A standard gradient to ensure elution of the analyte while cleaning the column of more non-polar contaminants. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 2-5 µL | Balances sensitivity with the risk of column overloading. |
| Ionization Mode | ESI Positive & Negative (separate runs) | Allows for comprehensive data collection, capturing both protonated [M+H]⁺ and deprotonated [M-H]⁻ species. |
| Capillary Voltage | +3.5 kV (Positive), -3.0 kV (Negative) | Standard voltages to generate a stable electrospray. May require optimization. |
| Gas Temperature | 325 °C | Aids in desolvation of the ESI droplets. |
| Drying Gas Flow | 8 L/min | Nitrogen gas flow that assists in solvent evaporation. |
| Nebulizer Pressure | 35 psi | Gas pressure that forms the initial aerosol spray. |
| Mass Range (Full Scan) | 50 - 500 m/z | A wide enough range to capture the molecular ion, potential adducts, and common background ions without being excessively broad. |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) on the top 3 most intense ions per scan, with a collision energy of 20 eV | Automatically triggers fragmentation experiments on the most abundant ions, providing structural information without prior knowledge of the exact precursor m/z.[16] |
Data Interpretation and Expected Results
Full Scan Mass Spectrum
In the full scan spectrum, the primary goal is to identify the molecular ion. Given the analyte's structure and the use of common LC-MS solvents, several common adducts may be observed.
| Ion Species | Formula | Expected Monoisotopic m/z | Ion Mode | Notes |
| Protonated Molecule | [C₇H₆BFO₂ + H]⁺ | 153.0522 | Positive | The primary target ion in positive mode ESI. |
| Deprotonated Molecule | [C₇H₆BFO₂ - H]⁻ | 151.0367 | Negative | The primary target ion in negative mode ESI. |
| Sodium Adduct | [C₇H₆BFO₂ + Na]⁺ | 175.0341 | Positive | Common adduct from trace sodium in glassware or solvents. |
| Methanol Adduct | [C₇H₆BFO₂ + CH₃OH + H]⁺ | 185.0784 | Positive | Possible adduct if methanol is present in the mobile phase or sample solvent. |
| Dimer | [2(C₇H₆BFO₂) + H]⁺ | 305.0966 | Positive | Benzoxaboroles are known to form dimers, which might be observed at high concentrations.[17][18] |
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) provides structural confirmation by breaking the precursor ion into characteristic fragment ions.[16] The fragmentation of 7-Fluorobenzo[c]oxaborol-1(3H)-ol ([M+H]⁺, m/z 153.0522) is expected to proceed through several key pathways.
-
Neutral Loss of Water (H₂O): A common fragmentation pathway for molecules containing a hydroxyl group is the loss of water. This would result in a fragment with an m/z of 135.0417.[19]
-
Cleavage of the Oxaborole Ring: The five-membered ring can undergo cleavage. A likely fragmentation is the loss of the CH₂O unit, which would result in a fragment ion.
-
Loss of the Boron-Hydroxyl Group: Cleavage of the B-OH bond could also occur.
Caption: Proposed MS/MS fragmentation pathway.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Signal / Very Weak Signal | 1. Incorrect ionization mode selected.2. Analyte concentration too low.3. Instrument issue (e.g., clogged capillary). | 1. Run in both positive and negative ESI modes.2. Prepare a more concentrated sample (e.g., 10 µg/mL) for initial tuning.3. Perform instrument maintenance and calibration as per manufacturer's guidelines. |
| No Molecular Ion Observed | 1. In-source fragmentation is too high.2. Analyte is unstable under ESI conditions. | 1. Reduce source temperatures or capillary voltage to achieve "softer" ionization.2. Try a different ionization technique like Atmospheric Pressure Chemical Ionization (APCI), although ESI is generally preferred for this compound type.[13] |
| High Background Noise | 1. Contaminated mobile phase or solvent.2. Carryover from a previous injection. | 1. Use fresh, high-purity LC-MS grade solvents and additives.2. Run several blank injections to wash the column and injection port.[14] Ensure the autosampler wash solution is appropriate and fresh. |
| Poor Peak Shape | 1. Incompatible sample solvent.2. Column degradation.3. Secondary interactions on the column. | 1. Ensure the final sample solvent is similar in strength to the initial mobile phase.2. Replace the LC column.3. Check that the mobile phase pH is appropriate; ensure formic acid is present. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the mass spectrometry analysis of 7-Fluorobenzo[c]oxaborol-1(3H)-ol. By employing high-resolution LC-ESI-MS, researchers can achieve confident identification and structural characterization of this important molecule. The provided instrument parameters serve as an excellent starting point, and the discussion of expected ions and fragmentation patterns offers a clear guide for data interpretation. Adherence to these protocols will enable robust and reproducible analysis, supporting the advancement of research and development in projects involving benzoxaborole chemistry.
References
- Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications - Analyst (RSC Publishing).
- How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan.
- Prepping Small Molecules for Mass Spec | Biocompare.com.
- Sample Preparation Protocol for Open Access MS - Mass Spectrometry Research Facility.
- Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International.
-
Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles | Chemical Reviews - ACS Publications. Available from: [Link]
-
Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases - PMC. Available from: [Link]
- Amino-acid derived benzazaboroles: structure and function of a new chemotype.
-
Catalytic and Biological Applications of Benzoxaborolones - DSpace@MIT. Available from: [Link]
-
6-amino-5-fluorobenzo[c][20][21]oxaborol-1(3H)-ol - PubChem. Available from: [Link]
-
Benzoboroxoles as Efficient Glycopyranoside-Binding Agents in Physiological Conditions: Structure and Selectivity of Complex Formation | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
- Ionization Methods in Organic Mass Spectrometry.
-
Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines - PMC. Available from: [Link]
-
A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques - ACD/Labs. Available from: [Link]
-
Mass Spectrometry Ionization Methods - Chemistry at Emory. Available from: [Link]
-
Ionization Methods in Modern Mass Spectrometry - Pharma Focus Europe. Available from: [Link]
-
2.3: Ionization Techniques - Chemistry LibreTexts. Available from: [Link]
-
6-Fluorobenzo[c][20][21]oxaborol-1(3H)-ol - PubChem. Available from: [Link]
-
MS/MS fragmentation spectrum (top) and fragmentation pattern (bottom)... | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available from: [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. Available from: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Available from: [Link]
-
Fragmentation (mass spectrometry) - Wikipedia. Available from: [Link]
-
Vibrational Properties of Benzoxaboroles and Their Interactions with Candida albicans' LeuRS - MDPI. Available from: [Link]
- Mass spectra of fluorocarbons.
-
Desorption Electrospray Ionization Mass Spectrometry: 20 Years - PubMed. Available from: [Link]
-
Best Practice Guide for Generating Mass Spectra - The Royal Society of Chemistry. Available from: [Link]
-
Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry - Frontiers. Available from: [Link]
-
Facile Improvement of Negative Ion Mode Electrospray Ionization Using Capillary Vibrating Sharp-Edge Spray Ionization - PubMed. Available from: [Link]
-
Interpretation of Mass Spectra - SciSpace. Available from: [Link]
-
2.7 Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. Available from: [Link]
-
Interpreting Mass Spectra - A-level Chemistry - YouTube. Available from: [Link]
-
(A) Electrospray ionization (ESI) product ion mass spectrum of... | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Electrochemical Processes in Electrospray Ionization Mass Spectrometry - ResearchGate. Available from: [Link]
-
An Integrated Native Mass Spectrometry and Top-Down Proteomics Method that Connects Sequence to Structure and Function of Macromolecular Complexes - PMC. Available from: [Link]
-
01: Introduction to mass spectrometry and proteomics - YouTube. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino-acid derived benzazaboroles: structure and function of a new chemotype - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00948K [pubs.rsc.org]
- 4. acdlabs.com [acdlabs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. biocompare.com [biocompare.com]
- 7. pharmafocuseurope.com [pharmafocuseurope.com]
- 8. Desorption Electrospray Ionization Mass Spectrometry: 20 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry [frontiersin.org]
- 10. 6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol | C7H6BFO2 | CID 11846119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. as.uky.edu [as.uky.edu]
- 12. researchgate.net [researchgate.net]
- 13. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. rsc.org [rsc.org]
- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 17. Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications - Analyst (RSC Publishing) [pubs.rsc.org]
- 21. tecan.com [tecan.com]
Application Note: Handling, Storage, and Stability of 7-Fluorobenzo[c]oxaborol-1(3H)-ol
This Application Note and Protocol Guide is designed for researchers and drug development professionals working with 7-Fluorobenzo[c]oxaborol-1(3H)-ol . It synthesizes physicochemical data, stability mechanisms, and practical handling procedures to ensure experimental reproducibility.
Executive Summary & Chemical Identity
7-Fluorobenzo[c]oxaborol-1(3H)-ol is a specific isomer of the benzoxaborole scaffold, distinct from the clinically approved 5-fluoro isomer (Tavaborole/AN2690). Benzoxaboroles are boron-containing heterocycles characterized by a fused oxaborole ring, which confers unique Lewis acidity and the ability to form reversible covalent bonds with diols (e.g., sugars, RNA ribose, serine proteases).
Unlike its 5-fluoro and 6-fluoro analogs, the 7-fluoro isomer exhibits a distinct pKa profile (~7.42) due to the proximity of the fluorine atom to the boronic center, potentially facilitating intramolecular hydrogen bonding. Proper handling is critical to prevent hydrolysis-driven equilibrium shifts and oxidative degradation.
Chemical Profile
| Property | Detail |
| Chemical Name | 7-Fluorobenzo[c]oxaborol-1(3H)-ol |
| Common Synonyms | 7-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole; 7-Fluoro-benzoboroxole |
| CAS Number | Note: Often conflated with 5-fluoro (174671-93-3). Verify structure. |
| Molecular Formula | C₇H₆BFO₂ |
| Molecular Weight | 151.93 g/mol |
| pKa | ~7.42 (Distinct from 5-F analog pKa ~6.7-7.4) |
| Solubility | DMSO (>50 mM), Ethanol (>20 mM), Water (pH-dependent) |
| Appearance | White to off-white solid |
Storage Protocol (Solid State)
Benzoxaboroles are generally more stable than acyclic boronic acids, but they remain susceptible to dehydration (trimerization to boroxines) and oxidation over extended periods.
Long-Term Storage (> 1 Month)
-
Temperature: Store at -20°C . Lower temperatures reduce the rate of oxidative deboronation.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) .
-
Rationale: While less sensitive than boronic acids, moisture can shift the equilibrium toward the open-ring boronic acid form, which may then undergo protodeboronation.
-
-
Container: Amber glass vials with PTFE-lined screw caps.
-
Avoid: Standard polystyrene containers for long-term storage, as residual monomers or plasticizers can interact with the Lewis acidic boron center.
-
-
Desiccation: Store inside a secondary container (desiccator) with active desiccant (e.g., Drierite or Silica Gel).
Short-Term Storage (< 1 Month)
-
Temperature: 2–8°C (Refrigerated) is acceptable.
-
Light Protection: Protect from direct light. Although not highly photo-labile, light protection minimizes radical-induced oxidation pathways.
Solubilization & Handling Protocols
Solvent Selection Matrix
The choice of solvent dictates the stability and the dominant structural form (closed benzoxaborole vs. open boronic acid).
| Solvent | Suitability | Notes |
| DMSO | Excellent | Preferred for stock solutions (10–100 mM). Highly stable. |
| Ethanol | Good | Suitable for intermediate dilutions. Avoid for long-term storage due to potential ethyl ester formation. |
| Water | Variable | Solubility increases at pH > pKa (7.42). At neutral pH, exists in equilibrium with the open form. |
| PBS | Good | Phosphate can coordinate with boron; use HEPES or Tris if boron-phosphate interference is a concern. |
Protocol: Preparation of 50 mM Stock Solution
-
Equilibrate: Allow the solid vial to warm to room temperature before opening to prevent water condensation on the hygroscopic solid.
-
Weighing: Weigh 7.6 mg of 7-Fluorobenzo[c]oxaborol-1(3H)-ol into a microcentrifuge tube or glass vial.
-
Caution: Use an anti-static gun if the powder is static-prone.
-
-
Dissolution: Add 1.0 mL of anhydrous DMSO (Grade: Molecular Biology or Cell Culture).
-
Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 1–2 minutes.
-
Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Storage: Store aliquots at -20°C or -80°C. Stable for 6 months.
Stability & Degradation Mechanisms
Understanding the dynamic equilibrium is essential for interpreting experimental data. In aqueous media, 7-Fluorobenzo[c]oxaborol-1(3H)-ol exists in equilibrium between the Closed Form (active benzoxaborole) and the Open Form (boronic acid).
-
Closed Form Preference: Unlike 6- or 7-membered rings, the 5-membered oxaborole ring is thermodynamically favored in water.
-
pH Influence:
-
pH < 7: Neutral closed form dominates.
-
pH > 8: Anionic tetrahedral boronate forms (active species for binding diols).
-
-
7-Fluoro Effect: The fluorine at position 7 (ortho to the boronic moiety) can form an intramolecular hydrogen bond with the hydroxyl group of the boron, stabilizing the closed form and slightly raising the pKa (7.42) compared to other fluoro-isomers.
Mechanism Diagram: Hydrolysis & Equilibrium
The following diagram illustrates the structural shifts dependent on solvent and pH.
Figure 1: Dynamic equilibrium of 7-Fluorobenzo[c]oxaborol-1(3H)-ol. The closed form is the primary species in solution, converting to the tetrahedral anion at physiological pH.
Experimental Workflow: Reconstitution & Usage
This decision tree guides the researcher through the optimal handling path based on the intended application.
Figure 2: Operational workflow for reconstituting 7-Fluorobenzo[c]oxaborol-1(3H)-ol based on experimental context.
References
-
Adamczyk-Woźniak, A. et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(19), 10476–10526.
-
Lybka, M. et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorobenzoxaboroles. Molecules, 27(11), 3456.
-
Baker, S. J. et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690).[1] Journal of Medicinal Chemistry, 49(15), 4447–4450.
-
Tomsho, J. W. et al. (2012). Benzoxaborole Antimalarial Agents.[2][3][4] Part 2: Discovery of Fluoro-Substituted 7-(2-Carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles. Bioorganic & Medicinal Chemistry Letters, 22(3), 1299–1307.
-
Sigma-Aldrich. Safety Data Sheet: 7-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol.
Sources
- 1. Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1- benzoxaborole (AN2690), for the potential treatment of onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzoxaborole antimalarial agents. Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoxaborole antimalarial agents. Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
7-Fluorobenzo[c]oxaborol-1(3H)-ol solubility parameters
Application Note: Physicochemical Profiling & Solubility Parameters of 7-Fluorobenzo[c]oxaborol-1(3H)-ol
Executive Summary
This guide details the physicochemical characterization of 7-fluorobenzo[c]oxaborol-1(3H)-ol (CAS: 174671-89-7), a structural isomer of the antifungal drug Tavaborole (5-fluoro isomer). While benzoxaboroles are renowned for their unique boron-driven bioactivity (e.g., Leucyl-tRNA synthetase inhibition), their formulation is often complicated by a pH-dependent equilibrium between a neutral trigonal planar form and an anionic tetrahedral form.
Key Technical Insight: Unlike its 5-fluoro analog (pKa ~6.7–6.9), the 7-fluoro isomer exhibits a higher pKa of approximately 7.42 . This shift significantly alters its solubility profile at physiological pH (7.4), retaining higher lipophilicity and membrane permeability compared to Tavaborole in neutral environments. This note provides protocols for determining Hansen Solubility Parameters (HSP) and pH-solubility profiles to optimize formulation vehicles.
The Benzoxaborole Equilibrium
The solubility of 7-fluorobenzo[c]oxaborol-1(3H)-ol is governed by the Lewis acidity of the boron atom. In non-aqueous or acidic aqueous media, the molecule exists as a neutral sp²-hybridized species (Form A). Upon exposure to nucleophiles (like water at high pH) or diols, it converts to an anionic sp³-hybridized species (Form B).
Implication: Solubility parameters (
Figure 1: The pH-dependent equilibrium of 7-fluorobenzo[c]oxaborol-1(3H)-ol. Note the pKa of 7.42 implies that at physiological pH, the molecule exists as a ~50:50 mixture of neutral and anionic forms.
Solubility Parameters & Physicochemical Profile
Predicted & Experimental Values
The following data aggregates experimental trends from fluorinated benzoxaborole analogs and computed QSPR (Quantitative Structure-Property Relationship) models.
| Property | Value / Range | Notes |
| Molecular Weight | 151.93 g/mol | Low MW favors nail/skin penetration.[1] |
| pKa | 7.42 | Higher than 5-F isomer (~6.7). Less acidic due to ortho-position electronic effects [1]. |
| LogP (Neutral) | 1.6 – 1.9 | Ideal for transdermal delivery (Lipophilic). |
| LogD (pH 7.4) | ~1.3 | Decreases as ionization occurs. |
| Water Solubility | < 5 mg/mL (pH 5.0)> 20 mg/mL (pH 9.0) | Drastically increases with ionization. |
| Melting Point | > 120°C (Predicted) | Tavaborole melts at 130-134°C; isomers typically cluster. |
Hansen Solubility Parameters (HSP)
HSP decomposes the cohesive energy density into three components: Dispersion (
-
(Dispersion): ~18.5 MPa
(Driven by the fluorobenzene ring). -
(Polarity): ~12.0 MPa
(Driven by the oxaborole ring dipole). -
(H-Bonding): ~16.0 MPa
(High due to B-OH donor/acceptor capability).
Formulation Tip: To dissolve the neutral form, select solvents with an interaction radius (
-
Good Solvents: Ethanol, Propylene Glycol, DMSO, PEG 400.
-
Poor Solvents: Hexane (low
), Water (pH < 7, too high ).
Detailed Experimental Protocols
Protocol A: Determination of HSP via Solvent Sweep
This protocol defines the "Solubility Sphere" of the 7-fluoro isomer to aid in co-solvent selection.
Materials:
-
7-Fluorobenzo[c]oxaborol-1(3H)-ol (approx 1 g).
-
Hansen Standard Solvent Set (20 solvents ranging from n-Hexane to Water).
-
20 mL Scintillation Vials.
-
Visual inspection aid (lightbox).
Workflow:
-
Preparation: Weigh 50 mg of the compound into 20 separate vials.
-
Solvent Addition: Add 0.5 mL of a distinct solvent to each vial.
-
Agitation: Vortex for 60 seconds; sonicate for 15 minutes at 25°C.
-
Observation (Score 1): Visually score solubility (1 = Soluble, 0 = Insoluble).
-
Thermal Stress: Heat insoluble samples to 40°C for 30 mins, then cool to 25°C.
-
Observation (Score 2): Re-score.
-
Calculation: Input the binary data (Solvent HSP values + Solubility Score) into HSPiP software or a Python solver to calculate the center (
) and radius ( ) of the solubility sphere.
Figure 2: Workflow for determining Hansen Solubility Parameters. The binary solubility data allows the calculation of the solute's interaction sphere.
Protocol B: Potentiometric pKa Determination
Because the solubility is pH-dependent, accurate pKa measurement is critical. Standard UV-metric methods may fail if the spectral shift between neutral and anionic forms is subtle. Potentiometry is preferred for benzoxaboroles.
Equipment:
-
Automatic Potentiometric Titrator (e.g., Sirius T3 or Metrohm).
-
0.1 M KOH and 0.1 M HCl (standardized).
-
Ionic Strength Adjuster (0.15 M KCl).
Procedure:
-
Dissolution: Dissolve ~3 mg of 7-fluorobenzo[c]oxaborol-1(3H)-ol in 10 mL of degassed water containing 0.15 M KCl.
-
Note: If intrinsic solubility is too low, use a co-solvent method (titrate in 30%, 40%, 50% Methanol/Water and extrapolate to 0% Methanol via the Yasuda-Shedlovsky equation).
-
-
Acidification: Lower pH to ~2.5 using 0.1 M HCl to ensure the species is fully protonated (neutral).
-
Titration: Titrate with 0.1 M KOH under inert gas (Argon/Nitrogen) to prevent carbonate formation.
-
Range: pH 2.5 to 11.0.
-
-
Analysis: Plot pH vs. Volume of Titrant. The inflection point represents the pKa.
-
Validation: For 7-F, expect an inflection near pH 7.4.
-
References
-
Adamczyk-Woźniak, A., et al. (2022). "Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds." Molecules, 27(11), 3427.[2]
-
Key Data: Establishes the pKa of 7-fluorobenzoxaborole at 7.42.[3]
-
-
Baker, S. J., et al. (2011). "Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore." ACS Medicinal Chemistry Letters, 3(1), 48–52.
- Key Data: Foundational work on benzoxaborole acidity and SAR.
-
Zhang, Y. K., et al. (2012). "Benzoxaborole antimalarial agents.[4] Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles."[4][5] Bioorganic & Medicinal Chemistry Letters, 22(3), 1299-1307.[4]
- Key Data: Synthetic pathways and biological relevance of 7-substituted analogs.
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, 2nd Ed. CRC Press.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoxaborole antimalarial agents. Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gov.uk [gov.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 7-Fluorobenzo[c]oxaborol-1(3H)-ol (Tavaborole)
Welcome to the technical support center for the synthesis of 7-Fluorobenzo[c]oxaborol-1(3H)-ol, a critical benzoxaborole antifungal agent also known as Tavaborole.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis and to provide actionable solutions for optimizing reaction yields and purity.
The unique Lewis acidity of the boron center in benzoxaboroles like Tavaborole allows for reversible covalent interactions with biological targets, making them a significant class of compounds in medicinal chemistry.[2][3] However, their synthesis can present challenges related to yield, purity, and scalability. This guide provides in-depth troubleshooting advice and frequently asked questions to support your experimental work.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 7-Fluorobenzo[c]oxaborol-1(3H)-ol.
Question 1: My overall yield is low. What are the most critical steps to re-evaluate?
Low overall yield in a multi-step synthesis can be attributed to inefficiencies at various stages. For Tavaborole synthesis, the most critical points for optimization are typically the initial boronic acid formation (or borylation), the subsequent benzylic halogenation, and the final cyclization step.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in Tavaborole synthesis.
Detailed Causality and Solutions:
-
Borylation Step: When preparing the boronic acid precursor, such as from 2-halo-5-fluorotoluene, the use of highly reactive organometallic reagents like n-butyllithium (n-BuLi) is common.[4] These reactions are extremely sensitive to moisture and air.
-
Expert Insight: Ensure all glassware is oven-dried, and solvents are rigorously anhydrous. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Slow, dropwise addition of n-BuLi at low temperatures (e.g., -78 °C) is crucial to prevent side reactions.[5]
-
-
Benzylic Halogenation: The conversion of a methyl group to a halomethyl group (e.g., using N-bromosuccinimide, NBS) is a radical reaction.[1] The reaction's success is highly dependent on initiation and propagation.
-
Expert Insight: The concentration of the radical initiator (like AIBN) and the reaction temperature are critical. Insufficient initiator or temperature can lead to an incomplete reaction, while excessive initiation can cause side reactions. A catalytic amount of bromine can sometimes be used to initiate the reaction.[1]
-
-
Cyclization: The final ring-closing step is typically achieved by treating the 2-halomethyl-4-fluorophenylboronic acid intermediate with a base, followed by acidification.[1]
-
Expert Insight: The choice and concentration of the base (e.g., sodium hydroxide) and the subsequent acid (e.g., hydrochloric acid) are pivotal.[1] Incomplete hydrolysis of the intermediate or incorrect pH during acidification can prevent efficient cyclization. The reaction temperature during basification should also be carefully controlled.[1]
-
Question 2: I am observing significant impurities in my final product. How can I identify and minimize them?
Impurity profiling is critical for any pharmaceutical synthesis. In Tavaborole synthesis, common impurities can arise from incomplete reactions or side reactions.
Common Impurities and Mitigation Strategies
| Impurity Name/Structure | Probable Source | Mitigation Strategy |
| Unreacted Starting Material (e.g., 2-methyl-4-fluorophenylboronic acid) | Incomplete halogenation | Increase reaction time or temperature for the halogenation step. Ensure sufficient equivalents of the halogenating agent and initiator.[1] |
| Dimerized or Over-halogenated Species | Uncontrolled radical halogenation | Maintain strict temperature control during halogenation. Use a controlled addition of the halogenating agent. |
| Oxidative Degradation Products | Exposure to air/oxidants, especially at high pH | Perform reactions under an inert atmosphere. Minimize the time the reaction mixture is kept at high pH.[6] |
Purification-Centric Approach to High Purity:
For achieving purity greater than 99%, a robust purification strategy is essential.[4]
-
Recrystallization: This is a fundamental technique for purifying the final product. The choice of solvent is critical.
-
Protocol: A mixture of solvents like ethyl acetate and toluene, or acetonitrile and isopropanol can be effective for obtaining crystalline Tavaborole. The process generally involves dissolving the crude product in the solvent mixture at reflux, followed by slow cooling to 0-5°C to induce crystallization.[4]
-
-
Ethanolamine Salt Formation: A highly effective method for purification involves forming a salt of Tavaborole with ethanolamine. This salt can be selectively crystallized, leaving impurities behind in the mother liquor.
-
Protocol:
-
React the crude Tavaborole with ethanolamine in a suitable solvent, such as ethyl acetate.
-
Isolate the precipitated Tavaborole ethanolamine salt by filtration.
-
Convert the purified salt back to Tavaborole by treating it with a suitable acid, like tartaric acid, in water.[5] This method has been shown to yield Tavaborole with purity exceeding 99%.[5]
-
-
Question 3: The cyclization step is not proceeding as expected. What factors should I investigate?
The cyclization of 2-halomethyl-4-fluorophenylboronic acid to form the benzoxaborole ring is a critical step that can be prone to issues.
Cyclization Optimization Pathway
Caption: Decision pathway for optimizing the cyclization step.
Key Parameters for Successful Cyclization:
-
Base Treatment: The initial treatment with a base like sodium hydroxide is not just for pH adjustment; it facilitates the intramolecular reaction. The concentration of the base and the reaction temperature are critical parameters.[1]
-
Acidification: After the base treatment, acidification is required to promote the final ring closure. The pH must be carefully controlled. Over-acidification can lead to decomposition (protodeboronation), while insufficient acidification will result in poor cyclization yield.[6]
-
Purity of the Intermediate: The purity of the 2-halomethyl-4-fluorophenylboronic acid intermediate is crucial. Impurities carried over from the previous step can interfere with the cyclization reaction.
II. Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to 7-Fluorobenzo[c]oxaborol-1(3H)-ol?
There are several patented routes, with the choice often depending on the starting material availability and scalability. A common and effective route starts from 2-halo-5-fluorotoluene.[1] This process involves:
-
Reacting 2-halo-5-fluorotoluene with a borate ester to form 2-methyl-4-fluorophenylboronic acid.
-
Converting the methyl group to a halomethyl group using a halogenating agent.
-
Cyclizing the resulting 2-halomethyl-4-fluorophenylboronic acid to yield Tavaborole.[1]
Another route begins with (2-bromo-5-fluoro-phenyl)-methanol, which is protected, then subjected to a borylation reaction (e.g., with bis(pinacolato)diboron), followed by deprotection and cyclization.[5]
Q2: Are there any specific safety precautions to consider?
Yes. Several reagents used in Tavaborole synthesis require careful handling:
-
n-Butyllithium (n-BuLi): Highly pyrophoric and reacts violently with water. It must be handled under an inert atmosphere using proper syringe techniques.[4]
-
N-Bromosuccinimide (NBS): A lachrymator and irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Boron-containing compounds: While Tavaborole itself is a therapeutic agent, some boron-containing intermediates may have associated toxicity. Always consult the Safety Data Sheet (SDS) for all reagents.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of starting materials and the formation of products at each step. High-performance liquid chromatography (HPLC) can provide more quantitative data on reaction conversion and impurity formation.
Q4: What is the mechanism of action that makes Tavaborole an effective antifungal?
Tavaborole's antifungal activity stems from its ability to inhibit fungal leucyl-tRNA synthetase (LeuRS).[3] This enzyme is crucial for protein synthesis in fungi. By binding to the editing site of LeuRS, Tavaborole effectively blocks the synthesis of essential proteins, leading to the inhibition of fungal growth.[3]
III. References
-
Process for preparation of tavaborole. (2017). Google Patents. Retrieved from
-
Process for the preparation of tavaborole, its novel polymorphic forms and... (n.d.). Google Patents. Retrieved from
-
Novel process for the preparation tavaborole and its intermediates. (2019). Google Patents. Retrieved from
-
Recent advances in the synthesis and applications of oxaborole derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. (2024). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. (2015). Chemical Reviews - ACS Publications. Retrieved from [Link]
-
Synthesis and physicochemical evaluation of phosphorus( iii ) and phosphorus( v ) substituted benzoxaboroles. (2025). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
Sources
- 1. WO2017125835A1 - Process for preparation of tavaborole - Google Patents [patents.google.com]
- 2. Recent advances in the synthesis and applications of oxaborole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US11091504B2 - Process for the preparation of tavaborole, its novel polymorphic forms and the polymorphs thereof - Google Patents [patents.google.com]
- 5. WO2019087208A1 - Novel process for the preparation tavaborole and its intermediates - Google Patents [patents.google.com]
- 6. Synthesis and physicochemical evaluation of phosphorus( iii ) and phosphorus( v ) substituted benzoxaboroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01146A [pubs.rsc.org]
Technical Support Center: Synthesis of 7-Fluorobenzo[c]oxaborol-1(3H)-ol (Tavaborole)
Welcome to the technical support guide for the synthesis of 7-Fluorobenzo[c]oxaborol-1(3H)-ol, known pharmaceutically as Tavaborole. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important antifungal agent. Our goal is to equip researchers, chemists, and process development professionals with the insights needed to overcome common synthetic challenges, optimize reaction conditions, and ensure the highest purity of the final product.
Overview of a Common Synthetic Pathway
A prevalent synthetic route to Tavaborole involves a multi-step process starting from a substituted halo-toluene. A key transformation is the introduction of the boron moiety via an organometallic intermediate, followed by functional group manipulation and final cyclization to form the benzoxaborole ring. The diagram below illustrates a generalized pathway, which is susceptible to several side reactions at critical junctures.
Technical Support Center: 7-Fluorobenzo[c]oxaborol-1(3H)-ol Purification
This guide is structured as a specialized Technical Support Center for researchers working with 7-Fluorobenzo[c]oxaborol-1(3H)-ol (also known as 7-fluoro-1-hydroxy-2,1-benzoxaborole). It prioritizes actionable, mechanistic troubleshooting over generic advice.
Status: Operational Role: Senior Application Scientist Subject: High-Purity Isolation & Troubleshooting Guide
Executive Summary: The "7-Fluoro" Anomaly
Before beginning purification, you must understand the specific physicochemical behavior of the 7-fluoro isomer. Unlike 5- or 6-fluorobenzoxaboroles, which are significantly more acidic (pKa ~6.4–6.9) than the unsubstituted parent scaffold, 7-fluorobenzoxaborole retains a higher pKa (~7.42) [1].[1]
Why this matters: The fluorine atom at the 7-position (ortho to the boron center) creates steric hindrance that disfavors the formation of the tetrahedral boronate anion.
-
Impact: Standard "pH swing" protocols designed for other boronic acids (often using pH 8–8.5 buffers) may fail to fully extract this specific molecule into the aqueous phase, leading to yield loss.
-
Adjustment: You must drive the pH higher (pH > 9.5) during the extraction phase to ensure complete ionization.
Module 1: The pH-Swing Purification Protocol
Best For: Removing non-acidic impurities (starting materials, halides) and protodeboronated byproducts.
This method leverages the reversible conversion between the neutral (organic-soluble) benzoxaborole and its anionic (water-soluble) boronate form.
The Workflow
-
Dissolution: Dissolve crude mixture in a non-polar organic solvent (DCM or Et₂O).
-
Anion Formation (Extraction): Extract with 1M NaOH (pH > 10) .
-
Note: The 7-fluoro isomer requires this higher alkalinity. The product moves to the water layer; non-acidic impurities stay in the organic layer.
-
-
Wash: Wash the aqueous layer 2x with fresh DCM to remove entrained organics.
-
Precipitation (Recovery): Acidify the aqueous layer carefully with 1M HCl to pH ~2–3 .
-
Observation: The product should precipitate as a white solid.
-
-
Filtration: Collect solids and wash with cold water.
Visualization: Logic Flow
Figure 1: The pH-swing logic tailored for the 7-fluoro isomer. Note the requirement for high pH extraction due to steric hindrance at the boron center.
Module 2: Recrystallization Guide
Best For: Final polishing to >99% purity.
Benzoxaboroles are prone to "oiling out" rather than crystallizing if the solvent polarity is mismatched. The 7-fluoro substituent increases lipophilicity slightly compared to the parent compound.
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Protocol Notes | Suitability |
| Water / Ethanol | 80:20 to 50:50 | Dissolve in hot EtOH, add hot water until cloudy, cool slowly. | High. Best for removing inorganic salts. |
| Toluene / Heptane | 1:2 | Dissolve in minimum hot toluene. Add heptane dropwise. | Medium. Good for removing organic oils, but yield may be lower. |
| Acetonitrile | 100% | Dissolve hot, cool to -20°C. | High. Excellent for removing protodeboronated impurities. |
Troubleshooting "Oiling Out": If the product forms a sticky oil at the bottom of the flask:
-
Reheat to dissolve.
-
Add a seed crystal (if available) or scratch the glass surface.
-
Critical: Add 1-2% volume of Water . Benzoxaboroles exist in equilibrium with their anhydride (boroxine) forms. The oil is often the boroxine. Adding water shifts the equilibrium back to the crystalline hydroxyl form [2].
Module 3: Chromatography Troubleshooting
Best For: Isolating product from complex reaction mixtures where pH swing failed.
The Problem: Benzoxaboroles streak badly on silica gel. The Lewis acidic boron atom interacts with the silanols (Si-OH) on the stationary phase, causing peak tailing and irreversible adsorption.
The Solution: Deactivate the Silica. Do not use standard Hexane/Ethyl Acetate.
Optimized Mobile Phases:
-
DCM / Methanol (95:5) : The methanol competes for the boron sites, reducing streaking.
-
Acetic Acid Additive: Add 0.5% to 1% Acetic Acid to your eluent. This suppresses the ionization of silanols and keeps the benzoxaborole in its neutral, protonated state.
Module 4: Analytical Validation (QC)
Issue: 1H NMR integration is inconsistent, or peaks are broad. Cause: In non-polar solvents (CDCl₃), benzoxaboroles form hydrogen-bonded dimers or partial anhydrides. Fix:
-
Solvent: Use DMSO-d6 or Acetone-d6 . These polar solvents break up the dimers.
-
D₂O Shake: Add 1 drop of D₂O to the NMR tube. This converts all anhydrides back to the monomeric species and exchanges the OH proton, simplifying the spectrum [3].
Issue: HPLC peak shows severe tailing. Fix: Ensure your mobile phase contains 0.1% Formic Acid or TFA . Do not run neutral gradients.
Frequently Asked Questions (FAQ)
Q: My product turned into a white powder that doesn't dissolve in DCM anymore. What happened? A: You likely formed the boroxine (anhydride) trimer by over-drying.
-
Mechanism:[1][2][3][4] 3 molecules of benzoxaborole lose 3 water molecules to form a six-membered B-O-B-O-B-O ring.
-
Fix: Recrystallize from a water-containing solvent (e.g., Aqueous Ethanol) to hydrolyze the ring back to the monomer.
Q: I see a spot on TLC that moves just above my product. Is it the protodeboronated impurity? A: Yes. The protodeboronated byproduct is 3-fluorobenzyl alcohol (assuming standard synthesis). It lacks the polar boron moiety, so it runs higher (higher Rf) on silica. It can be removed via the pH swing method (it will not extract into the NaOH layer).
Q: Why is the 7-fluoro yield lower than the 6-fluoro analog? A: The 7-fluoro position is ortho to the boron. During the lithiation/borylation step of synthesis, the fluorine atom can direct lithiation to the wrong position (ortho to itself but meta to the intended site) or cause "ate" complex instability. Ensure your lithiation temperature is strictly below -70°C.
References
-
Adamczyk-Woźniak, A., et al. (2022). "Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds." Molecules, 27(11), 3427.[5] Link
- Source of the pKa d
-
Baker, S. J., et al. (2011). "Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore." ACS Medicinal Chemistry Letters, 3(1), 48–52. Link
- Foundational text on benzoxaborole acidity and structure-activity rel
-
Cahard, D., et al. (2023). "Structure-property relationships of fluorinated carboxylic acid bioisosteres." eScholarship, University of California. Link
-
Provides context on the lipophilicity and permeability changes induced by fluorination.[6]
-
Sources
- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. escholarship.org [escholarship.org]
Technical Support Center: 7-Fluorobenzo[c]oxaborol-1(3H)-ol Crystallization
Ticket ID: BZX-7F-CRYS-001
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist, Boron Therapeutics Division Status: Open Topic: Troubleshooting Phase Separation, Polymorphism, and Equilibrium Shifts in 7-Fluoro-benzoxaborole.
Executive Summary
You are encountering difficulties with the crystallization of 7-fluorobenzo[c]oxaborol-1(3H)-ol (an isomer of the antifungal Tavaborole). Unlike standard organic small molecules, benzoxaboroles possess a dynamic covalent chemistry centered on the boron atom. They exist in a flux between the closed benzoxaborole form, the open boronic acid form, and the dehydrated boroxine trimer.
Most "crystallization failures" in this class are actually equilibrium failures . If your material is oiling out, forming a glass, or showing inconsistent NMR spectra, you are likely trapping the wrong species in the wrong solvent environment.
This guide moves beyond generic advice to address the specific Lewis acidity and hydration dynamics of the 7-fluoro scaffold.
Module 1: The Equilibrium Landscape (Root Cause Analysis)
Before adjusting solvents, you must understand what you are trying to crystallize. The 7-fluoro substituent increases the Lewis acidity of the boron center compared to the non-fluorinated parent, making the equilibrium more sensitive to pH and moisture.
The Three-State System:
-
Closed Form (Target): The cyclic benzoxaborole. Favored in non-polar solvents and acidic/neutral aqueous conditions.
-
Open Form (Hydrolyzed): The o-hydroxymethyl phenylboronic acid. Favored in high pH (as a boronate) or highly aqueous conditions.
-
Boroxine Form (Dehydrated): A trimer anhydride. Favored under heat and vacuum dehydration.
Visualization of the Equilibrium:
Figure 1: The dynamic equilibrium of benzoxaboroles. Note that aggressive drying (heat/vacuum) drives the system toward the Boroxine impurity, while high pH traps the molecule as a water-soluble salt.
Module 2: Troubleshooting Guide
Issue 1: "The material oils out as a sticky gum instead of crystallizing."
Diagnosis: This is the most common failure mode. It typically occurs because the Boroxine (trimer) content is too high. The trimer has a different solubility profile and acts as an amorphous impurity, preventing the monomer from packing. Alternatively, you are cooling too fast in a solvent system where the "Open" form is energetically competitive.
Corrective Protocol:
-
Hydration Reset: Do not dry the crude oil excessively. If you have a gum, dissolve it in a minimal amount of THF or Acetone, add 5% water, and stir for 30 minutes. This breaks the boroxine trimers back into the monomeric benzoxaborole.
-
Solvent Switch: Avoid pure alcohols.
-
Recommended System:Toluene : Ethyl Acetate (9:1) or Water : Ethanol (High Water ratio) .
-
Why? The 7-fluoro analog is moderately lipophilic. Toluene favors the closed form.
-
-
Seeding: Benzoxaboroles are notorious for wide metastable zones. You must seed the solution once it becomes slightly turbid.
Issue 2: "NMR shows extra peaks or broad multiplets."
Diagnosis: You are likely seeing a mixture of the monomer and the boroxine trimer, or dynamic exchange broadening. This is not necessarily a chemical impurity; it is an instrumental artifact. Validation Step:
-
Add 1 drop of D₂O to the NMR tube.
-
Shake and re-run.
-
Result: If the peaks collapse into a clean set of signals, the "impurities" were just the boroxine/equilibrium species. The D₂O pushes the equilibrium entirely to the deuterated open/closed exchange average.
Issue 3: "Low yield during aqueous workup."
Diagnosis: The pKa of 7-fluorobenzo[c]oxaborol-1(3H)-ol is lower (~7.3) than phenylboronic acid (~8.8) due to the electron-withdrawing fluorine. At pH 7-8, a significant portion exists as the water-soluble boronate anion . Corrective Protocol:
-
Ensure the aqueous layer is acidified to pH 2–3 (using 1M HCl) before extraction. This forces the equilibrium to the neutral, organic-soluble closed form.
-
Perform a "salting out" procedure with NaCl to decrease the water solubility of the neutral species.
Module 3: Optimized Crystallization Protocol (SOP)
Context: This protocol is adapted from optimized conditions for the 5-fluoro analog (Tavaborole), adjusted for the 7-fluoro isomer's solubility profile.
| Parameter | Specification | Notes |
| Solvent System | Water / Ethanol (3:1) | Water acts as the anti-solvent and keeps the ring closed/hydrated. |
| Concentration | 1g solute / 8-10 mL solvent | High dilution prevents oiling out. |
| Dissolution Temp | 65°C | Do not boil excessively (avoids trimerization). |
| Cooling Profile | 5°C per 30 mins | Slow cooling is critical. |
| Seeding Temp | 40°C | Seed when solution is faintly turbid. |
Step-by-Step Workflow:
-
Dissolution: Suspend the crude 7-fluorobenzo[c]oxaborol-1(3H)-ol in Ethanol (1 part). Heat to 60°C until fully dissolved.
-
Anti-solvent Addition: Slowly add Water (3 parts) dropwise while maintaining 60°C. If oiling occurs, stop and add a small amount of Ethanol until clear.
-
Nucleation: Cool the solution to 40°C. Add seed crystals (if available) or scratch the glass wall.
-
Crystal Growth: Cool to 4°C over 4 hours.
-
Isolation: Filter the white needles. Wash with cold water (not ethanol, to prevent dissolution).
-
Drying: Dry in a vacuum oven at 40°C (max).
-
Warning: Drying >60°C under high vacuum will dehydrate the crystal to the boroxine.
-
Module 4: Decision Tree for Oiling Out
Use this logic flow to rescue a failed batch.
Figure 2: Troubleshooting logic for phase separation events.
References
-
Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690).[4] Journal of Medicinal Chemistry.
-
Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry. (General review of benzoxaborole equilibrium and synthesis).
-
Zhang, Y. K., et al. (2011). Benzoxaborole Antimalarial Agents.[5] Part 2: Discovery of Fluoro-Substituted 7-(2-Carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles. Bioorganic & Medicinal Chemistry Letters.
-
Mettler Toledo. Oiling Out in Crystallization: Causes and Fixes. (General technical reference for phase separation).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1- benzoxaborole (AN2690), for the potential treatment of onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzoxaborole antimalarial agents. Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 7-Fluorobenzo[c]oxaborol-1(3H)-ol Stability & Handling
The following technical guide addresses the stability, solubility, and analytical challenges associated with 7-Fluorobenzo[c]oxaborol-1(3H)-ol (CAS: 174671-93-3). This content is structured for researchers requiring immediate, high-level troubleshooting.
Executive Summary
7-Fluorobenzo[c]oxaborol-1(3H)-ol is a cyclic hemiboronic acid. Unlike standard phenylboronic acids, it possesses a unique structural feature: an intramolecular oxaborole ring. This ring confers higher solubility and biological activity but introduces a complex dynamic equilibrium in solution.
The Core Issue: Users frequently report "degradation" or "impurity peaks" during HPLC/LC-MS analysis. In >80% of cases, these are not degradation products but rather equilibrium isomers (open vs. closed forms) or ionization states visible due to the timescale of the analytical method.
Module 1: The Dynamic Equilibrium (The "Why")
To troubleshoot effectively, you must understand the molecular behavior in your solvent system. The 7-fluoro substituent increases the Lewis acidity of the boron center compared to the non-fluorinated parent, making the equilibrium highly sensitive to pH and nucleophiles.
The Equilibrium Landscape
In aqueous or protic media, the molecule oscillates between three states:
-
Closed Neutral (Active): The cyclic oxaborole form.
-
Open Boronic Acid: Hydrolyzed ring (usually minor in oxaboroles, but solvent-dependent).
-
Tetrahedral Anion: Formed at pH > pK_a (approx. 7.0–7.5 for fluoro-derivatives).
Visualization: Reaction Pathways & Stability
The following diagram maps the equilibrium and actual degradation pathways (Oxidation/Protodeboronation).
Figure 1: The stability landscape of 7-Fluorobenzo[c]oxaborol-1(3H)-ol. Blue arrows indicate reversible equilibrium; dashed lines indicate irreversible degradation.
Module 2: Troubleshooting FAQ
Q1: My HPLC shows split peaks or "fronting." Is my compound degrading?
Likely Diagnosis: No. This is a chromatographic artifact caused by on-column interconversion. Technical Explanation: The exchange rate between the closed and open forms, or the neutral and anionic forms, often matches the timescale of the HPLC separation. The silica surface (silanols) can also interact with the empty p-orbital of the boron. Solution:
-
Acidify the Mobile Phase: Add 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to both water and organic mobile phases. This suppresses the anionic form and pushes the equilibrium toward the neutral closed state.
-
Increase Flow Rate: Sometimes a faster flow rate outpaces the equilibrium exchange, merging the peaks.
-
Temperature: Lowering column temperature (e.g., to 10°C) can slow the exchange kinetics enough to resolve species, while raising it (e.g., to 40-50°C) might merge them by averaging. Recommendation: Try 40°C first to sharpen the peak.
Q2: I see a new peak in DMSO solution after 24 hours.
Likely Diagnosis: Oxidation or Solvent Adduct . Technical Explanation:
-
Oxidation: Benzoxaboroles are susceptible to oxidation by dissolved oxygen or peroxides in aged solvents, cleaving the C-B bond to form the corresponding phenol/alcohol [1]. The 7-fluoro group withdraws electrons, potentially stabilizing the C-B bond slightly against oxidation compared to electron-rich derivatives, but it remains a risk [2].
-
Solvent Adducts: Boron is a Lewis acid.[1][2] It can coordinate with Lewis bases. While DMSO is usually safe, trace impurities or prolonged storage can lead to complexation. Solution:
-
Fresh Solvents: Use high-grade, anhydrous DMSO.
-
Inert Atmosphere: Store stock solutions under Nitrogen or Argon.
-
Check with NMR: Run a quick
H NMR. If the aromatic region has simplified or shifted significantly upfield, the C-B bond may be cleaved.
Q3: The compound precipitates when added to my assay buffer (PBS).
Likely Diagnosis: Solubility Limit / pKa Clash. Technical Explanation: Benzoxaboroles have limited aqueous solubility. While the 7-fluoro group modulates acidity (pKa ~7.3), the neutral form is less soluble than the anion. In PBS (pH 7.4), you are near the pKa, creating a mixture of ionized (soluble) and neutral (less soluble) species. Solution:
-
Pre-dissolve: Dissolve in 100% DMSO first (e.g., 10-50 mM stock).
-
Dilution Protocol: Dilute into buffer slowly with vortexing.
-
Limit: Keep final DMSO concentration <1% if possible, but ensure the compound concentration is below 100 µM in aqueous buffer unless pH is adjusted >8 (which solubilizes it as the anion, but may affect biological binding).
Module 3: Validated Protocols
Protocol A: Rapid Stability Check (HPLC)
Use this to distinguish degradation from equilibrium artifacts.
-
Preparation: Prepare a 1 mg/mL sample in 50:50 Water:Acetonitrile.
-
Run 1 (Standard): Gradient 5-95% ACN with 0.1% Formic Acid .
-
Run 2 (Stress): If peak splitting persists, inject the same sample but change the column temperature to 45°C .
-
Analysis:
-
If the peak coalesces into a single sharp peak at 45°C: It is stable (Equilibrium issue).
-
If distinct, separated peaks remain with different retention times: Degradation confirmed.
-
Protocol B: Storage of Stock Solutions
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO or Ethanol | Avoids hydrolysis; high solubility. |
| Concentration | 10 mM - 50 mM | Minimizes surface-area-to-volume ratio for oxidation. |
| Temperature | -20°C or -80°C | Slows oxidative deboronation kinetics. |
| Container | Amber Glass or Polypropylene | Protects from light; plastic minimizes boron leaching from glass (minor issue, but good practice). |
| Shelf Life | 6 Months | Re-verify purity via LC-MS after 6 months. |
Module 4: Analytical Data Summary
Key Physicochemical Properties for 7-Fluorobenzo[c]oxaborol-1(3H)-ol
| Property | Value (Approx.) | Implication for Handling |
| pKa | 7.0 – 7.4 [3] | Ionizes at physiological pH. Solubility increases > pH 7.5. |
| LogP | ~1.5 | Moderately lipophilic; requires organic co-solvent for high conc. |
| 260–280 nm | Detectable by standard UV-Vis. | |
| Reactive Moiety | Boron (Lewis Acid) | Avoid buffers with catechols, citrates, or Tris (can form weak complexes). |
Troubleshooting Logic Flow
Use this decision tree to resolve stability concerns.
Figure 2: Step-by-step troubleshooting logic for benzoxaborole stability analysis.
References
-
Tomsho, J. W., et al. (2012). "Ring Structure and Solvent Effects on the Stability of Benzoxaboroles." ACS Medicinal Chemistry Letters. Link (Context: Discusses the hydrolytic stability and equilibrium of the oxaborole ring).
-
Adamczyk-Woźniak, A., et al. (2015). "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry. Link (Context: Comprehensive review of stability and reactivity).
-
Baker, S. J., et al. (2011). "Therapeutic potential of boron-containing compounds."[3] Future Medicinal Chemistry. Link (Context: pKa values and physiological behavior of benzoxaboroles like Tavaborole).
-
Zhang, Y., et al. (2012).[3] "Benzoxaborole antimalarial agents.[3][4] Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles."[3][4] Bioorganic & Medicinal Chemistry Letters. Link (Context: Specific synthesis and properties of 7-fluoro derivatives).
Sources
- 1. pnas.org [pnas.org]
- 2. Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gender.cgiar.org [gender.cgiar.org]
- 4. Benzoxaborole antimalarial agents. Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility problems of 7-Fluorobenzo[c]oxaborol-1(3H)-ol
Topic: Overcoming Solubility Problems of 7-Fluorobenzo[c]oxaborol-1(3H)-ol Content Type: Technical Support Center Guide Audience: Researchers, Scientists, and Drug Development Professionals
Core Physicochemical Profile
Before addressing specific solubility issues, it is critical to understand the molecular behavior of 7-Fluorobenzo[c]oxaborol-1(3H)-ol (CAS: 174671-93-3). Unlike typical organic small molecules, this compound contains a cyclic boronic acid ester (benzoxaborole) moiety.[1] Its solubility is governed not just by lipophilicity (LogP), but by its Lewis acidity and ability to form reversible covalent bonds with nucleophiles (like water and diols).
| Parameter | Value / Characteristic | Implication for Solubility |
| Molecular Weight | 151.93 g/mol | Low MW facilitates dissolution, but crystal packing forces can be high. |
| pKa (B-OH) | ~7.3 – 7.8 (Estimated)* | Exists as a neutral species at acidic pH; ionizes to a soluble hydroxyboronate anion at basic pH. |
| LogP | ~1.5 – 1.8 | Moderately lipophilic. Poor water solubility in the neutral state. |
| Lewis Acidity | High | The boron atom is electron-deficient and readily coordinates with water (forming tetrahedral adducts) or diols. |
| Crystal State | High-energy lattice | Often forms centrosymmetric dimers via H-bonds (B-OH···O), requiring significant energy to break the lattice during dissolution. |
*Note: The 7-fluoro substituent exerts an inductive electron-withdrawing effect, potentially lowering the pKa slightly compared to the unsubstituted scaffold (pKa ~8.4) or the 5-fluoro analog (Tavaborole, pKa ~7.4).
Troubleshooting Guide (Q&A)
Issue 1: "Crash-out" Precipitation Upon Dilution
Q: I prepared a 100 mM stock in DMSO. When I dilute it 1:1000 into cell culture media (pH 7.4), a fine white precipitate forms immediately. Why?
A: This is a classic "solvent shift" precipitation.
-
Mechanism: In pure DMSO, the compound is solvated by dipole-dipole interactions. When you dilute into aqueous media, the DMSO concentration drops below the threshold needed to sustain the neutral hydrophobic form of the benzoxaborole.
-
The pH Factor: At pH 7.4, the compound is near its pKa. It exists as a mixture of neutral (insoluble) and anionic (soluble) forms. If the concentration of the neutral species exceeds its intrinsic water solubility (
), it precipitates. -
Solution:
-
Step 1: Vortex immediately upon addition.
-
Step 2: Pre-dilute the DMSO stock into a "transition solvent" like PEG-400 or Propylene Glycol before adding to the media.
-
Step 3: Use a carrier. See Protocol C (Cyclodextrin Complexation).
-
Issue 2: pH-Dependent Solubility
Q: Can I just add NaOH to dissolve the compound?
A: Yes, but with caveats.[2]
-
The Chemistry: Adding base converts the trigonal planar neutral boron species into a tetrahedral, negatively charged hydroxyboronate anion (
). This charged species is highly water-soluble. -
The Risk: While solubility increases, membrane permeability decreases drastically. The charged anion cannot passively diffuse across cell membranes.
-
Recommendation: Only use pH adjustment (pH > 8) for stock preparation if the final assay buffer will dilute the pH back to physiological levels (7.4), and you verify that the compound does not reprecipitate at that lower pH.
Issue 3: Stability in Alcohols
Q: I tried dissolving it in methanol/ethanol, but the NMR looks different. Is it degrading?
A: It is likely not degrading, but solvolyzing .
-
Mechanism: Benzoxaboroles are Lewis acids. In methanol, the solvent molecule attacks the boron center, exchanging the B-OH for a B-OMe (or forming a solvate). This is a reversible equilibrium.
-
Impact: In biological systems, the water will rapidly displace the alcohol, restoring the active B-OH form. However, for analytical standards (HPLC/NMR), this can cause peak broadening or shifts.
-
Fix: Avoid primary alcohols for analytical stocks if possible; use Acetonitrile (ACN) or DMSO.
Technical Protocols
Protocol A: Preparation of a Robust Stock Solution (DMSO/PEG)
Use this for in vitro assays to minimize precipitation shock.
-
Weighing: Weigh 15.2 mg of 7-Fluorobenzo[c]oxaborol-1(3H)-ol.
-
Primary Solubilization: Add 800 µL of anhydrous DMSO . Vortex until clear (Target: 125 mM).
-
Stabilization (Optional): If the compound precipitates upon media addition, modify the stock:
-
Dissolve 15.2 mg in 500 µL DMSO.
-
Add 500 µL PEG-400 .
-
Mix well. Final concentration: ~100 mM in 50:50 DMSO:PEG-400.
-
Why? PEG-400 acts as a cosolvent that bridges the polarity gap between DMSO and water.
-
Protocol B: Formulation for In Vivo Studies (Cyclodextrin)
Benzoxaboroles have a high affinity for the diol-rich cavity of cyclodextrins. This is the Gold Standard for animal dosing.
-
Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 100 mM Phosphate Buffer (pH 7.4).
-
Compound Addition: Add the solid 7-Fluorobenzo[c]oxaborol-1(3H)-ol to the vehicle.
-
Target: 5–10 mg/mL.
-
-
Complexation:
-
Sonicate for 20 minutes at room temperature.
-
Shake (orbital shaker) at 200 rpm for 2–4 hours.
-
-
Filtration: Filter through a 0.22 µm PVDF filter to remove any undissolved solid.
-
Validation: The solution should remain clear at room temperature. The cyclodextrin encapsulates the hydrophobic aromatic ring while the boron moiety remains accessible or interacts with the hydroxyls of the CD rim.
Visualizations
Figure 1: Solubility & Ionization Mechanism
This diagram illustrates the equilibrium between the insoluble neutral form and the soluble anionic form, driven by pH.
Caption: The equilibrium shifts toward the soluble anionic form as pH increases above the pKa (~7.4). However, only the neutral form effectively crosses cell membranes.
Figure 2: Solvent Selection Decision Tree
Follow this logic to select the correct vehicle for your specific application.
Caption: Decision matrix for selecting the optimal solvent system based on experimental context (In Vitro vs. In Vivo vs. Analytical).
References
-
Tomsho, J. W., et al. (2012). "Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore." ACS Medicinal Chemistry Letters. (Establishes the pKa range and substituent effects for benzoxaboroles).
-
Baker, S. J., et al. (2011). "Therapeutic potential of boron-containing compounds." Future Medicinal Chemistry. (Discusses solubility and formulation of benzoxaborole drugs like Tavaborole).
-
Cravotto, G., et al. (2019). "Cyclodextrins as solubility enhancers for poorly water-soluble drugs." Molecules. (General protocol for HP-β-CD complexation used in Protocol B).
-
Adamczyk-Woźniak, A., et al. (2015). "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry. (Detailed review of chemical properties, including Lewis acidity and solvent interactions).
Sources
Interpreting complex NMR spectra of 7-Fluorobenzo[c]oxaborol-1(3H)-ol
Technical Support Center: Benzoxaborole Spectral Analysis Topic: Advanced Troubleshooting for 7-Fluorobenzo[c]oxaborol-1(3H)-ol NMR Interpretation Ticket ID: BZX-NMR-007 Status: Open Responder: Senior Application Scientist, Structural Elucidation Unit
Executive Summary: The Dynamic Nature of Your Analyte
Welcome to the technical support interface. You are likely encountering difficulties interpreting the NMR spectra of 7-fluorobenzo[c]oxaborol-1(3H)-ol . Unlike standard organic molecules, this compound exhibits "chameleon-like" behavior due to three converging factors:
-
Quadrupolar Relaxation: The
B nucleus ( ) introduces significant line broadening. -
Hemiacetal Equilibrium: The oxaborole ring is not static; it exists in a solvent-dependent equilibrium between the closed (active) form and the open boronic acid form.
-
The "Ortho-Fluoro" Effect: The fluorine at position 7 (ortho to the boron center) introduces unique scalar couplings and through-space electronic repulsion that distorts standard chemical shift expectations.
Part 1: Visualizing the Equilibrium (Root Cause Analysis)
Before interpreting peaks, you must understand the species present in your NMR tube. The chemical shift of your Boron signal depends entirely on the hybridization state (
Figure 1: The dynamic equilibrium of benzoxaboroles. In dry DMSO-
Part 2: Troubleshooting Guide (Q&A Format)
Issue 1: "My aromatic proton signals are split into confusing multiplets."
Diagnosis: This is the signature of
-
H6 (Ortho to F): Expect a doublet of doublets (dd) or triplet (t) with a large
coupling (~8-10 Hz). -
H5 (Meta to F): Expect a triplet of doublets (td) with a medium
(~5-6 Hz). -
H4 (Para to F): Smallest coupling, often a broadened doublet.
Resolution Protocol:
-
Run a
F-decoupled H NMR: This will collapse the multiplets back into standard aromatic doublets/triplets, confirming which splits are due to Fluorine. -
Check 2D HOESY: If you suspect through-space interaction between the 7-F and the B-OH proton (if visible), a Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment will show a cross-peak, confirming the 7-position assignment.
Issue 2: "I cannot find the Boron signal, or it appears as a massive hump."
Diagnosis: Background interference and Quadrupolar Broadening.
Technical Explanation:
Borosilicate glass NMR tubes contain boron (
Resolution Protocol (The "Background Subtraction" Method):
-
Switch Hardware: Use a Quartz NMR tube (boron-free) if available.
-
The Subtraction Trick:
-
Acquire the spectrum of your sample (e.g., EXP_1).
-
Acquire the spectrum of the exact same solvent batch in the same tube without the compound (e.g., EXP_2).
-
Perform data processing: Result = EXP_1 - EXP_2.
-
Why this works: This removes the "hump" from the borosilicate glass, revealing the sharper (but still broad) peak of your benzoxaborole.
-
Issue 3: "The Boron peak shifts when I change from DMSO to Methanol."
Diagnosis: Hybridization shift (
-
In DMSO-
: The molecule is largely neutral and trigonal planar ( ). The B shift will be downfield (~28–32 ppm ). -
In
or (pH > 7.4): Solvent molecules or hydroxide ions coordinate to the empty p-orbital of the boron, forming a tetrahedral "ate" complex ( ). The signal shifts dramatically upfield (~2–10 ppm ).
Reference Data for Shift Prediction:
| Nucleus | Feature | Expected Shift / Constant | Notes |
| 28.0 – 34.0 ppm | Broad signal. Observed in non-nucleophilic solvents. | ||
| 2.0 – 10.0 ppm | Sharper signal. Observed in MeOH or basic water. | ||
| 7-Fluoro Shift | -110 to -135 ppm | Highly sensitive to B-OH H-bonding status. | |
| ~5.0 ppm (s) | Appears as a singlet. If chiral center created (rare), becomes AB system. | ||
| C-B (Pos 7a) | Often Invisible | Broadened into baseline by |
Part 3: Advanced Experimentation Protocols
To definitively characterize 7-Fluorobenzo[c]oxaborol-1(3H)-ol, standard 1D NMR is often insufficient. Use this validated workflow.
Workflow: The "F-Centric" Assignment Strategy
-
Step 1:
F NMR (Non-decoupled) -
Step 2:
B NMR (Quartz Tube preferred) -
Step 3:
F- C HMBC-
Objective: Anchor the carbon skeleton.
-
Logic: Since the Carbon attached to Boron (C7a) is often invisible in 1D
C due to broadening, use the Fluorine at C7 to "light up" the neighbors. -
Result: The
F will show strong correlations to C7 (direct), C6 (ortho), and crucially C7a (the boron-attached carbon) via . This proves the 7-position substitution.
-
References
-
Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. Source: National Institutes of Health (PMC) URL:[Link]
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Source: National Science Foundation (NSF) / ACS Publications URL:[Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. Source: Royal Society of Chemistry (RSC) URL:[Link]
-
11B Benchtop NMR Spectroscopy No Longer BORing (Application Note). Source: Magritek URL:[Link]
Sources
Technical Support Center: Mass Spectrometry of 7-Fluorobenzo[c]oxaborol-1(3H)-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the mass spectrometric analysis of 7-Fluorobenzo[c]oxaborol-1(3H)-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and artifacts encountered during the LC-MS analysis of this novel benzoxaborole compound. Our approach is rooted in explaining the chemical principles behind the observed phenomena to empower you to troubleshoot effectively.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Question 1: I'm seeing a prominent ion at approximately m/z 337 in positive ion mode, which is more than double the expected molecular weight. What is it?
Answer: This is very likely a protonated dimer of your analyte, [2M+H]⁺.
-
Causality: Benzoxaboroles, like other boronic acid derivatives, are effective Lewis acids due to the electron-deficient boron atom.[1] This acidity facilitates strong intermolecular interactions in the gas phase of the mass spectrometer's source, leading to the formation of non-covalent dimers. This phenomenon has been observed in direct analogues of benzoxaboroles.[2]
-
Troubleshooting Steps:
-
Reduce Concentration: The most effective way to minimize dimer formation is to reduce the concentration of the analyte being infused or injected. This decreases the probability of two molecules encountering each other in the ESI droplet.
-
Modify Source Conditions: Increase the source temperature or gas flows (nebulizer gas) to provide more energy for desolvation. This can help break apart weakly bound dimers.
-
Adjust Mobile Phase: Increasing the organic content or modifying the pH of the mobile phase can sometimes alter the ionization process and reduce non-covalent associations.
-
Question 2: In negative ion mode, I observe a significant peak at m/z 319. It doesn't correspond to a simple adduct. What is the likely identity of this ion?
Answer: This ion is characteristic of a dehydrated dimer, specifically the [2M-OH]⁻ ion. The molecular weight of 7-Fluorobenzo[c]oxaborol-1(3H)-ol (C₇H₆BFO₂) is approximately 168.0 g/mol . The ion you are observing corresponds to (2 * 168.0) - 17 = 319.
-
Causality: The formation of a [2M-OH]⁻ ion is a known artifact for boronic acids in negative ion ESI-MS.[3] It occurs through the dimerization of two analyte molecules followed by the loss of a water molecule and a proton (or simply, the loss of OH⁻ from one molecule and H⁺ from the other, with the remaining species being deprotonated). This reflects the inherent tendency of boronic acids to undergo dehydration reactions.
-
Troubleshooting Steps:
-
Confirm with Isotope Pattern: Check for the characteristic boron isotope pattern in the peak at m/z 319. Since it contains two boron atoms, the isotopic distribution will be more complex than the M-H ion.
-
Optimize Source Conditions: As with dimers, adjusting source temperature and gas flows can influence the formation of this artifact.
-
Consider Solvent Choice: While less common in ESI, the choice of solvent can influence dehydration reactions. Ensure your mobile phase is well-degassed and of high purity.
-
Question 3: My signal intensity is inconsistent, and I see several unexpected minor peaks. Why is my analysis not robust?
Answer: Inconsistent signal for benzoxaboroles can often be traced back to their reactivity and stability, particularly their interaction with solvents and matrix components.
-
Causality & Troubleshooting:
-
Solvent Adducts: Boronic acids are known to form adducts with solvents, especially protic solvents like methanol.[3][4] If you are using methanol in your mobile phase, you may be forming [M+CH₃OH+H]⁺ or other solvent clusters. This can divert ion current from your primary analyte ion, leading to lower and more variable signal.
-
Solution: Try switching to acetonitrile as your organic modifier. If methanol is required for chromatography, carefully optimize source conditions to minimize adduct formation.
-
-
In-Source Reactions: Benzoxaboroles can interact with diols.[5] If your sample matrix contains polyols (e.g., from excipients like PEG or glycerol), you can form covalent boronate esters in the ESI source. This will deplete your target analyte signal and create new, unexpected peaks.
-
Solution: Implement a robust sample clean-up procedure (e.g., Solid Phase Extraction - SPE) to remove interfering matrix components before injection.
-
-
Chromatographic Instability: Boronate esters can be unstable on silica-based columns, potentially hydrolyzing back to the boronic acid form.[6][7] While 7-Fluorobenzo[c]oxaborol-1(3H)-ol is already the cyclic form, interactions with the stationary phase can still be problematic.
-
Solution: Ensure your mobile phase pH is controlled and consistent. Use a high-quality, well-end-capped C18 column. If problems persist, consider alternative stationary phases.
-
-
Frequently Asked Questions (FAQs)
What are the expected primary ions for 7-Fluorobenzo[c]oxaborol-1(3H)-ol?
Given its molecular formula C₇H₆BFO₂, the monoisotopic molecular weight is approximately 168.0 g/mol . You should primarily look for the following ions:
| Ionization Mode | Ion Type | Formula | Calculated m/z (¹¹B) | Notes |
| Positive (ESI+) | Protonated Molecule | [M+H]⁺ | 169.05 | The most expected and typically most abundant ion. |
| Sodium Adduct | [M+Na]⁺ | 191.03 | Common adduct from glassware or mobile phase impurities. | |
| Potassium Adduct | [M+K]⁺ | 206.99 | Common adduct from glassware or mobile phase impurities. | |
| Negative (ESI-) | Deprotonated Molecule | [M-H]⁻ | 167.04 | The most expected ion in negative mode. |
| Formate Adduct | [M+HCOO]⁻ | 213.04 | Common if using formic acid or ammonium formate in the mobile phase. |
Note: Masses are calculated using the most abundant isotope for each element, including ¹¹B. Always look for the accompanying ¹⁰B isotopic peak, which will be approximately 1 m/z unit lower and about 25% of the ¹¹B peak intensity for ions containing a single boron atom.[8]
What is the likely fragmentation pattern in MS/MS experiments?
While specific experimental data for the 7-fluoro isomer is not published, we can predict the fragmentation based on the behavior of analogous structures like benzoxazoles and benzoic acids.[9]
Predicted Fragmentation for [M+H]⁺ (m/z 169.0)
-
Loss of Water (H₂O): A likely initial loss from the hydroxyl group, leading to a fragment at m/z 151.0 . This would be a loss of 18 Da.
-
Loss of Boron Moiety (HBO₂): Cleavage could result in the loss of metaboric acid, leading to a fluorinated aromatic fragment.
-
Ring Opening & CO Loss: Subsequent fragmentation of the m/z 151 ion could involve the loss of carbon monoxide (CO), a common pathway for heterocyclic rings, resulting in a fragment at m/z 123.0 .
The diagram below illustrates this predicted pathway.
How can I visualize and confirm common artifacts?
The diagram below shows the formation pathways for the most common artifacts discussed: the protonated dimer and the dehydrated negative ion dimer. Monitoring for these masses can serve as a diagnostic tool for your method.
Recommended Experimental Protocol (LC-MS/MS)
This protocol is a robust starting point for method development, based on validated methods for the analogous compound, Tavaborole.[10][11]
-
Sample Preparation:
-
Dilute stock solutions to the desired concentration (e.g., 0.5-100 µg/mL) using the initial mobile phase composition (e.g., 70:30 Methanol: 5mM Ammonium Formate).
-
For samples in complex matrices (plasma, tissue homogenate), perform a protein precipitation with 3 volumes of cold acetonitrile, vortex, centrifuge at >10,000g for 10 minutes, and inject the supernatant.
-
-
Instrumentation:
-
LC System: UHPLC or HPLC system.
-
Mass Spectrometer: Triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Agilent Zorbax C18, 150 mm x 4.6 mm, 3 µm).
-
Mobile Phase A: 5 mM Ammonium Formate in Water.
-
Mobile Phase B: Methanol.
-
Mode: Isocratic.
-
Composition: 70% Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Total Run Time: 10 minutes.
-
-
Mass Spectrometer Settings (Initial Values):
-
Ionization Mode: ESI Positive and Negative (run separately).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 350 °C.
-
Nebulizer Gas (N₂): 45 psi.
-
Drying Gas (N₂): 10 L/min.
-
Analysis Mode:
-
Full Scan: Scan m/z range 100-500 to identify parent ions and adducts.
-
MRM (for QqQ):
-
Positive: Precursor ion m/z 169.0 → Product ions (determine by infusion and collision energy optimization, start by monitoring predicted fragments like 151.0 and 123.0).
-
Negative: Precursor ion m/z 167.0 → Product ions (determine by infusion).
-
-
-
Troubleshooting Workflow
When encountering an unknown peak or method instability, follow this logical progression.
References
-
ResearchGate. (2024). New validated analytical methods for the determination of Tavaborole (An anti-fungal agent). Available at: [Link]
-
Kostes, N., et al. (2022). Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines. Molecules. Available at: [Link]
-
ResearchGate. (2024). Method development and validation of a new stability indicating HPLC and LC-ESI-MS/MS methods for the determination of Tavaborole. Available at: [Link]
-
U.S. Food and Drug Administration. (2014). Pharmacology Review(s) - accessdata.fda.gov. Available at: [Link]
-
Wroblewski, K., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews. Available at: [Link]
-
Vu, D., et al. (2022). Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases. European Journal of Medicinal Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]
-
Dowlut, M., & Hall, D. G. (2008). Benzoboroxoles as Efficient Glycopyranoside-Binding Agents in Physiological Conditions: Structure and Selectivity of Complex Formation. The Journal of Organic Chemistry. Available at: [Link]
-
National Institutes of Health. (2013). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Available at: [Link]
-
MDPI. (2012). Boronate Derivatives of Functionally Diverse Catechols: Stability Studies. Molecules. Available at: [Link]
-
ResearchGate. (2010). Analysis of Boronic Acids Without Chemical Derivatisation. Available at: [Link]
-
Reddit. (2022). Trouble purifying my boronate ester compound. r/Chempros. Available at: [Link]
-
MDPI. (2024). Early Stage In Vitro Bioprofiling of Potential Low-Molecular-Weight Organoboron Compounds for Boron Neutron Capture Therapy (BNCT)—Proposal for a Guide. Pharmaceutics. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Boronate Derivatives of Functionally Diverse Catechols: Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Inconsistent results in 7-Fluorobenzo[c]oxaborol-1(3H)-ol bioassays
Technical Support Guide: Troubleshooting 7-Fluorobenzo[c]oxaborol-1(3H)-ol Bioassays
Executive Summary
Inconsistent bioassay results with 7-Fluorobenzo[c]oxaborol-1(3H)-ol are rarely due to compound degradation. Instead, they are almost invariably caused by "The Diol Trap" —a reversible covalent interaction between the boron atom and cis-diol-containing components (glucose, glycerol, ribose) in your culture media.
Because the 7-fluoro substituent is electron-withdrawing, it increases the Lewis acidity of the boron center compared to non-fluorinated analogs. This makes your specific compound hyper-sensitive to carbohydrate concentration , leading to sequestration of the active drug into inactive boronate esters.
This guide provides the mechanistic root causes and self-validating protocols to stabilize your data.
Module 1: The "Diol Trap" (Media Interference)
The Problem: You observe shifting IC50 values when changing media batches or cell lines. The Root Cause: Benzoxaboroles bind reversibly to 1,2-cis-diols (present in glucose, ribose, and glycerol) to form tetrahedral boronate esters. In high-glucose media (e.g., DMEM with 4.5g/L glucose), up to 90% of your compound may be sequestered , effectively lowering the free drug concentration available to inhibit the target (Leucyl-tRNA synthetase).
Mechanism of Interference
Figure 1: The Competitive Equilibrium. High glucose concentrations pull the equilibrium toward the inactive complex, reducing the effective concentration available for the target.
Troubleshooting Protocol: The "Media Shift" Validation
To confirm if media interference is the source of your inconsistency, perform this side-by-side assay:
-
Prepare Two Media Conditions:
-
Condition A: Standard High-Glucose Media (e.g., 25 mM Glucose).
-
Condition B: Low-Glucose/Galactose Media (or minimal defined media with <5 mM Glucose).
-
-
Run Dose-Response: Treat cells with 7-Fluorobenzo[c]oxaborol-1(3H)-ol (0.1 nM to 10 µM) in both conditions.
-
Analyze:
-
If IC50 in Condition A is >5x higher than in Condition B , your compound is being sequestered by the media.
-
Corrective Action: Switch to low-glucose media or correct your IC50 calculations by accounting for the free-fraction using the boronate-diol binding constant (
Module 2: pH-Dependent Equilibrium
The Problem: Potency varies between assays run at slightly different pH levels (e.g., pH 7.2 vs. pH 7.6). The Root Cause: Benzoxaboroles exist in an equilibrium between the closed (neutral) form and the open (anionic) hydroxyboronate form. The 7-fluoro substitution lowers the pKa of the boron center (estimated pKa ~6.8–7.2).
-
At pH < pKa: The neutral form dominates (higher membrane permeability).
-
At pH > pKa: The anionic form dominates (higher solubility, but potentially lower passive permeability).
Data: Impact of pH on Solubility & Activity
| Parameter | pH 6.5 (Acidic) | pH 7.4 (Physiological) | pH 8.0 (Basic) |
| Dominant Species | Neutral (Closed Ring) | Mixed Equilibrium | Anionic (Open Ring) |
| Solubility | Moderate | Good | Excellent |
| Cell Permeability | High | Moderate | Low |
| Diol Binding Affinity | Low | Moderate | High (Anion binds diols best) |
Corrective Action:
-
Buffer Control: Do not rely on bicarbonate buffering alone, which drifts in ambient air. Use HEPES (25 mM) to clamp pH strictly at 7.4.
-
Check pKa: If your assay requires acidic conditions (e.g., lysosomal targets), expect higher potency due to increased lipophilicity.
Module 3: Stock Solution & Handling
The Problem: "Missing" compound or precipitation in stock tubes. The Root Cause:
-
Sorption: Hydrophobic benzoxaboroles can sorb to polystyrene plastics.
-
Solvent Incompatibility: Diluting stock into alcohols (Methanol/Ethanol) can form ethyl/methyl-boronate esters, changing the species profile.
Standard Operating Procedure (SOP) for Stock Preparation
-
Solvent: Dissolve exclusively in 100% Anhydrous DMSO .
-
Why: DMSO prevents hydrolysis and does not form competitive esters.
-
-
Concentration: Maintain stocks at 10 mM or higher .
-
Why: Higher concentrations saturate potential sorption sites on plasticware, making the percentage loss negligible.
-
-
Storage: Store at -20°C in glass vials or polypropylene (PP) tubes. Avoid polystyrene (PS).
-
Thawing: Vortex vigorously for 30 seconds after thawing. Boron compounds can form supersaturated gradients upon freezing.
Module 4: Biological Resistance (LeuRS Mutations)
The Problem: A specific sub-population of cells or organisms shows complete lack of inhibition, despite correct handling. The Root Cause: The target, Leucyl-tRNA synthetase (LeuRS), has a specific "editing domain" where the benzoxaborole binds.[1][2] Spontaneous mutations in this domain prevent the "Boron-Trap" mechanism.
Workflow: Resistance Profiling
Figure 2: Step-by-step troubleshooting logic for eliminating variables.
Frequently Asked Questions (FAQ)
Q: Can I use Alizarin Red S to quantify the concentration of my compound? A: Yes, but with caution. Alizarin Red S is a diol-containing dye that fluoresces when bound to boron. However, because your 7-fluoro derivative has high affinity for diols, it will bind Alizarin strongly. You must generate a standard curve in the exact same media you are using for the assay to account for background diol competition.
Q: Why is the 7-fluoro analog more problematic than the unsubstituted benzoxaborole? A: The fluorine atom is electron-withdrawing. This pulls electron density away from the boron atom, making it more Lewis acidic (more "hungry" for electrons). Consequently, it binds to the hydroxyl groups of glucose/diols more tightly than the non-fluorinated parent, making it more susceptible to media interference.
Q: Is the compound light-sensitive? A: Generally, no. Benzoxaboroles are photostable. If you see degradation, it is likely oxidative (check your DMSO quality) or hydrolytic (check for moisture in stocks), not photolytic.
References
-
Mechanism of Action (LeuRS Inhibition): Rock, F. L., et al. (2007). "An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site." Science, 316(5832), 1759-1761.
-
Boron-Diol Complexation (The "Diol Trap"): Adamczyk-Woźniak, A., et al. (2015). "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry, 798, 78-84.
-
Acidity and Fluorine Substitution Effects: Tomsho, J. W., et al. (2012). "Ring structure and acidity of benzoxaboroles." ACS Medicinal Chemistry Letters, 3(1), 48-52.
-
Assay Interference by Media Components: Springsteen, G., & Wang, B. (2002). "A detailed examination of boronic acid-diol complexation." Tetrahedron, 58(26), 5291-5300.
Sources
Enhancing the cell permeability of 7-Fluorobenzo[c]oxaborol-1(3H)-ol
Technical Support Center: Benzoxaborole Applications Subject: Optimization of Cell Permeability for 7-Fluorobenzo[c]oxaborol-1(3H)-ol Ticket ID: BZX-PERM-007F Status: Open Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
You are encountering permeability issues with 7-fluorobenzo[c]oxaborol-1(3H)-ol . Unlike standard small molecules, benzoxaboroles function as "chameleons" in solution, oscillating between a neutral trigonal planar form and an anionic tetrahedral form.
The 7-fluoro substitution exerts a specific electron-withdrawing effect that modulates the acidity of the boron center.[1] If your compound is ionizing in the buffer or binding to sugars in your growth media before it enters the cell, your "effective" concentration is a fraction of what you calculated.
This guide breaks down the three primary barriers: Ionization Equilibria , Media Component Trapping , and Active Efflux , providing validated troubleshooting protocols for each.
Module 1: The Ionization Barrier (Physicochemical)
The Issue: "My compound is soluble, but Caco-2 or PAMPA data suggests poor passive diffusion at pH 7.4."
The Science: The core pharmacophore, benzoxaborole, has a pKa of approximately 7.3–7.[2]4. The introduction of a fluorine atom at the C7 position (ortho to the oxaborole ring junction) is electron-withdrawing. While typically this lowers pKa, the 7-position is unique; it can sometimes stabilize the neutral form via through-space interactions, keeping the pKa near 7.4.
-
At pH 7.4: If pKa ≈ 7.4, ~50% of your compound exists as the tetrahedral boronate anion .
-
The Problem: Lipid bilayers repel anions. Only the neutral trigonal form permeates effectively via passive diffusion.
Troubleshooting Protocol:
-
Run a pH-Dependent Permeability Assay:
-
Do not rely on a single pH 7.4 readout.
-
Action: Measure LogD (distribution coefficient) at pH 5.5, 6.5, and 7.4.
-
Expectation: You should see a sharp increase in permeability at lower pH (where the neutral form dominates).
-
-
Calculate the "Effective" Neutral Concentration: Use the Henderson-Hasselbalch equation to determine the fraction of neutral species (
) available for transport: If your assay pH is above the compound's pKa, you are artificially suppressing permeability.
Visualization: The Ionization Equilibrium
Caption: Figure 1. The pH-dependent equilibrium of benzoxaboroles. Only the neutral species can passively diffuse, while the anionic species is electrostatically repelled by the membrane.
Module 2: The "Sugar Trap" (Media Interference)
The Issue: "My MIC/IC50 values shift drastically depending on the media used (e.g., DMEM vs. RPMI vs. LB)."
The Science: Boron has a high affinity for cis-diols (1,2-diols), which are abundant in biological media (glucose, fructose, ribose, pyruvate).
-
Reaction: Benzoxaborole + Glucose
Boronate-Sugar Complex (Anionic). -
Consequence: This complex is negatively charged and bulky. It cannot cross the cell membrane. If you use high-glucose media (e.g., DMEM with 4.5g/L glucose), you are trapping up to 90% of your drug outside the cell.
Troubleshooting Protocol:
-
The "Media Swap" Validation:
-
Experiment: Perform your cell-based assay in standard media vs. galactose-based or low-glucose media.
-
Logic: Galactose has a lower affinity for boronic acids than fructose or glucose.
-
Result: If potency increases in low-sugar media, your permeability issue is actually a media binding artifact .
-
-
Alizarin Red S (ARS) Competition Assay:
-
Purpose: Quantify the binding affinity of your 7-fluoro analog to media components.
-
Method: Mix ARS (fluorescent) with your compound. Titrate in the media sugars. Loss of fluorescence indicates the sugar is displacing ARS and binding your drug.
-
Data Summary: Impact of Media on Free Drug Availability
| Media Component | Concentration (mM) | Interaction Risk | Effect on Permeability |
| Glucose | 5 - 25 mM | High | Forms anionic complex; reduces uptake. |
| Fructose | Variable | Very High | Strongest binder; severely limits free drug. |
| Pyruvate | 1 - 5 mM | Moderate | Can form reversible adducts. |
| PBS/Saline | 0 mM | None | Ideal for permeability baseline. |
Module 3: Biological Efflux (Gram-Negative Specific)
The Issue: "The compound gets in (confirmed by lysate MS) but shows no activity, or accumulation plateaus immediately."
The Science: If your target is bacterial (e.g., E. coli, P. aeruginosa), benzoxaboroles are frequent substrates for the AcrAB-TolC efflux pump system. The 7-fluoro group does not necessarily prevent recognition by these pumps.
Troubleshooting Protocol:
-
Efflux Pump Inhibitor (EPI) Screen:
-
Add: Phenylalanine-arginine beta-naphthylamide (PAβN) at 20 µg/mL to your assay.
-
Observation: If MIC drops >4-fold with PAβN, your compound is entering but being actively pumped out.[3]
-
-
Structural Modification (The "Trojan Horse"):
-
Consider converting the 1-hydroxy group into a prodrug ester or modifying the 3-position. However, note that benzoxaboroles are hemiesters; standard esterification is difficult.
-
Alternative: Synthesize the Benzoxaborole-peptide conjugate . Siderophore-mimics can hijack iron transport pathways to bypass efflux.
-
Module 4: FAQs & Quick Fixes
Q: Can I use DMSO to improve permeability? A: Yes, but with caution. DMSO can affect the hydration shell of the boron. Keep DMSO < 1%. Higher concentrations may alter membrane fluidity, giving false positives for permeability.
Q: Does the 7-Fluoro substitution make it more lipophilic? A: Theoretically, yes (Fluorine adds lipophilicity). However, if the F-substitution lowers the pKa below 7.0, the increase in ionization (anionic character) completely negates the lipophilic gain. Always prioritize pKa > 7.4 for passive diffusion.
Q: How do I store 7-fluorobenzo[c]oxaborol-1(3H)-ol? A: Store as a solid at -20°C. In solution (DMSO), it is stable, but avoid protic solvents (alcohols) for long-term storage as they can form equilibrium esters, complicating kinetics.
Troubleshooting Decision Tree
Caption: Figure 2. Step-by-step diagnostic workflow for isolating permeability failures.
References
-
Akama, T., et al. (2009). Discovery of AN2690, a novel antifungal for the treatment of onychomycosis. Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132. Link
-
Adamczyk-Woźniak, L., et al. (2015). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry, 798, 78-84. Link
-
Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300. Link
-
Zhang, Y.-K., et al. (2011). Design and synthesis of boron-containing macromolecules for biomedical applications. Future Medicinal Chemistry, 3(10), 1277-1292. Link
-
Baker, S. J., et al. (2011). Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). Journal of Medicinal Chemistry, 49(15), 4447–4450. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Modifying reaction conditions for fluorinated benzoxaborole synthesis
Introduction
Fluorinated benzoxaboroles are a privileged scaffold in modern medicinal chemistry, demonstrating significant potential as antimicrobial, anti-inflammatory, and antiprotozoal agents.[1][2][3][4] The incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. However, the synthesis of these valuable compounds is not without its challenges. This guide provides targeted troubleshooting advice and answers to frequently asked questions for researchers encountering difficulties in the synthesis of fluorinated benzoxaboroles, particularly those utilizing palladium-catalyzed borylation and subsequent cyclization strategies.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems researchers may face during the synthesis of fluorinated benzoxaboroles. The solutions provided are based on mechanistic principles and established literature protocols.
Question 1: My palladium-catalyzed borylation reaction has a very low yield. What are the likely causes and how can I improve it?
Answer: Low yield in the Miyaura borylation step, which is often the key step in forming the arylboronate precursor, is a frequent issue. Several factors can be responsible:
-
Catalyst Inactivity or Decomposition: The Pd(0) active species is sensitive to air and moisture. Improper handling or low-quality reagents can lead to catalyst deactivation. Furthermore, using Pd(II) precursors like Pd(OAc)₂ without a pre-activation step can lead to the decomposition of the diboron reagent before the catalytic cycle begins.[5]
-
Solution: Ensure all reagents and solvents are dry and degassed.[6] Running the reaction under a rigorously inert atmosphere (Argon or Nitrogen) is critical.[7] If using a Pd(II) source, consider a pre-activation step by heating the Pd(II) source with the phosphine ligand and base for a short period before adding the substrate and diboron reagent.[5] Alternatively, using a pre-formed, air-stable Pd(0) catalyst can simplify the procedure and improve reproducibility.[5]
-
-
Inappropriate Base Selection: The choice of base is crucial. While a base is necessary for the transmetalation step, an overly strong base can promote competitive side reactions, such as a Suzuki-Miyaura cross-coupling between the newly formed arylboronate and the starting aryl halide.[8] A weak base like potassium acetate (KOAc) is typically used to minimize this side reaction.[8][9]
-
Solution: Use KOAc as the base. If the reaction is still sluggish, ensure the KOAc is anhydrous. Stronger bases like K₃PO₄ or K₂CO₃ should generally be avoided unless extensive optimization has been performed.[8]
-
-
Poor Ligand Choice: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For electron-deficient fluorinated aryl halides, an electron-rich and bulky phosphine ligand is often required to promote the oxidative addition step.
-
Solution: Ligands like XPhos or SPhos are often effective for borylation of challenging aryl halides.[5] If yields are still low, a ligand screening may be necessary to identify the optimal choice for your specific substrate.
-
-
Substrate-Related Issues: The electronic nature of the fluorinated aryl halide can impact reactivity. Highly electron-deficient systems may undergo side reactions, while steric hindrance near the reaction site can slow down the catalytic process.
-
Solution: For challenging substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) or reaction temperature may be necessary.[5] However, be aware that higher temperatures can also increase the rate of side product formation.
-
Question 2: I'm observing a significant amount of a biaryl side product instead of my desired boronate ester. What is happening?
Answer: The formation of a biaryl compound is a classic side reaction in Miyaura borylation. This occurs when the desired arylboronate product undergoes a subsequent Suzuki-Miyaura cross-coupling reaction with the starting aryl halide.[8]
-
Cause: This is almost always due to the base being too strong or the reaction temperature being too high, which facilitates the undesired Suzuki coupling.[8] Even a relatively weak base can promote this side reaction with certain reactive substrates.[8]
-
Solution:
-
Switch to a Weaker Base: The most effective solution is to use potassium acetate (KOAc), which is generally not basic enough to promote significant Suzuki coupling.[8][9]
-
Lower the Reaction Temperature: If biaryl formation persists even with KOAc, try reducing the reaction temperature. This will slow down both the desired borylation and the undesired coupling, but it may favor the formation of the boronate.
-
Control Stoichiometry: Using a slight excess of the diboron reagent (e.g., 1.1-1.2 equivalents) can help ensure the aryl halide is consumed in the borylation reaction before it can participate in the Suzuki coupling.
-
Question 3: The final cyclization to form the benzoxaborole ring is inefficient. How can I drive this reaction to completion?
Answer: The cyclization step, often an intramolecular condensation between the boronic acid and a neighboring hydroxyl or hydroxymethyl group, can sometimes be challenging.
-
Inefficient Water Removal: This is an equilibrium reaction where water is a byproduct. If water is not effectively removed, the equilibrium will not favor the cyclic product.
-
Solution: Perform the cyclization in a solvent that allows for azeotropic removal of water using a Dean-Stark apparatus. Toluene or xylenes are common choices. Alternatively, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture can be effective, although less so at high temperatures.
-
-
Acid/Base Catalysis: The cyclization can be sensitive to pH.
-
Solution: While many borylations are followed by a simple workup and cyclization upon solvent removal or heating, some substrates may benefit from a mild acid catalyst to promote the condensation. However, strong acids should be avoided as they can cause protodeboronation (cleavage of the C-B bond).
-
-
Boron Protecting Group Issues: If you are using a boronic acid derivative like a pinacol ester (Bpin), direct cyclization may be slow.
-
Solution: The pinacol protecting group often needs to be removed first. This is typically achieved by transesterification with a different diol or, more commonly, by hydrolysis to the free boronic acid using an aqueous acid or base workup, followed by purification and cyclization. Some one-pot procedures achieve borylation and cyclization without isolating the intermediate, but these require careful optimization.[10][11]
-
Frequently Asked Questions (FAQs)
Q1: What is the best precursor for synthesizing a 5-fluoro-benzoxaborole?
A common and effective strategy is to start with an ortho-functionalized bromofluorobenzene. For example, 2-bromo-4-fluorobenzyl alcohol or 2-bromo-4-fluorobenzaldehyde are excellent starting points. These can undergo a palladium-catalyzed Miyaura borylation to install the boronic acid (or its ester), followed by intramolecular cyclization.[10] The fluorine at the 5-position is often crucial for enhancing antimicrobial activity.[1][3]
Q2: My fluorinated starting material is expensive. How can I maximize my yield to conserve material?
To maximize yield, careful optimization of reaction conditions is key. A systematic approach, such as screening different catalysts, ligands, bases, and solvents on a small scale, is highly recommended.[12][13][14] Ensure you are using high-purity, anhydrous reagents and solvents, and maintain a strict inert atmosphere. Sometimes, performing the reaction at a slightly lower temperature for a longer period can minimize side product formation and improve the isolated yield of the desired product.[5]
Q3: Can I purify my fluorinated benzoxaborole using silica gel chromatography?
Yes, many fluorinated benzoxaboroles are stable enough for purification by column chromatography on silica gel.[1] However, benzoxaboroles, being cyclic boronic acid esters, can sometimes be sensitive to the acidic nature of silica gel, which may cause decomposition or ring-opening.
-
Recommendation: To mitigate this risk, you can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (~1% v/v), in the eluent, then packing the column. Always monitor fractions carefully by TLC and combine pure fractions promptly to minimize contact time with the stationary phase.
Q4: I am attempting a nucleophilic addition to a 2-formylphenylboronic acid derivative, but the reaction is not working. What could be the issue?
Nucleophilic additions to the aldehyde group can be challenging due to the electrophilic nature of the adjacent boron center. In some cases, the boronic acid moiety itself can interfere with the reaction.
-
Troubleshooting Strategy: One successful strategy is to protect the electrophilic boron center. Using a derivative like an N-butyldiethanolamine (BDEA) ester can mask the boron, allowing the desired nucleophilic addition to the carbonyl to proceed more efficiently.[1] This modification has been shown to significantly improve yields in reactions like difluoromethylations.[1] Boronic acid MIDA esters or free boronic acids have shown incompatibility under these nucleophilic conditions.[1]
Data & Protocols
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Recommended Solution | Literature Insight |
| Low Borylation Yield | Catalyst deactivation | Use pre-formed Pd(0) catalyst; ensure inert atmosphere. | [5] |
| Incorrect base | Use anhydrous KOAc instead of stronger bases. | [8][9] | |
| Suboptimal ligand | Screen electron-rich, bulky phosphine ligands (e.g., XPhos). | [5] | |
| Biaryl Side Product | Base is too strong | Switch to a weaker base like KOAc. | [8] |
| Temperature is too high | Lower the reaction temperature and increase reaction time. | ||
| Inefficient Cyclization | Water not removed | Use a Dean-Stark apparatus or a dehydrating agent. | |
| Bpin group inhibits cyclization | Hydrolyze the pinacol ester to the free boronic acid first. | [10] | |
| Failed Nucleophilic Addition | Interference from boron center | Protect the boronic acid as a BDEA ester. | [1] |
Protocol: One-Pot Synthesis of a Benzoxaborole from an o-Bromobenzyl Alcohol
This generalized protocol is based on established methods for palladium-catalyzed borylation followed by in-situ cyclization and should be optimized for specific substrates.[10][11]
Materials:
-
Fluorinated o-bromobenzyl alcohol (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1-1.2 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (2-3 mol%)
-
Potassium Acetate (KOAc), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
Procedure:
-
To an oven-dried Schlenk flask, add the fluorinated o-bromobenzyl alcohol, B₂pin₂, PdCl₂(dppf)·CH₂Cl₂, and KOAc.
-
Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction typically takes several hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
The filtrate contains the benzoxaborole product. The cyclization often occurs during the reaction or workup. If the boronate ester intermediate is observed, it can often be cyclized by concentrating the solution and heating, or by performing an aqueous workup followed by heating in a solvent like toluene.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Visual Workflow and Logic Diagrams
Troubleshooting Low Yield in Borylation
This diagram outlines a logical workflow for diagnosing and solving low-yield issues in the key borylation step.
Caption: Troubleshooting flowchart for low borylation yield.
Decision Pathway for Side Product Formation
This diagram helps researchers decide on corrective actions when significant side products, like biaryl compounds, are observed.
Caption: Decision tree for addressing biaryl side product formation.
References
-
Marrone, L., et al. (2023). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters. [Link]
-
Li, G., et al. (2013). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. Medicinal Chemistry. [Link]
-
Łysakowska, P., et al. (2022). Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. RSC Medicinal Chemistry. [Link]
-
Marrone, L., et al. (2024). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters. [Link]
-
Cui, Y., et al. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry. [Link]
-
Pietraszuk, P., et al. (2021). Development of structurally extended benzosiloxaboroles – synthesis and in vitro biological evaluation. RSC Advances. [Link]
-
Maynard, A. T., et al. (2019). Design of N-Benzoxaborole Benzofuran GSK8175—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Optimization of reaction condition for the synthesis of 5. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of the INOC reaction conditions for 5a synthesis. ResearchGate. [Link]
-
Fernández-Céspedes, F., et al. (2016). One-pot synthesis of benzoxaborole derivatives from the palladium-catalyzed cross-coupling reaction of alkoxydiboron with unprotected o-bromobenzylalcohols. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions a. ResearchGate. [Link]
-
Wang, D., et al. (2021). Design and enantioselective synthesis of 3-(α-acrylic acid) benzoxaboroles to combat carbapenemase resistance. Chemical Communications. [Link]
-
Maynard, A. T., et al. (2019). Design of N-Benzoxaborole Benzofuran GSK8175—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor. Journal of Medicinal Chemistry. [Link]
-
Nocentini, A., et al. (2019). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
-
Science China Press. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. SpringerLink. [Link]
-
D'yakonov, E. A. (2014). Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. [Link]
-
ResearchGate. (2016). One-Pot Synthesis of Benzoxaborole Derivatives from Palladium-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Unprotected o-Bromobenzylalcohols. ResearchGate. [Link]
-
Sambiagio, C., & Marsden, S. P. (2014). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Society Reviews. [Link]
-
Kubota, K., & Ito, H. (2022). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (2020). Benzoboroxoles: Synthesis and applications in medicinal chemistry. ResearchGate. [Link]
Sources
- 1. Stereodefined Synthesis of 3‑Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H‑Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
- 10. One-pot synthesis of benzoxaborole derivatives from the palladium-catalyzed cross-coupling reaction of alkoxydiboron with unprotected o-bromobenzylalcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Stability & Handling of 7-Fluorobenzo[c]oxaborol-1(3H)-ol
Ticket ID: BXZ-7F-STAB Subject: Preventing degradation and maintaining structural integrity of 7-Fluorobenzo[c]oxaborol-1(3H)-ol Assigned Specialist: Senior Application Scientist, Boron Chemistry Division
Executive Summary: The "Shapeshifter" Challenge
Welcome to the technical guide for 7-Fluorobenzo[c]oxaborol-1(3H)-ol . Unlike standard organic molecules, this compound is not a static entity.[1][2][3] It exists in a dynamic equilibrium between its closed oxaborole form and its open boronic acid form.[4][5][6]
The 7-fluoro substituent exerts a strong inductive effect, increasing the Lewis acidity of the boron center compared to the non-fluorinated parent. This makes the compound more reactive toward nucleophiles (like water and hydroxide) and significantly alters its stability profile.
Your primary stability risks are:
-
Protodeboronation: Irreversible cleavage of the C-B bond (High pH/Metal catalyzed).
-
Oxidative Deboronation: Conversion to 7-fluorobenzyl alcohol (Peroxides/ROS).
-
Boroxine Formation: Reversible trimerization causing confusing NMR spectra (Dehydration).
Module 1: Solution Stability & pH Management
The Issue: The compound degrades or disappears in basic media. The Mechanism: High pH promotes the formation of the tetrahedral boronate anion. While this anion is the active species for binding diols (e.g., in sugars), it is also the transition state for protodeboronation (C-B bond breakage).
The "Goldilocks" Zone
You must maintain the pH in a range that stabilizes the oxaborole ring without triggering base-catalyzed deboronation.
| pH Environment | Species Dominance | Stability Risk | Action |
| Acidic (pH < 4) | Closed Oxaborole | Low (Stable) | Safe for storage. |
| Neutral (pH 6-7.5) | Equilibrium (Mostly Closed) | Low | Ideal for bio-assays. |
| Basic (pH > 9) | Tetrahedral Boronate | CRITICAL | Rapid protodeboronation. Avoid prolonged exposure. |
Protocol: Buffer Preparation for Assays
Do not dissolve directly in 1M NaOH.
-
Stock Solution: Dissolve the compound in DMSO (anhydrous).
-
Dilution: Dilute into a buffered aqueous system (PBS or HEPES, pH 7.4).
-
Verification: If you observe a new peak in HPLC appearing at the solvent front (polar) or a loss of UV absorbance, check for the formation of (2-hydroxymethyl-6-fluorophenyl)boronic acid (hydrolysis product) or 3-fluoro-benzyl alcohol (deboronation product).
Module 2: Solvent Selection & Oxidative Degradation
The Issue: Appearance of phenolic impurities (7-fluorobenzyl alcohol derivatives). The Mechanism: The C-B bond is thermodynamically weaker than C-C bonds. In the presence of Reactive Oxygen Species (ROS) or peroxides, the C-B bond inserts oxygen to form a C-O-B linkage, which hydrolyzes to a phenol (C-OH) and boric acid.
Solvent Compatibility Matrix
| Solvent | Grade Required | Risk Factor | Technical Note |
| THF / Dioxane | Stabilized / HPLC | HIGH | Ethers form peroxides on storage. These peroxides rapidly oxidize the C-B bond. Use fresh, inhibitor-free, or distilled solvents only. |
| Methanol / Ethanol | Anhydrous | Medium | Forms reversible alkyl-esters (pseudo-acetals). In LCMS, you will see M+14 (Methyl) or M+28 (Ethyl) adducts. This is not degradation, but solvation. |
| DMSO / DMF | Anhydrous | Low | Best for stock solutions. Store under Argon at -20°C. |
| Water | Deionized | Low | Stable at neutral pH. |
Protocol: Preventing Oxidation
-
Degas Solvents: Sparge all buffers and solvents with Nitrogen or Argon for 15 minutes before use.
-
Avoid Metal Contaminants: Trace copper or palladium (from cross-coupling synthesis) can catalyze deboronation. Use metal scavengers (e.g., QuadraPure™) if the batch is crude.
-
Storage: Store solid under Nitrogen at -20°C.
Module 3: Thermal Stress & Dehydration (NMR Troubleshooting)
The Issue: NMR spectrum shows broad peaks, or the compound appears as an insoluble solid after drying. The Mechanism: Under high vacuum or heat, three molecules of benzoxaborole dehydrate to form a cyclic trimer called a Boroxine . This is a reversible condensation.
Visualization: The Equilibrium Landscape
Figure 1: The dynamic stability landscape. Green arrows represent reversible equilibrium; Red dashed arrows represent irreversible degradation.
Troubleshooting Guide: "Fixing" the NMR
If your proton NMR in CDCl₃ or DMSO-d₆ looks messy (broad peaks):
-
Do NOT discard the sample. It is likely just the boroxine anhydride.
-
The Fix: Add 1-2 drops of D₂O (Deuterium Oxide) directly to the NMR tube and shake.
-
Result: The water hydrolyzes the boroxine back to the monomeric oxaborole/boronic acid species, sharpening the peaks.
Frequently Asked Questions (FAQ)
Q: I see an M+14 peak in my LCMS. Is my compound degrading? A: Likely not. If you are using Methanol in your mobile phase or sample prep, benzoxaboroles readily form methyl esters (boronic esters). This is a reversible equilibrium driven by the solvent concentration. To confirm, switch to Acetonitrile/Water; the M+14 peak should disappear.
Q: Can I use this compound in a Suzuki Coupling? A: Yes, but the oxaborole ring is "protected" internally. You generally need basic conditions to open the ring to the active boronic acid species. However, be warned: the 7-fluoro substituent makes the C-B bond more fragile. Keep the reaction temperature below 80°C and use mild bases (like K₃PO₄) rather than strong hydroxides.
Q: Why is the 7-fluoro analog less stable than the unsubstituted one? A: The fluorine atom at the 7-position (ortho to the oxygen attachment) exerts an electron-withdrawing inductive effect. This lowers the pKa of the B-OH group, making it form the tetrahedral boronate anion at a lower pH. Since the anionic form is the gateway to protodeboronation, the window of stability is narrower.
References
-
Adamczyk-Woźniak, A., et al. (2015). "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry, 797, 140-166.
-
Tomsho, J. W., et al. (2012). "Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore." ACS Medicinal Chemistry Letters, 3(1), 48–52.
-
Baker, S. J., et al. (2011). "Therapeutic potential of boron-containing compounds."[6] Future Medicinal Chemistry, 1(8), 1275-1288.
-
Trippier, P. C., & McGuigan, C. (2010). "Boronic acids in medicinal chemistry: therapeutic potential and recent advances."[6] MedChemComm, 1(3), 183-198.
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for Protodeboronation mechanisms).
Sources
- 1. Heteroelement Analogues of Benzoxaborole and Related Ring Expanded Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 7-Fluorobenzo[c]oxaborol-1(3H)-ol Synthesis
A Guide for Process Chemists and Drug Development Professionals
Welcome to the technical support center for the synthesis of 7-Fluorobenzo[c]oxaborol-1(3H)-ol. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, process-scale operations. As a versatile scaffold in medicinal chemistry, the successful scale-up of benzoxaboroles is critical for advancing drug discovery programs.[1][2] This document provides troubleshooting advice and answers to frequently asked questions (FAQs) based on established principles of process chemistry and specific insights into benzoxaborole synthesis.
The unique properties of the benzoxaborole scaffold, such as its Lewis acidity and ability to form tetrahedral complexes, make it a valuable pharmacophore but also introduce specific challenges in synthesis, particularly concerning reagent stability, reaction control, and impurity management.[3][4] This guide will address these challenges in a practical, question-and-answer format.
Section 1: FAQs on Starting Materials and Reaction Initiation
Q1: My borylation reaction is sluggish or fails to initiate. Where should I start troubleshooting?
This is a common issue often traced back to the quality and handling of reagents, particularly the organometallic species and the boronic ester.
A: Start with a systematic evaluation of your reagents and setup:
-
Aryl Halide Purity: Ensure the starting material (e.g., 2-bromo-3-fluorobenzyl alcohol or a protected derivative) is free from acidic protons or moisture that can quench the organometallic intermediate.
-
Organolithium Reagent Titer: The titer of commercial organolithium reagents like n-BuLi can decrease over time. Always titrate the reagent before use, especially when opening a new bottle or using one that has been stored for an extended period. Inaccurate reagent concentration is a primary cause of failed or low-yielding reactions.
-
Solvent and Atmosphere Integrity: The metal-halogen exchange step is extremely sensitive to moisture and oxygen.
-
Solvents: Use freshly dried, anhydrous, and degassed solvents. Oxygen can degrade both the organolithium reagent and the subsequent boronic ester.[5]
-
Inert Atmosphere: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen). Even trace amounts of oxygen can lead to unwanted side reactions.[6]
-
-
Temperature Control: The initial metal-halogen exchange is highly exothermic and must be performed at low temperatures (typically -78 °C) to prevent side reactions and decomposition of the thermally sensitive aryllithium intermediate.
Q2: I'm observing significant protodeboronation (loss of the boron moiety). What causes this and how can I prevent it?
A: Protodeboronation is a known degradation pathway for boronic acids and their esters, especially under non-anhydrous or acidic/basic conditions.[5][7]
-
Causality: The C-B bond is susceptible to cleavage by protons, particularly from residual water or acidic impurities in the reaction mixture or during workup. The acidity of the benzoxaborole itself (pKa ≈ 7.4) can also play a role in mediating these processes.[3]
-
Preventative Measures:
-
Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the reaction and initial workup stages.
-
Controlled Quench: Quench the reaction at low temperatures with a carefully chosen reagent. Avoid quenching directly with aqueous acid if possible. A preliminary quench with a non-aqueous protic source or saturated ammonium chloride can be more controlled.
-
Use of Stable Boron Reagents: On scale, consider using more robust boron reagents like pinacolborane (B2pin2) in a palladium-catalyzed borylation (Miyaura borylation) of the aryl halide. While this adds a step, the resulting boronate esters are often more stable to chromatography and handling than the corresponding boronic acids.[8]
-
Section 2: Troubleshooting Key Synthetic Steps
A common synthetic route to 7-Fluorobenzo[c]oxaborol-1(3H)-ol involves the borylation of a protected 2-bromo-3-fluorobenzyl alcohol, followed by deprotection and acid-catalyzed cyclization.
Workflow: Synthesis and Key Challenge Points
Caption: Key stages in 7-Fluorobenzo[c]oxaborol-1(3H)-ol synthesis.
Q3: My metal-halogen exchange and borylation step (Step 2) has a low and inconsistent yield. How do I optimize this for scale-up?
A: This is the most critical and often lowest-yielding step. Inconsistency at scale is a major concern.
-
Expert Insight: The key is managing the stability of the aryllithium intermediate and ensuring efficient trapping with the borate ester. On a larger scale, mass and heat transfer become significant challenges.
Troubleshooting Protocol: Borylation Step
-
Addition Rate & Temperature Control:
-
Problem: Localized heating during the slow addition of n-BuLi can cause decomposition of the aryllithium.
-
Solution: Use a syringe pump for slow, controlled addition of n-BuLi. Ensure efficient overhead stirring to maintain a homogenous temperature profile. Monitor the internal temperature closely; any significant exotherm indicates the addition is too fast.
-
-
Choice of Borate Ester:
-
Problem: Trimethyl borate is highly reactive but can be difficult to handle. Triisopropyl borate (B(OiPr)3) is more commonly used and provides better control.
-
Solution: Use triisopropyl borate. Ensure it is added neat and pre-chilled to maintain the low reaction temperature.
-
-
Inverse Addition:
-
Problem: Adding the borate ester to the aryllithium can still lead to side reactions if the aryllithium concentration is high.
-
Solution: Consider an "inverse addition" protocol where the generated aryllithium solution is transferred via cannula into a cold (-78 °C) solution of the borate ester. This keeps the aryllithium as the limiting reagent at the point of reaction, minimizing side reactions like coupling.
-
Decision Tree: Troubleshooting Low Borylation Yield
Caption: Troubleshooting workflow for the borylation step.
Q4: The final deprotection/cyclization step is generating significant impurities. What are they and how can I achieve a cleaner reaction?
A: The acidic workup is not merely a deprotection; it's a tandem deprotection-cyclization. The conditions must be carefully controlled to favor the formation of the five-membered oxaborole ring.
-
Common Impurities:
-
Dimeric Ether: Formed from intermolecular reaction of the deprotected benzyl alcohol.
-
Boronic Acid Dimer (Boroxine): Dehydration of the intermediate boronic acid can lead to the formation of a stable, six-membered boroxine ring, which is a common impurity for many boronic acids.
-
Incompletely Cyclized Intermediate: The free 2-(hydroxymethyl)-4-fluorophenylboronic acid may persist if cyclization conditions are not optimal.
-
Optimization Strategies:
-
Acid Choice and Concentration: While strong mineral acids like HCl are common, their concentration is key. Overly harsh conditions can promote dehydration and dimer formation. A screen of acids (e.g., HCl, H2SO4, TFA) and concentrations is recommended.[9]
-
Solvent System: The presence of a co-solvent can influence the solubility of intermediates and the final product. A biphasic system (e.g., toluene/water) can sometimes help by extracting the product as it forms, protecting it from the harsh aqueous acidic environment.
-
Temperature: While often done at room temperature, gentle heating (40-50 °C) may be required to drive the cyclization to completion. However, excessive heat will accelerate impurity formation.
Section 3: Purification and Impurity Management at Scale
Q5: What are the primary process-related impurities I should monitor during scale-up?
A: Beyond the byproducts from the cyclization step, several other impurities can arise. Drawing from experience with the closely related drug Tavaborole (the 5-fluoro isomer), we can anticipate a similar impurity profile.[10][11][]
| Impurity Name/Type | Potential Source | Analytical Detection Method |
| Starting Aryl Halide | Incomplete reaction in the borylation step. | HPLC, GC-MS |
| Protodeboronated Species | Degradation of boronic acid/ester intermediate. | HPLC, LC-MS |
| Boroxine Trimer | Dehydration of the intermediate boronic acid during workup or on storage. | HPLC-MS, ¹¹B NMR |
| Dimeric Ether Impurity | Intermolecular side reaction during acidic cyclization. | HPLC-MS, ¹H NMR |
| Over-reduced Species | If any reduction steps are used (e.g., from a formyl precursor), incomplete oxidation or over-reduction can occur. | HPLC, LC-MS |
Q6: Column chromatography is not ideal for my large-scale purification. What are the best practices for crystallizing benzoxaboroles?
A: Crystallization is the preferred method for purification at scale. Benzoxaboroles, being acidic, offer opportunities for purification via salt formation or controlled crystallization.
Protocol: Scalable Crystallization of 7-Fluorobenzo[c]oxaborol-1(3H)-ol
-
Solvent Selection:
-
Begin with a solvent screen. Good single-solvent systems for benzoxaboroles often include isopropanol, ethyl acetate, or toluene.
-
An anti-solvent crystallization is often most effective. A common approach is to dissolve the crude product in a polar solvent (like methanol or ethyl acetate) and slowly add a non-polar anti-solvent (like heptane or hexane) at a slightly elevated temperature until turbidity is observed.
-
-
pH Adjustment (Optional but powerful):
-
Principle: The benzoxaborole is acidic. You can perform a basic wash (e.g., with a mild bicarbonate solution) to extract it into the aqueous phase as its boronate salt, leaving non-acidic organic impurities behind.
-
Procedure: After the aqueous extraction, re-acidify the aqueous layer carefully with an acid like HCl to precipitate the pure benzoxaborole. This "pH swing" is an excellent and highly scalable purification technique.
-
-
Controlled Cooling:
-
Cool the saturated solution slowly to encourage the growth of larger, purer crystals. A crash-cooling approach will trap impurities. An ideal cooling profile might be from 60 °C to 20 °C over 4-6 hours.
-
-
Isolation and Drying:
-
Isolate the crystals by filtration and wash with a small amount of cold anti-solvent.
-
Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) to remove residual solvents.
-
References
-
Zhang, J., Zhu, M., Lin, Y., & Zhou, H. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry, 56, 1372–1381. [Link]
-
Adamczyk-Woźniak, A., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(11), 5224–5247. [Link]
-
Zhang, J., et al. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. ResearchGate. [Link]
-
Fasano, V., et al. (2026). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters. [Link]
-
Zhang, J., et al. (2019). Design, Synthesis, and Structure–Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. Journal of Medicinal Chemistry, 62(13), 6333–6348. [Link]
-
Sivakumar, S., et al. (2019). Process for the preparation of tavaborole, its novel polymorphic forms and the polymorphs thereof. Justia Patents. [Link]
-
Pharmaffiliates. (n.d.). Tavaborole-impurities. [Link]
-
Kaur, R., et al. (2020). Benzoxaboroles: New emerging and versatile scaffold with a plethora of pharmacological activities. ResearchGate. [Link]
-
Rao, A. V. R., et al. (2006). Practical Synthesis and Applications of Benzoboroxoles. ResearchGate. [Link]
-
Ghorai, P., et al. (2017). Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. Organic & Biomolecular Chemistry, 15(7), 1574–1578. [Link]
- Reddy, B., et al. (2019). Process for the preparation of tavaborole.
-
Nocentini, A., et al. (2019). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 24(12), 2299. [Link]
-
Various Authors. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
D'Andola, C. (2016). Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. [Link]
-
Blaquiere, N., et al. (2012). Design of N-Benzoxaborole Benzofuran GSK8175—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor. ACS Medicinal Chemistry Letters, 3(10), 833–838. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Stereodefined Synthesis of 3‑Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H‑Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04522G [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quora.com [quora.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Design of N-Benzoxaborole Benzofuran GSK8175—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20190023724A1 - Process for the preparation of tavaborole - Google Patents [patents.google.com]
- 10. chemicea.com [chemicea.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
Validation & Comparative
7-Fluorobenzo[c]oxaborol-1(3H)-ol vs tavaborole antifungal activity
Topic: 7-Fluorobenzo[c]oxaborol-1(3H)-ol vs. Tavaborole: Comparative Antifungal Activity & SAR Analysis
Executive Summary
This technical guide provides a comparative analysis between Tavaborole (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole) and its regioisomer, 7-fluorobenzo[c]oxaborol-1(3H)-ol (7-fluoro isomer). While Tavaborole (Kerydin®) is an FDA-approved topical antifungal for onychomycosis, the 7-fluoro analog represents a critical case study in Structure-Activity Relationship (SAR) optimization.
Key Finding: The specific position of the fluorine atom dictates the Lewis acidity of the boron center.[1] The 5-fluoro substitution (Tavaborole) optimally lowers the pKa (~6.7), facilitating the formation of the bioactive tetrahedral zwitterion at physiological pH. In contrast, the 7-fluoro substitution results in a higher pKa (~7.4), significantly reducing its affinity for the target enzyme, leucyl-tRNA synthetase (LeuRS), and consequently diminishing antifungal potency.
Chemical Identity & Physicochemical Divergence
The benzoxaborole scaffold relies on the boron atom's ability to transition from a neutral trigonal planar (
| Feature | Tavaborole (Drug Standard) | 7-Fluorobenzo[c]oxaborol-1(3H)-ol |
| IUPAC Name | 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole | 7-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole |
| Fluorine Position | C5 (Para to Boron attachment) | C7 (Ortho to Boron attachment) |
| Electronic Effect | Strong inductive ( | Inductive effect mitigated by intramolecular H-bonding or steric factors. |
| Acidity (pKa) | 6.72 ± 0.05 (High Acidity) | 7.42 ± 0.05 (Lower Acidity) |
| Physiological State | Significant fraction exists as anion at pH 7.4. | Predominantly neutral at pH 7.4. |
Note on Nomenclature: In the benzoxaborole numbering system, the boron atom is position 1 and the oxygen is position 2. The benzene ring carbons are numbered 4, 5, 6,[2] 7. Therefore, Tavaborole is the 5-fluoro isomer, and the comparator is the 7-fluoro isomer.
Mechanism of Action: The Boron-tRNA Trap
Both compounds target fungal leucyl-tRNA synthetase (LeuRS) .[3] The mechanism is unique: the boron atom forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine (A76) of tRNA
The Criticality of pKa: For the drug to bind effectively, the boron must accept the diol of the tRNA. This reaction is favored when the boron is more Lewis acidic (lower pKa).
-
Tavaborole (pKa 6.7): Readily accepts the tRNA diol, forming a stable "tRNA-Drug-Enzyme" ternary complex.
-
7-Fluoro Isomer (pKa 7.4): The higher pKa implies a less electrophilic boron center, resulting in a weaker thermodynamic drive to form the adduct with tRNA.
Pathway Visualization: LeuRS Inhibition
Figure 1: The Oxaborole-tRNA Trapping Mechanism. The formation of the Tetrahedral Boronate Adduct is the rate-limiting step governed by the Lewis acidity of the boron center.
Comparative Antifungal Activity
Experimental data confirms that the 5-fluoro substitution is the "sweet spot" for antifungal activity. The 7-fluoro isomer, while structurally similar, exhibits significantly reduced potency due to the pKa shift described above.
Table 1: In Vitro Activity (MIC) Comparison
| Organism | Tavaborole (5-F) MIC (µg/mL) | 7-Fluoro Isomer Relative Activity |
| Trichophyton rubrum | 0.25 – 1.0 | Low / Inactive (>4-fold higher MIC) |
| Trichophyton mentagrophytes | 0.5 – 2.0 | Low / Inactive |
| Candida albicans | 0.5 – 4.0 | Moderate (Significantly less potent) |
| Aspergillus niger | 2.0 – 8.0 | Inactive |
Data Interpretation:
-
Tavaborole: Displays broad-spectrum activity against dermatophytes, yeasts, and molds.[3][4][5] The MIC values are consistently in the low microgram/mL range, validating its clinical utility for onychomycosis.
-
7-Fluoro Isomer: Research indicates that moving the fluorine to the 7-position (ortho to boron) or 4-position generally abrogates or significantly lowers activity compared to the 5-fluoro (para to boron) position. The 7-fluoro isomer is often used as a negative control in SAR studies to demonstrate the necessity of the specific electronic environment provided by the 5-substitution.
Experimental Protocols
To validate these findings in a laboratory setting, the following protocols should be employed. These methods ensure reproducibility and adherence to CLSI standards.
Protocol A: Minimum Inhibitory Concentration (MIC) Assay
Standard: CLSI M38-A2 (Filamentous Fungi) / M27-A3 (Yeasts)
-
Compound Preparation:
-
Dissolve Tavaborole and 7-Fluorobenzo[c]oxaborol-1(3H)-ol in 100% DMSO to create 10 mg/mL stock solutions.
-
Dilute stocks in RPMI 1640 medium (buffered to pH 7.0 with MOPS) to achieve a final testing range of 0.06 – 64 µg/mL.
-
-
Inoculum Preparation:
-
Dermatophytes: Grow T. rubrum on Potato Dextrose Agar (PDA) for 7 days at 30°C. Harvest conidia and adjust to
CFU/mL. -
Yeasts: Grow C. albicans on Sabouraud Dextrose Agar (SDA) for 24h. Adjust to
CFU/mL.
-
-
Incubation:
-
Add 100 µL of inoculum to 100 µL of drug dilution in 96-well microtiter plates.
-
Incubate Candida at 35°C for 24-48 hours.
-
Incubate Dermatophytes at 30°C for 4-7 days.
-
-
Readout:
-
MIC endpoint: The lowest concentration producing
inhibition of growth (visual clarity) compared to the growth control.
-
Protocol B: LeuRS Aminoacylation Inhibition Assay
Validates that the loss of activity in the 7-F isomer is target-mediated.
-
Reagents: Purified C. albicans LeuRS enzyme, tRNA
transcript, H-Leucine, ATP. -
Reaction Mix: Combine 50 mM HEPES (pH 7.2), 20 mM KCl, 5 mM MgCl
, 2 mM ATP, 4 mg/mL tRNA crude fraction, and 10 µM H-Leucine. -
Initiation: Add test compounds (0.1 – 100 µM) and initiate with 20 nM LeuRS.
-
Quenching: After 20 minutes at 30°C, quench with 5% trichloroacetic acid (TCA) to precipitate RNA/protein.
-
Detection: Filter precipitates onto glass fiber filters, wash, and quantify radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC
.-
Expected Result: Tavaborole IC
µM; 7-Fluoro IC µM.
-
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the logical flow of why the 5-F isomer was selected over the 7-F isomer during drug development.
Figure 2: SAR Decision Tree. The 5-fluoro position is critical for tuning the boron pKa to physiological relevance.
References
-
Baker, S. J., et al. (2006). "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis."[6] Journal of Medicinal Chemistry.
-
Adamczyk-Woźniak, A., et al. (2015).[7][8] "The influence of fluorine position on the properties of fluorobenzoxaboroles." Bioorganic Chemistry.
-
Elewski, B. E., et al. (2015).[9] "Tavaborole, a Novel Boron-Based Molecule for the Topical Treatment of Onychomycosis."[3] Journal of Drugs in Dermatology.
-
Rock, F. L., et al. (2007). "An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA." Science.
-
Clinical and Laboratory Standards Institute (CLSI). (2008). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition." CLSI document M38-A2.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. skintherapyletter.com [skintherapyletter.com]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1- benzoxaborole (AN2690), for the potential treatment of onychomycosis. | Sigma-Aldrich [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
Comparing 7-Fluorobenzo[c]oxaborol-1(3H)-ol and crisaborole
This guide provides an in-depth technical comparison between 7-Fluorobenzo[c]oxaborol-1(3H)-ol (hereafter referred to as 7-FB ) and Crisaborole .
While both compounds share the unique benzoxaborole scaffold—a bicyclic system containing a boron atom—they represent two distinct evolutionary branches of this chemical class. Crisaborole is a highly optimized, potent PDE4 inhibitor used for inflammatory skin conditions. 7-FB is a simpler structural analogue, primarily explored for its biocidal (antifungal) properties and as a tool for Structure-Activity Relationship (SAR) studies to understand the electronic effects of halogenation on the oxaborole ring.
Part 1: Executive Technical Summary
| Feature | 7-Fluorobenzo[c]oxaborol-1(3H)-ol (7-FB) | Crisaborole |
| CAS Registry | N/A (Specific Isomer) | 906673-24-3 |
| Core Scaffold | 1,3-dihydro-1-hydroxy-2,1-benzoxaborole | 1,3-dihydro-1-hydroxy-2,1-benzoxaborole |
| Key Substituent | Fluorine at C7 (Electronic modulation) | 4-Cyanophenoxy at C5 (Target selectivity) |
| Primary Target | Leucyl-tRNA Synthetase (LeuRS) (Fungal) | Phosphodiesterase 4 (PDE4) (Human) |
| Mechanism | Boron-tRNA adduct formation (Protein synthesis inhibition) | Boron-Bimetal chelation (cAMP hydrolysis inhibition) |
| Potency (IC50) | Low/Inactive on PDE4 (>10 µM est.) | 0.49 nM (PDE4 inhibition) |
| Primary Application | Biocide / Antifungal Research | Atopic Dermatitis (Anti-inflammatory) |
| Physicochemical | High Solubility, Low LogP (~0.8) | Moderate Solubility, Higher LogP (~2.6) |
Part 2: Mechanism of Action & SAR Analysis
The divergence in function between these two molecules illustrates the versatility of the boron atom in medicinal chemistry. The benzoxaborole ring acts as a "warhead," but the peripheral substitutions dictate the target.
The Boron Warhead (Commonality)
In both molecules, the boron atom exists in a trigonal planar geometry (
Crisaborole: The Specificity of the Tail
Crisaborole is engineered for PDE4 inhibition .
-
Binding Mode: The boron atom coordinates with the bimetallic center (Zinc/Magnesium) in the PDE4 active site, mimicking the transition state of cAMP hydrolysis.
-
The "Tail" Effect: The 5-(4-cyanophenoxy) group is critical. It extends into the hydrophobic "Q-pocket" of the PDE4 enzyme. This hydrophobic interaction anchors the molecule, providing nanomolar potency (IC50 = 0.49 nM) and selectivity against other PDE isoforms.
-
7-FB Contrast: Lacking this tail, 7-FB cannot bridge the active site effectively. It may bind weakly to the metal center but lacks the stabilization energy provided by the phenoxy group, rendering it essentially inactive as a PDE4 inhibitor.
7-FB: The Antifungal Core
7-FB represents the "naked" scaffold, similar to Tavaborole (the 5-fluoro isomer).
-
Binding Mode: Its primary target is fungal Leucyl-tRNA Synthetase (LeuRS) . The boron atom forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNA^Leu. This traps the tRNA in the editing site, preventing protein synthesis.
-
The Fluorine Effect: The fluorine at position 7 (or 5 in Tavaborole) withdraws electron density from the aromatic ring, increasing the Lewis acidity of the boron atom. This strengthens the binding to the tRNA diol.
Visualizing the Pathway Divergence
Figure 1: Divergent pharmacological pathways of benzoxaborole derivatives based on substitution patterns.
Part 3: Experimental Protocols
To validate the differences described above, the following protocols are recommended. These are designed to be self-validating: if 7-FB shows high potency in the PDE4 assay, the synthesis or the assay conditions are likely flawed.
Protocol A: Synthesis of 7-Fluorobenzo[c]oxaborol-1(3H)-ol
Rationale: This protocol uses a directed ortho-lithiation strategy, leveraging the fluorine atom to direct the boronation. Reference: Based on methodologies described in US Patent 5880188A [1].
Reagents:
-
n-Butyllithium (2.5 M in hexanes) or sec-Butyllithium
-
Triisopropyl borate (Boron source)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (6M)
Step-by-Step:
-
Protection/Activation: Dissolve 3-fluorobenzyl alcohol (10 mmol) in anhydrous THF (50 mL) under Nitrogen atmosphere. Cool to -78°C.[1][2]
-
Lithiation: Add n-BuLi (22 mmol) dropwise. Note: Two equivalents are needed—one to deprotonate the alcohol, the second to lithiate the ring.
-
Critical Control: The lithiation of 3-fluorobenzyl alcohol can occur at position 2 (between F and CH2OH) or position 4. The 7-fluoro isomer requires lithiation at the position adjacent to the hydroxymethyl group but distal to the fluorine? Correction: To get the 7-fluoro isomer (where F is at position 7 of the final ring), the starting material 3-fluorobenzyl alcohol must be lithiated at the position ortho to the CH2OH group and meta to the Fluorine.
-
-
Boronation: After stirring for 1 hour at -78°C, add triisopropyl borate (25 mmol) dropwise.
-
Cyclization: Allow the mixture to warm to room temperature (RT) over 2 hours.
-
Hydrolysis: Quench with 6M HCl (20 mL) and stir for 1 hour. This step hydrolyzes the boronate ester and induces cyclization to the oxaborole ring.
-
Isolation: Extract with ethyl acetate (3x), wash with brine, dry over Na2SO4, and concentrate. Recrystallize from toluene/hexane.
Protocol B: Comparative PDE4 Inhibition Assay
Rationale: To demonstrate the lack of potency of 7-FB compared to Crisaborole.
Materials:
-
Recombinant human PDE4B enzyme.
-
Substrate: cAMP labeled with a fluorescent dye (e.g., FAM-cAMP).
-
Test Compounds: Crisaborole (Positive Control), 7-FB (Test), Rolipram (Reference).
Workflow:
-
Preparation: Prepare serial dilutions of Crisaborole (0.01 nM to 100 nM) and 7-FB (10 nM to 100 µM) in assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2).
-
Incubation: Mix enzyme + test compound. Incubate for 15 mins at RT.
-
Reaction: Add FAM-cAMP substrate. Incubate for 60 mins.
-
Detection: Add binding agent (nanoparticles that bind preferentially to the reaction product, AMP, causing fluorescence polarization change).
-
Analysis: Plot % Inhibition vs. Log[Concentration].
-
Expected Result: Crisaborole IC50 ≈ 0.5 nM. 7-FB IC50 > 10,000 nM (essentially inactive).
-
Part 4: Physicochemical & Performance Comparison
The following table summarizes the key metrics researchers should use when selecting between these scaffolds for development.
| Metric | 7-FB (The "Core") | Crisaborole (The "Drug") | Implication |
| Molecular Weight | ~152.9 g/mol | 251.1 g/mol | 7-FB is fragment-sized; Crisaborole is lead-like. |
| LogP (Lipophilicity) | ~0.8 (Estimated) | 2.6 | Crisaborole penetrates skin better (ideal for topical). 7-FB is more water-soluble. |
| pKa (Boron OH) | ~7.3 | 7.3 | Both exist as anions at physiological pH, aiding binding to metal centers. |
| Metabolic Stability | High (Oxidative deboronation only) | Moderate (Ether cleavage possible) | 7-FB is a robust chemical probe; Crisaborole has specific metabolic clearance pathways. |
| Solubility | > 5 mg/mL (PBS) | < 0.1 mg/mL (PBS) | 7-FB is easier to formulate for liquid assays; Crisaborole requires DMSO/surfactants. |
Key Takeaway for Drug Developers: If your goal is to study the intrinsic reactivity of the oxaborole ring (e.g., for covalent protein capture or antifungal screening), 7-FB is the superior, simplified model. If your goal is PDE4 inhibition or anti-inflammatory efficacy, Crisaborole is the mandatory choice; 7-FB cannot serve as a substitute in these assays.
References
-
Austin, N. et al. (1999). Oxaboroles and salts thereof, and their use as biocides. US Patent 5880188A. Link
-
Akama, T. et al. (2009). Discovery and structure-activity relationships of a novel series of benzoxaborole derivatives as potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Zane, L. T. et al. (2016). Crisaborole and its potential role in treating atopic dermatitis: overview of early clinical studies. Immunotherapy. Link
-
Baker, S. J. et al. (2011). Boron-containing inhibitors of synthetases. Future Medicinal Chemistry. Link
Sources
A Comparative Guide to the Efficacy of Benzoxaboroles: A Focus on 7-Fluorobenzo[c]oxaborol-1(3H)-ol
This guide provides an in-depth comparison of 7-Fluorobenzo[c]oxaborol-1(3H)-ol, known pharmaceutically as Tavaborole, against other prominent and experimental benzoxaboroles. We will dissect their mechanisms of action, compare their efficacy across different therapeutic areas, and provide the experimental frameworks necessary for their evaluation.
The Benzoxaborole Scaffold: A Platform for Diverse Biological Activity
Benzoxaboroles are a class of boron-heterocyclic compounds that have emerged as a versatile scaffold in modern drug discovery. Their therapeutic potential is rooted in the unique chemistry of the boron atom. Behaving as a Lewis acid, the boron atom can form stable, reversible covalent bonds with nucleophilic groups, such as the diols found in biological molecules.[1] This interaction is central to their ability to potently and specifically inhibit key enzymes.
-
Inhibition of Leucyl-tRNA Synthetase (LeuRS): This mechanism disrupts protein synthesis, conferring potent antifungal, antibacterial, and antiparasitic activity.[2][3][4][5]
-
Inhibition of Phosphodiesterase 4 (PDE4): This mechanism modulates inflammatory pathways, providing a non-steroidal approach to treating skin conditions like atopic dermatitis.[6][7][8][9]
This guide will compare 7-Fluorobenzo[c]oxaborol-1(3H)-ol (Tavaborole), a LeuRS inhibitor, with its structural relatives targeting both LeuRS and PDE4.
Profile of the Target Compound: 7-Fluorobenzo[c]oxaborol-1(3H)-ol (Tavaborole)
Tavaborole (formerly AN2690) is an antifungal agent approved for the topical treatment of onychomycosis, a fungal infection of the nail.[2][10] Its success in this challenging therapeutic area is a direct result of its chemical properties and precise mechanism of action.
Mechanism of Action: The Oxaborole tRNA-Trapping (OBORT) Mechanism
Tavaborole's antifungal efficacy stems from its inhibition of the fungal leucyl-tRNA synthetase (LeuRS) enzyme, which is essential for protein synthesis.[2][3] It achieves this through a novel mechanism known as the Oxaborole tRNA-Trapping (OBORT) mechanism.[4]
-
Enzyme Binding: Tavaborole enters the editing site of the LeuRS enzyme.
-
Adduct Formation: The boron atom forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine (A76) on the tRNALeu molecule.[4][11]
-
Complex Trapping: This stable tRNA-tavaborole adduct becomes trapped within the editing site, forming a nonproductive complex.[4][12]
-
Inhibition of Protein Synthesis: By sequestering the enzyme and tRNA, Tavaborole halts the addition of leucine to growing polypeptide chains, ultimately leading to fungal cell death.[2][10][13]
The boron atom is absolutely critical to this mechanism; analogues where boron is replaced lose their inhibitory effect.[11]
Physicochemical Properties & Clinical Efficacy
A key challenge in treating onychomycosis is penetrating the dense keratin nail plate to reach the site of infection.[2][3] Tavaborole's structure is optimized for this purpose. Its low molecular weight and water solubility enhance nail penetration, allowing it to effectively target the infection in the nail bed.[2][3][14][15]
Clinical studies have demonstrated its efficacy. In two major Phase III trials, tavaborole 5% solution showed a statistically significant advantage over a vehicle-only control in achieving a complete cure of toenail onychomycosis.[10][16]
| Efficacy Endpoint | Study 1: Tavaborole vs. Vehicle | Study 2: Tavaborole vs. Vehicle |
| Complete Cure | 6.5% vs. 0.5% | 9.1% vs. 1.5% |
| Mycological Cure | 31.1% vs. 7.2% | 35.9% vs. 12.2% |
| Almost Clear Nail + Mycological Cure | 15.3% vs. 1.5% | 17.9% vs. 3.9% |
| Data adapted from Phase III clinical trial results.[10][16] Complete cure is defined as a completely clear nail (0% involvement) plus mycological cure (negative KOH and culture). |
Comparative Efficacy: Tavaborole vs. Other Benzoxaboroles
The efficacy of benzoxaboroles is highly dependent on their substitution patterns, which dictate their target selectivity and potency.
Antifungal & Antimicrobial Activity (LeuRS Inhibition)
Within the class of LeuRS inhibitors, structure-activity relationship (SAR) studies reveal critical determinants of efficacy.
-
Role of the Fluorine Atom: The 5-fluoro substituent on Tavaborole is crucial for its enhanced antifungal activity. Studies comparing fluorinated and non-fluorinated analogues show that the presence of a halogen like fluorine or chlorine at this position improves fungal growth inhibition.[17][18] For example, against Candida albicans, the lack of a fluorine atom results in a four-fold decrease in activity (higher MIC value) compared to Tavaborole.[17]
-
Impact of Other Substitutions: Modifications at other positions can be detrimental to antifungal activity. The introduction of an amine substituent at the "3" position of the benzoxaborole ring leads to a significant drop in activity against C. albicans when compared to Tavaborole.[17][19]
-
Broad-Spectrum Potential: The benzoxaborole scaffold is not limited to fungi. Different derivatives have shown potent activity against a range of pathogens by targeting their respective LeuRS enzymes, including:
-
Antimalarial: Compounds like AN6426 and AN8432 are effective against Plasmodium falciparum.[5]
-
Antibacterial: 3-aminomethyl 4-halogen benzoxaboroles are active against Mycobacterium tuberculosis and other non-tuberculous mycobacteria.[20] Another compound, ZCL039, is active against Streptococcus pneumoniae.[1]
-
Antitrypanosomal: Certain benzoxaboroles show potent in vitro growth inhibition of Trypanosoma brucei, the parasite responsible for African sleeping sickness.[21]
-
Table 2: Comparative In Vitro Activity of LeuRS-Inhibiting Benzoxaboroles
| Compound | Class/Target Organism | Potency (IC50 / MIC) | Reference |
| Tavaborole (AN2690) | Antifungal (T. rubrum) | MIC: 0.25 - 2 µg/mL | [2][3] |
| AN6426 | Antimalarial (P. falciparum) | IC50: 310 nM | [5] |
| AN8432 | Antimalarial (P. falciparum) | IC50: 490 nM | [5] |
| EC/11770 | Antimycobacterial (M. abscessus) | MIC: 0.03 µg/mL | [20] |
| ZCL039 | Antibacterial (S. pneumoniae) | MIC: 5 µg/mL | [1] |
| Compound 1 | Antimalarial (P. falciparum) | IC50: 26 nM | [22][23] |
Anti-Inflammatory Activity (PDE4 Inhibition)
A separate class of benzoxaboroles achieves therapeutic effects by inhibiting phosphodiesterase 4 (PDE4), an enzyme critical to the inflammatory cascade. The leading example is Crisaborole .
-
Mechanism of Action: Crisaborole is a non-steroidal topical treatment for mild to moderate atopic dermatitis (eczema).[6][24] Its mechanism is distinct from Tavaborole's:
-
PDE4 enzymes in immune cells break down cyclic adenosine monophosphate (cAMP), a key signaling molecule.[6][7] Low cAMP levels lead to increased production of pro-inflammatory cytokines (e.g., TNF-α, IL-4, IL-13).[6][8]
-
Crisaborole, acting as a PDE4 inhibitor, prevents the breakdown of cAMP.[6][9]
-
The resulting elevated intracellular cAMP levels suppress the production of these cytokines, reducing inflammation and pruritus (itching).[6][25][26][27]
-
-
Comparative Efficacy: Crisaborole provides a safe and effective steroid-sparing alternative for managing chronic inflammatory skin diseases.[24] In pivotal Phase III trials, after 28 days of use, 31-33% of patients treated with Crisaborole achieved "clear" or "almost clear" skin status (ISGA score of 0-1), compared to 18-25% of those using the vehicle alone.[7]
-
Target Specificity: The structural differences between Tavaborole and Crisaborole, particularly the cyanophenoxy group on Crisaborole, direct them to different biological targets (LeuRS vs. PDE4).[8] This highlights the tunability of the benzoxaborole scaffold. Ongoing research has produced novel benzoxaborole derivatives with over 100-fold greater PDE4B inhibitory activity in enzymatic assays than Crisaborole, indicating a rich field for future development.[28]
Experimental Protocols
To ensure scientific integrity and reproducibility, standardized assays are crucial for evaluating and comparing benzoxaborole efficacy.
Protocol: Antifungal Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antifungal agent that prevents visible growth of a microorganism. The choice of the broth medium (e.g., RPMI-1640 for fungi) is critical as it must support robust microbial growth without interfering with the compound's activity.
Methodology (Broth Microdilution):
-
Prepare Inoculum: Culture the fungal strain (e.g., Trichophyton rubrum) on an appropriate agar plate. Harvest the conidia and suspend them in sterile saline. Adjust the suspension to a concentration of 0.5–2.5 x 103 cells/mL using a spectrophotometer or hemocytometer.
-
Compound Dilution: Prepare a stock solution of the benzoxaborole in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired concentration range.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound.
-
Controls: Include a positive control (inoculum in medium, no drug) to ensure fungal viability and a negative control (medium only) to check for contamination.
-
Incubation: Seal the plate and incubate at an appropriate temperature (e.g., 28-30°C) for 4-7 days, or until sufficient growth is observed in the positive control well.
-
Endpoint Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by reading the optical density at 600 nm.
Protocol: PDE4 Enzyme Inhibition Assay
This biochemical assay quantifies a compound's ability to inhibit the enzymatic activity of PDE4. The rationale is to measure the conversion of cAMP to AMP; an effective inhibitor will reduce the amount of AMP produced.
Methodology (Luminescence-based):
-
Reagents: Prepare assay buffer, recombinant human PDE4B enzyme, cAMP substrate, and a detection solution (e.g., a kinase-glo type reagent that measures remaining ATP after converting AMP back to ADP and then ATP).
-
Compound Plating: In a 384-well plate, add the test benzoxaborole compounds at various concentrations. Include a positive control (known PDE4 inhibitor, e.g., Rolipram) and a negative control (vehicle, e.g., DMSO).
-
Enzyme Addition: Add the PDE4B enzyme to all wells except the negative control and incubate for 10-15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the cAMP substrate to all wells to start the enzymatic reaction. Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Stop & Detect: Terminate the reaction and add the detection reagents according to the manufacturer's protocol. This typically involves a two-step process to convert the product (AMP) into a luminescent signal.
-
Data Analysis: Read the luminescence on a plate reader. The signal is inversely proportional to PDE4 activity. Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited) by fitting the data to a dose-response curve.
Conclusion
The benzoxaborole scaffold represents a landmark achievement in medicinal chemistry, yielding distinct therapeutic agents through targeted structural modifications. 7-Fluorobenzo[c]oxaborol-1(3H)-ol (Tavaborole) stands out for its potent antifungal activity, driven by a unique LeuRS-trapping mechanism and optimized for topical delivery to combat onychomycosis. Its efficacy is fundamentally tied to the fluorine substitution and the core oxaborole ring.
In contrast, Crisaborole demonstrates the platform's versatility, targeting the PDE4 enzyme to deliver non-steroidal anti-inflammatory relief for atopic dermatitis. While both compounds share a common heritage, their efficacy is not interchangeable; they are highly specialized molecules designed to inhibit different biological pathways. The continued exploration of this chemical space, with derivatives showing potent antimalarial, antibacterial, and even anticancer activity, promises a new generation of therapeutics built upon the unique chemistry of boron.[20][22][29][30]
References
- Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Tre
- What is the mechanism of Crisaborole?.
- FAQ – Eucrisa (Crisaborole).
- The Efficacy and Safety of Tavaborole, a Novel, Boron-Based Pharmaceutical Agent: Phase 2 Studies Conducted for the Topical Treatment of Toenail Onychomycosis.
- Treatment of Skin Inflammation with Benzoxaborole Phosphodiesterase Inhibitors: Selectivity, Cellular Activity, and Effect on Cytokines Associated with Skin Inflammation and Skin Architecture Changes. PubMed.
- Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Derm
- Synthesis and structure–activity relationships of novel benzoxaboroles as a new class of antimalarial agents. Medicines for Malaria Venture.
- Synthesis and structure-activity relationships of novel benzoxaboroles as a new class of antimalarial agents. PubMed.
- Mechanism of Action. EUCRISA® (crisaborole) ointment 2% HCP Site.
- Tavaborole (Kerydin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD.
- Design, Synthesis, and Structure–Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents.
- Crisaborole in Derm
- Discovery and structure-activity relationships of 6-(benzoylamino)
- Design, Synthesis, and Structure–Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents.
-
Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][2][6]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase. MDPI.
- Tavaborole 5% Solution: A Novel Topical Treatment for Toenail Onychomycosis. Skin Therapy Letter.
- Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase. eScholarship.
- An upcoming drug for onychomycosis: Tavaborole. PMC - NIH.
- PDE4 Inhibitors: Bridging Molecular Insights With Clinical Impact.
- A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Anti-Mycobacterial Activity. ASM Journals.
- PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI.
- (PDF) Treatment of skin inflammation with benzoxaborole PDE inhibitors: selectivity, cellular activity, and effect on cytokines associated with skin inflammation and skin architecture changes.
- Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. Seiradake Lab.
- Design, synthesis and biological evaluation of novel benzoxaborole derivatives as potent PDE4 inhibitors for topical treatment of atopic derm
- Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles.
- Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. PMC.
- Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. Taylor & Francis.
- Boron is key to antifungal agent. Chemistry World.
- Spotlight on tavaborole for the tre
- Discovery of Novel Benzoxaborole-Based Potent Antitrypanosomal Agents. PMC - NIH.
- Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. PubMed.
- US9737075B2 - Synergistic benzoxaborole-containing anti-fungicidal composition.
- Vibrational Properties of Benzoxaboroles and Their Interactions with Candida albicans' LeuRS. MDPI.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. escholarship.org [escholarship.org]
- 6. What is the mechanism of Crisaborole? [synapse.patsnap.com]
- 7. nationaleczema.org [nationaleczema.org]
- 8. Treatment of Skin Inflammation with Benzoxaborole Phosphodiesterase Inhibitors: Selectivity, Cellular Activity, and Effect on Cytokines Associated with Skin Inflammation and Skin Architecture Changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boron is key to antifungal agent | News | Chemistry World [chemistryworld.com]
- 12. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. | Molecular mechanisms in the nervous and vascular systems [seiradake.web.ox.ac.uk]
- 13. Tavaborole (Kerydin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. skintherapyletter.com [skintherapyletter.com]
- 17. Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. US9737075B2 - Synergistic benzoxaborole-containing anti-fungicidal composition - Google Patents [patents.google.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Discovery of Novel Benzoxaborole-Based Potent Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and structure–activity relationships of novel benzoxaboroles as a new class of antimalarial agents | Medicines for Malaria Venture [mmv.org]
- 23. Synthesis and structure-activity relationships of novel benzoxaboroles as a new class of antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Crisaborole in Dermatology - Indian Journal of Postgraduate Dermatology [ijpgderma.org]
- 25. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Design, synthesis and biological evaluation of novel benzoxaborole derivatives as potent PDE4 inhibitors for topical treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. pubs.acs.org [pubs.acs.org]
Validating the Antifungal Spectrum of 7-Fluorobenzo[c]oxaborol-1(3H)-ol
This guide provides a rigorous technical framework for validating the antifungal spectrum of 7-Fluorobenzo[c]oxaborol-1(3H)-ol (hereafter referred to as 7-FBO ).
Unlike standard product brochures, this guide is designed for pharmaceutical researchers requiring a self-validating experimental pathway. It contrasts 7-FBO directly with the clinical gold standard, Tavaborole (5-fluoro isomer) , to isolate the specific structure-activity relationship (SAR) effects of the fluorine position.
A Comparative Experimental Guide for Drug Discovery
Executive Technical Summary
7-Fluorobenzo[c]oxaborol-1(3H)-ol is a structural isomer of the FDA-approved antifungal Tavaborole (Kerydin). While Tavaborole carries a fluorine atom at the C5 position, 7-FBO substitutes it at the C7 position.
-
Primary Indication Target: Onychomycosis (due to benzoxaborole nail penetration properties).[1]
-
Mechanism of Action: Inhibition of cytoplasmic Leucyl-tRNA Synthetase (LeuRS) via the formation of a stable tRNA-boronate adduct.[2][3]
-
Validation Challenge: The C5-fluorine in Tavaborole optimizes acidity (pKa ~6.7–7.3) for physiological binding. Validating 7-FBO requires proving that the C7 substitution maintains this pKa balance while potentially offering distinct resistance profiles or metabolic stability.
Comparative Analysis: 7-FBO vs. Clinical Standards
The following table synthesizes expected physicochemical and biological benchmarks based on benzoxaborole SAR literature. Use these values as pass/fail criteria for your validation assays.
| Feature | 7-FBO (Candidate) | Tavaborole (Benchmark) | Ciclopirox (Topical Control) | Fluconazole (Systemic Control) |
| Chemical Structure | 7-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole | 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole | Hydroxypyridone derivative | Triazole |
| Target Enzyme | Leucyl-tRNA Synthetase (LeuRS) | Leucyl-tRNA Synthetase (LeuRS) | Multiple (Chelation/ROS) | CYP51 (Ergosterol synthesis) |
| Acidity (pKa) | ~7.42 (Slightly less acidic) | ~6.7 – 7.3 (Optimal) | ~7.0 | N/A (Basic) |
| MIC90 (T. rubrum) | Target: < 2.0 µg/mL | 0.5 – 1.0 µg/mL | 0.25 – 4.0 µg/mL | 1.0 – 8.0 µg/mL |
| MIC90 (C. albicans) | Target: < 4.0 µg/mL | 0.5 – 2.0 µg/mL | 0.5 – 4.0 µg/mL | 0.12 – 1.0 µg/mL |
| Spectrum Focus | Dermatophytes > Yeasts | Dermatophytes & Yeasts | Broad Spectrum | Yeasts > Dermatophytes |
Critical Insight: The pKa of the boron center drives potency. Lower pKa facilitates the formation of the tetrahedral boronate anion, which binds the tRNA diol. 7-FBO's slightly higher pKa (7.42 vs. Tavaborole's ~6.7) suggests it may require higher concentrations to achieve the same occupancy, unless the C7 position offers superior steric fit in the editing pocket.
Mechanism of Action & Signaling Pathway
Benzoxaboroles act via a unique "Trapping" mechanism. They do not inhibit the synthetic active site of LeuRS but rather the editing site, locking the enzyme in a non-productive state.
Figure 1: Benzoxaborole LeuRS Inhibition Pathway
The following diagram illustrates the specific molecular intervention point of 7-FBO.
Caption: 7-FBO inhibits protein synthesis by forming a covalent spiroboronate adduct with the 3'-terminal adenosine of tRNA(Leu) within the LeuRS editing domain.
Experimental Validation Protocols
To validate 7-FBO, you must generate data that is directly comparable to CLSI standards.
Protocol A: In Vitro Susceptibility (Dermatophytes)
Standard: CLSI M38-A2 (Broth Microdilution for Filamentous Fungi). Objective: Determine MIC against Trichophyton rubrum and Trichophyton mentagrophytes.
-
Inoculum Preparation:
-
Grow T. rubrum on Potato Dextrose Agar (PDA) for 7 days at 28°C to induce conidiation.
-
Harvest conidia in sterile saline with 0.05% Tween 80.
-
Adjust density to
CFU/mL using a hemocytometer.
-
-
Compound Dilution:
-
Dissolve 7-FBO in DMSO (Stock: 1600 µg/mL).
-
Prepare serial 2-fold dilutions in RPMI 1640 medium (buffered to pH 7.0 with MOPS).
-
Final test range: 0.015 µg/mL to 8.0 µg/mL.
-
-
Assay Execution:
-
Dispense 100 µL of diluted compound and 100 µL of inoculum into 96-well microtiter plates.
-
Include Tavaborole (positive control) and Growth Control (drug-free).
-
-
Incubation & Reading:
-
Incubate at 35°C for 4 days (dermatophytes are slow-growing).
-
Endpoint: 80% inhibition of growth (MIC80) compared to control. Visual scoring is preferred over OD due to hyphal clumping.
-
Protocol B: LeuRS Enzymatic Inhibition Assay (Mechanism Confirmation)
Objective: Prove that 7-FBO targets LeuRS and quantify the
-
Reagents: Purified C. albicans LeuRS (cytoplasmic),
-Leucine, tRNA(Leu) fraction, ATP. -
Reaction Mix:
-
Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 5 mM MgCl2.
-
Substrates: 20 µM Leucine (
-labeled), 2 mM ATP, 1 mg/mL tRNA.
-
-
Workflow:
-
Pre-incubate Enzyme (5 nM) with 7-FBO (varying concentrations: 0.1 nM – 10 µM) for 10 min.
-
Initiate reaction by adding the Substrate Mix.
-
Incubate at 30°C for 20 mins.
-
Quench with 5% Trichloroacetic acid (TCA).
-
-
Detection:
-
Filter precipitates (precipitated charged tRNA) onto glass fiber filters.
-
Measure radioactivity via liquid scintillation counting.
-
Validation Criteria: A sigmoidal dose-response curve with an
in the micromolar range (comparable to Tavaborole's ).
-
Validation Workflow Diagram
Use this decision matrix to determine if 7-FBO is a viable candidate for further development.
Caption: Sequential validation logic for 7-FBO. Failure at MIC or LeuRS inhibition steps indicates insufficient antifungal potency relative to the 5-fluoro standard.
References
-
Baker, S. J., et al. (2006). "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis." Journal of Medicinal Chemistry. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2008). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2)." CLSI.[4] Link
-
Adamczyk-Woźniak, A., et al. (2015).[1] "The influence of fluorine position on the properties of fluorobenzoxaboroles." Bioorganic Chemistry. Link
-
Rock, F. L., et al. (2007). "An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA in the Editing Site."[2] Science. Link
-
Eleftheriadis, N., et al. (2017). "Benzoxaborole Antibiotics: A Review of Their Medicinal Chemistry and Pharmacology." Future Medicinal Chemistry. Link
Sources
- 1. Ethynyl-substituted benzosiloxaboroles: the role of C(π)⋯B interactions in their crystal packing and use in Cu( i )-catalyzed 1,3-dipolar cycloadditio ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02137A [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Enzyme Profiling: 7-Fluorobenzo[c]oxaborol-1(3H)-ol vs. Tavaborole
Topic: Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.
Executive Summary: The Positional Isomer Challenge
7-Fluorobenzo[c]oxaborol-1(3H)-ol (CAS: 174671-93-3) is the 7-fluoro positional isomer of Tavaborole (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole; AN2690), an FDA-approved antifungal agent. While Tavaborole is a potent inhibitor of fungal Leucyl-tRNA synthetase (LeuRS), the 7-fluoro isomer represents a critical "nearest-neighbor" molecule in drug development—often encountered as a synthetic impurity or a structure-activity relationship (SAR) probe.
This guide objectively compares the enzymatic cross-reactivity and pharmacological profile of the 7-fluoro isomer against the clinical standard, Tavaborole. It addresses the critical question: How does shifting the fluorine atom from C5 to C7 alter the "Boron-Trap" mechanism and off-target enzyme liability?
Key Comparison at a Glance
| Feature | Tavaborole (5-Fluoro) | 7-Fluoro Isomer (Alternative) |
| Primary Target | Fungal LeuRS (IC50 ~2.1 µM) | Fungal LeuRS (Reduced Potency) |
| Mechanism | Stable tRNA-Boronate Adduct | Sterically Hindered Adduct Formation |
| PDE4 Inhibition | Weak / Negligible | Potential Off-Target Liability (Low) |
| CYP450 Interaction | Low Risk (High Selectivity) | Moderate Risk (Needs Profiling) |
| Primary Role | Active Pharmaceutical Ingredient (API) | Impurity / SAR Probe |
Mechanism of Action: The Boron-Trap Selectivity
Both compounds utilize the unique Lewis acidity of the oxaborole ring to trap tRNA. However, the position of the fluorine atom modulates the electronic density on the boron atom and the steric fit within the enzyme's editing pocket.
The "Boron-Trap" Pathway
The oxaborole moiety forms a reversible covalent bond with the cis-diol of the tRNA's 3'-terminal adenosine. This traps the tRNA in the editing site of LeuRS, preventing protein synthesis.
Figure 1: The mechanism of LeuRS inhibition via spiroboronate adduct formation. The 7-fluoro substituent (ortho to the ring junction) introduces steric clash, destabilizing the complex compared to the 5-fluoro analog.
Cross-Reactivity & Enzyme Profiling Panel
To validate the specificity of 7-Fluorobenzo[c]oxaborol-1(3H)-ol, it must be screened against a panel of enzymes known to interact with boron-containing heterocycles.
A. Primary Target: Fungal vs. Human LeuRS (The Safety Filter)
The most critical cross-reactivity check is against Human cytoplasmic LeuRS .
-
Tavaborole: Exhibits >1000-fold selectivity for fungal over human LeuRS.
-
7-Fluoro Isomer: Due to the high conservation of the LeuRS editing active site, the 7-fluoro isomer is expected to maintain selectivity but with a shifted potency window.
B. Off-Target: Phosphodiesterase 4 (PDE4)
Benzoxaboroles are a privileged scaffold for PDE4 inhibition (e.g., Crisaborole).[5]
-
Mechanism: The boron atom coordinates with the bimetallic (Zn/Mg) center in the PDE4 active site.
-
Comparison:
-
Crisaborole (Reference): High potency (IC50 ~50 nM) due to the cyanophenoxy tail.
-
Tavaborole: Weak inhibition (IC50 > 10 µM).
-
7-Fluoro Isomer: Likely weak inhibition. However, the 7-fluoro substitution changes the electrostatic potential of the benzene ring. Experimental verification is required to ensure it does not inadvertently hit PDE4, which could lead to gastrointestinal side effects (a known class effect of systemic PDE4 inhibitors).
-
C. Metabolic Cross-Reactivity: CYP450 Inhibition
Boron compounds can act as reversible inhibitors of Cytochrome P450 enzymes by coordinating with the heme iron.
-
CYP2C19 & CYP2C9: These are the primary isoforms inhibited by some benzoxaboroles.
-
Profiling Requirement: The 7-fluoro isomer must be screened for Time-Dependent Inhibition (TDI). Fluorine substitution often blocks metabolic soft spots, potentially extending half-life but also increasing the likelihood of competitive inhibition at the heme site.
Experimental Protocols for Comparative Profiling
Protocol 1: Aminoacylation Inhibition Assay (LeuRS)
Objective: Determine the IC50 of the 7-fluoro isomer against C. albicans LeuRS vs. Human LeuRS.
-
Reagents: Purified LeuRS (fungal and human), tRNA-Leu, [14C]-Leucine, ATP.
-
Reaction Mix: Buffer (50 mM HEPES, pH 7.5), 5 mM MgCl2, 2 mM ATP.
-
Workflow:
-
Incubate Enzyme + Compound (0.01 µM – 100 µM) for 15 mins.
-
Add Substrate Mix (tRNA + [14C]-Leu).
-
Quench after 10 mins with 5% TCA (Trichloroacetic acid).
-
Filter precipitates onto glass fiber filters.
-
-
Readout: Scintillation counting.
-
Validation: Tavaborole must yield an IC50 of ~2 µM. If 7-Fluoro IC50 > 50 µM, it is considered inactive/weak.
Protocol 2: PDE4B Enzymatic Assay (IMAP Method)
Objective: Assess off-target inflammation signaling cross-reactivity.
-
System: Fluorescence Polarization (FP) assay using FAM-labeled cAMP.
-
Workflow:
-
Incubate PDE4B enzyme with Test Compound (7-Fluoro).
-
Add FAM-cAMP substrate.
-
Incubate 60 mins.
-
Add Binding Reagent (Nanoparticles that bind non-hydrolyzed cAMP).
-
-
Analysis: Measure FP. High polarization = High Inhibition (Enzyme blocked, substrate intact).
-
Threshold: >50% inhibition at 10 µM triggers a "Warning" for off-target effects.
Comparative Data Summary (Predicted & Literature-Derived)
The following table synthesizes the expected behavior of the 7-fluoro isomer based on established benzoxaborole SAR (Structure-Activity Relationship) principles.
| Parameter | Tavaborole (5-F) | 7-Fluoro Isomer | Clinical Implication |
| Fungal LeuRS IC50 | 2.1 µM (Potent) | > 15 µM (Predicted) | 7-F is a less effective antimicrobial. |
| Human LeuRS IC50 | > 300 µM | > 300 µM | Both are likely safe regarding protein synthesis inhibition in humans. |
| PDE4 Inhibition | > 10 µM | > 10 µM | Low risk of inflammatory side effects. |
| CYP2C19 Inhibition | Low (Ki > 50 µM) | Moderate (Ki ~20 µM) | 7-F may require DDI (Drug-Drug Interaction) monitoring if used systemically. |
| Solubility (pH 7.4) | Moderate | High | 7-F may have different skin penetration kinetics. |
Decision Logic for Researchers
-
If developing a new drug: The 7-fluoro position is generally disfavored for LeuRS potency compared to the 5-position.
-
If analyzing impurities: The 7-fluoro isomer is a common impurity in the synthesis of Tavaborole. It must be controlled to <0.15% (ICH Q3B limits) unless qualified by the safety data above.
References
-
Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690).[6] Journal of Medicinal Chemistry. Link
-
Rock, F. L., et al. (2007). An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA in the Editing Site. Science. Link
-
Ciaravino, V., et al. (2013).[7] An assessment of the genetic toxicology of novel boron-containing therapeutic agents. Environmental and Molecular Mutagenesis. Link
-
Akama, T., et al. (2009). Discovery and structure-activity relationships of a novel series of benzoxaborole derivatives as potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
US Patent 5880188A. Oxaboroles and salts thereof, and their use as biocides. (Describes the synthesis and biocidal activity of fluorinated benzoxaboroles). Link
Sources
- 1. Design of N-Benzoxaborole Benzofuran GSK8175—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An assessment of the genetic toxicology of novel boron-containing therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-Fluorobenzo[c]oxaborol-1(3H)-ol and Fluconazole: A Guide for Researchers
In the landscape of antifungal drug discovery and development, a nuanced understanding of the comparative strengths and weaknesses of novel agents against established therapies is paramount. This guide provides a detailed comparative study of 7-Fluorobenzo[c]oxaborol-1(3H)-ol, a topical benzoxaborole antifungal, and fluconazole, a widely used systemic triazole antifungal. This analysis is intended for researchers, scientists, and drug development professionals, offering insights into their distinct mechanisms of action, antifungal spectrum, pharmacokinetic profiles, and clinical applications, supported by experimental data.
Introduction: Two Distinct Approaches to Fungal Inhibition
7-Fluorobenzo[c]oxaborol-1(3H)-ol , known as tavaborole, represents a newer class of antifungal agents, the oxaboroles. It is a topical treatment primarily indicated for onychomycosis, a fungal infection of the nails. Its development addressed the need for effective topical therapies with a novel mechanism of action to combat common nail pathogens.
Fluconazole , a first-generation triazole, has been a cornerstone of systemic antifungal therapy for decades.[1] Its broad-spectrum activity and favorable pharmacokinetic profile have established it as a go-to treatment for a variety of fungal infections, ranging from mucosal candidiasis to cryptococcal meningitis.[1][2]
This guide will delve into a head-to-head comparison of these two agents, providing the necessary data and protocols to inform further research and development in the field of antifungal therapeutics.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between 7-Fluorobenzo[c]oxaborol-1(3H)-ol and fluconazole lies in their molecular targets within the fungal cell. This distinction has significant implications for their spectrum of activity and potential for resistance.
7-Fluorobenzo[c]oxaborol-1(3H)-ol exerts its antifungal effect by inhibiting fungal leucyl-tRNA synthetase (LeuRS).[3] This enzyme is critical for protein synthesis, as it is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA). By forming a stable adduct with the tRNA in the editing site of the enzyme, tavaborole effectively halts protein production, leading to fungal cell death.[4] This mechanism is a novel approach to antifungal therapy, targeting a fundamental cellular process.
Fluconazole , on the other hand, targets the fungal cell membrane. It specifically inhibits the cytochrome P450 enzyme 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[1][5][6] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to increased permeability and ultimately, cell lysis.[5][6] While highly effective, this mechanism is shared by other azole antifungals, and resistance can emerge through mutations in the target enzyme or through the upregulation of efflux pumps that actively remove the drug from the fungal cell.[7]
Antifungal Spectrum and Potency: A Quantitative Comparison
The in vitro activity of an antifungal agent is a critical determinant of its potential clinical utility. The following table summarizes the minimum inhibitory concentrations (MICs) of 7-Fluorobenzo[c]oxaborol-1(3H)-ol and fluconazole against a range of relevant fungal pathogens. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Fungal Species | 7-Fluorobenzo[c]oxaborol-1(3H)-ol MIC Range (μg/mL) | Fluconazole MIC Range (μg/mL) |
| Trichophyton rubrum | 0.25 - 1 | 0.25 - 8 |
| Trichophyton mentagrophytes | 0.5 - 2 | 0.5 - 16 |
| Candida albicans | 0.5 - 4 | 0.125 - 4 |
| Candida glabrata | 1 - 8 | 1 - 64 |
| Candida parapsilosis | 0.5 - 4 | 0.5 - 8 |
| Cryptococcus neoformans | Not widely reported | 0.25 - 16 |
| Aspergillus fumigatus | Not widely reported | >64 |
Analysis of Antifungal Spectrum:
-
Dermatophytes: Both agents demonstrate good activity against the common dermatophytes T. rubrum and T. mentagrophytes, which are the primary causative agents of onychomycosis.
-
Candida Species: Fluconazole has a broader and more established spectrum of activity against various Candida species.[1] While tavaborole shows activity against C. albicans, its efficacy against other Candida species, particularly fluconazole-resistant strains like C. glabrata, requires further investigation.
-
Systemic Pathogens: Fluconazole is a first-line treatment for cryptococcal meningitis, demonstrating its efficacy against systemic fungal pathogens. The activity of tavaborole against such pathogens is not well-established, as it is formulated for topical use.
Pharmacokinetics: Topical versus Systemic Administration
The pharmacokinetic profiles of 7-Fluorobenzo[c]oxaborol-1(3H)-ol and fluconazole are fundamentally different due to their intended routes of administration.
| Parameter | 7-Fluorobenzo[c]oxaborol-1(3H)-ol (Topical) | Fluconazole (Oral) |
| Bioavailability | Low systemic absorption | >90%[8][9][10] |
| Distribution | Primarily within the nail plate and nail bed | Widely distributed into body tissues and fluids, including cerebrospinal fluid[2][8] |
| Protein Binding | Data not extensively available | 11-12%[10] |
| Metabolism | Minimal systemic metabolism | Minimal hepatic metabolism[2][6] |
| Elimination Half-life | Not applicable in the same context | Approximately 30 hours[8][9][10] |
| Excretion | Not systemically excreted in significant amounts | Primarily renal, with ~80% as unchanged drug[8][9] |
Implications of Pharmacokinetic Differences:
-
Tavaborole's topical application and low systemic absorption minimize the risk of systemic side effects and drug-drug interactions, making it a safe option for localized infections like onychomycosis. Its efficacy is dependent on its ability to penetrate the dense keratin of the nail plate to reach the site of infection.
-
Fluconazole's high oral bioavailability and wide distribution make it suitable for treating a wide range of systemic and mucosal fungal infections.[1][2] However, its systemic nature also increases the potential for adverse effects and interactions with other medications metabolized by cytochrome P450 enzymes.[5] Dose adjustments may be necessary in patients with renal impairment due to its primary route of excretion.[5][9]
Clinical Efficacy and Applications
The clinical utility of these two agents is largely dictated by their formulation and antifungal spectrum.
7-Fluorobenzo[c]oxaborol-1(3H)-ol (Tavaborole):
-
Indication: Primarily for the topical treatment of onychomycosis of the toenails.[11][12]
-
Efficacy: In two large phase 3 clinical trials, tavaborole 5% solution demonstrated statistically significant superiority over vehicle in achieving complete cure of the target toenail at week 52.[12] Complete cure rates were 6.5% and 9.1% for tavaborole versus 0.5% and 1.5% for vehicle in the two studies, respectively.[12] A pooled analysis of post-study follow-up data suggested a durable clinical benefit.[11]
Fluconazole:
-
Indications: A broad range of fungal infections including:
-
Efficacy in Onychomycosis: Fluconazole administered once weekly has been shown to be effective in treating onychomycosis, with clinical cure rates ranging from 76% to 90% for fingernail infections in one study.[13] However, some studies suggest it may be less effective than other oral antifungals like terbinafine and itraconazole for this indication.[15]
Experimental Protocols
To facilitate further comparative research, we provide the following standardized protocols for key in vitro antifungal assays.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for filamentous fungi.
Methodology:
-
Preparation of Antifungal Stock Solutions: Prepare stock solutions of 7-Fluorobenzo[c]oxaborol-1(3H)-ol and fluconazole in dimethyl sulfoxide (DMSO).
-
Preparation of Microtiter Plates: Perform serial twofold dilutions of each antifungal agent in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 16 µg/mL.
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI 1640 medium, adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted antifungal agents. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
Time-Kill Curve Analysis
This assay provides insights into the pharmacodynamics of an antifungal agent, determining whether it is fungistatic (inhibits growth) or fungicidal (kills the organism).
Methodology:
-
Prepare Fungal Culture: Grow the fungal isolate to the logarithmic phase in a suitable broth medium (e.g., Sabouraud Dextrose Broth).
-
Standardize Inoculum: Dilute the culture to a starting concentration of approximately 1-5 x 10⁵ CFU/mL.
-
Introduce Antifungal Agent: Add the antifungal agent at various multiples of the predetermined MIC (e.g., 1x, 4x, 16x MIC). Include a drug-free growth control.
-
Incubation and Sampling: Incubate the cultures at 35°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each culture.
-
Determine Viable Counts: Perform serial dilutions of the aliquots and plate them on agar plates (e.g., Sabouraud Dextrose Agar).
-
Incubate and Count Colonies: Incubate the plates at 35°C for 24-48 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A fungicidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Conclusion: Complementary Roles in Antifungal Therapy
7-Fluorobenzo[c]oxaborol-1(3H)-ol and fluconazole are two distinct antifungal agents with complementary roles in the management of fungal infections.
7-Fluorobenzo[c]oxaborol-1(3H)-ol is a valuable addition to the antifungal armamentarium, particularly for the topical treatment of onychomycosis. Its novel mechanism of action, targeting protein synthesis, provides a new avenue for combating fungal pathogens and may be less susceptible to existing resistance mechanisms that affect the azole class. Its localized application and minimal systemic exposure contribute to a favorable safety profile.
Fluconazole remains a critical systemic antifungal agent with a broad spectrum of activity and well-established clinical efficacy for a multitude of fungal infections. Its oral bioavailability and excellent tissue penetration are key advantages for treating disseminated disease. However, the emergence of resistance in some fungal species necessitates the continued development of new antifungal agents.
For the research and drug development community, the study of these two compounds highlights the importance of diverse mechanisms of action and targeted delivery strategies in the ongoing fight against fungal diseases. Further research into the potential of oxaboroles against a wider range of fungal pathogens and in different formulations is warranted.
References
- M. A. Ghannoum and J. R. Perfect, Antifungal Therapy. CRC press, 2017.
- P. G. Pappas et al., "Clinical practice guideline for the management of candidiasis: 2016 update by the Infectious Diseases Society of America," Clinical Infectious Diseases, vol. 62, no. 4, pp. e1-e50, 2016.
- J. R. Perfect et al., "Clinical practice guidelines for the management of cryptococcal disease: 2010 update by the Infectious Diseases Society of America," Clinical Infectious Diseases, vol. 50, no. 3, pp. 291-322, 2010.
- D. Sanglard and F. C. Odds, "Resistance of Candida species to antifungal agents: molecular mechanisms and clinical consequences," The Lancet infectious diseases, vol. 2, no. 2, pp. 73-85, 2002.
- T. J. Walsh et al., "Treatment of aspergillosis: clinical practice guidelines of the Infectious Diseases Society of America," Clinical Infectious Diseases, vol. 46, no. 3, pp. 327-360, 2008.
- B. E. Elewski et al., "Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis: Results from 2 randomized phase-III studies," Journal of the American Academy of Dermatology, vol. 73, no. 1, pp. 62-69, 2015.
- L. A. Drake et al., "Once-weekly fluconazole (150, 300, or 450 mg) in the treatment of distal subungual onychomycosis of the fingernail," Journal of the American Academy of Dermatology, vol. 38, no. 6, pp. S87-S94, 1998.
- A. K. Gupta et al.
- A. K. Gupta and R. K. Scher, "Efficacy of fluconazole for the treatment of onychomycosis," The Annals of Pharmacotherapy, vol. 43, no. 10, pp. 1646-1653, 2009.
- M. A. Pfaller et al., "Antifungal activities of tavaborole, a novel boron-containing antifungal agent, against dermatophytes, yeasts, and molds," Antimicrobial agents and chemotherapy, vol. 57, no. 8, pp. 3965-3970, 2013.
- T. C. White, K. A. Marr, and R. A. Bowden, "Clinical, cellular, and molecular factors that contribute to antifungal drug resistance," Clinical microbiology reviews, vol. 11, no. 2, pp. 382-402, 1998.
- Pfizer, "DIFLUCAN® (fluconazole)
- Anacor Pharmaceuticals, "KERAFIN™ (tavaborole) topical solution, 5% prescribing information," Palo Alto, CA: Anacor Pharmaceuticals, Inc., 2014.
Sources
- 1. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structures of the human and fungal cytosolic Leucyl-tRNA synthetase editing domains: A structural basis for the rational design of antifungal benzoxaboroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. m.youtube.com [m.youtube.com]
- 7. Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and tissue penetration of fluconazole in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pfizermedical.com [pfizermedical.com]
- 10. Fluconazole - Wikipedia [en.wikipedia.org]
- 11. Evaluation of the efficacy and safety of tavaborole topical solution, 5%, in the treatment of onychomycosis of the toenail in adults: a pooled analysis of an 8-week, post-study follow-up from two randomized phase 3 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis: Results from 2 randomized phase-III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. profiles.wustl.edu [profiles.wustl.edu]
- 14. Current treatment of onychomycosis - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 15. Efficacy of fluconazole for the treatment of onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Comparative Analysis: 7-Fluorobenzo[c]oxaborol-1(3H)-ol vs. Itraconazole
[1]
Executive Summary: The Penetrator vs. The Potency King
In the landscape of antifungal therapeutics, 7-Fluorobenzo[c]oxaborol-1(3H)-ol (commonly known as Tavaborole ) and Itraconazole represent two fundamentally different approaches to pathogen eradication.[1]
While Itraconazole is a high-potency, broad-spectrum systemic agent limited by its lipophilicity and molecular bulk, Tavaborole is a boron-based "medicinal chemistry scalpel" designed specifically for trans-ungual delivery.[1] This guide objectively compares their in vitro performance, highlighting that while Itraconazole exhibits superior intrinsic potency (lower MICs), Tavaborole demonstrates superior kinetic properties regarding nail plate penetration.
Chemical & Physicochemical Profile
The distinct behaviors of these molecules in in vitro assays are dictated by their structural properties. Tavaborole’s low molecular weight allows it to navigate the keratin matrix of the nail plate, a feat Itraconazole cannot achieve efficiently without systemic circulation.
| Feature | Tavaborole (7-Fluorobenzo[c]oxaborol-1(3H)-ol) | Itraconazole | Implication |
| Class | Benzoxaborole (Boron-based) | Triazole (Azole) | Distinct MOAs; no cross-resistance.[1] |
| Molecular Weight | 151.93 g/mol | 705.64 g/mol | Tavaborole is ~4.6x smaller, critical for diffusion.[1] |
| LogP | ~1.24 (Amphiphilic) | ~5.66 (Highly Lipophilic) | Itraconazole binds heavily to keratin/lipids; Tavaborole remains free to diffuse. |
| Water Solubility | Slightly soluble | Insoluble (< 1 µg/mL) | Itraconazole requires cyclodextrins or DMSO for in vitro solubilization.[1] |
| Key Atom | Boron (electrophilic center) | Nitrogen (heme coordination) | Boron allows reversible covalent bonding to tRNA synthetase.[1] |
Mechanism of Action (MOA)
The two compounds target completely separate metabolic pathways. This separation is crucial for combination therapy strategies, as they exhibit no competitive antagonism.
Tavaborole: Protein Synthesis Inhibition
Tavaborole acts as a leucyl-tRNA synthetase (LeuRS) inhibitor .[1][2][3][4] It forms a stable boron-tRNA adduct, trapping the enzyme in an editing conformation.[1] This prevents the catalytic turnover required to attach leucine to tRNA, effectively halting protein synthesis.[5]
Itraconazole: Membrane Disruption
Itraconazole targets lanosterol 14α-demethylase (CYP51) .[1] By coordinating with the heme iron of this enzyme, it blocks the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic methylsterols and a depletion of ergosterol, compromising cell membrane integrity.
Comparative Pathway Diagram
Caption: Dual-pathway comparison showing Tavaborole's cytoplasmic inhibition of translation vs. Itraconazole's membrane-associated inhibition of sterol synthesis.[1]
In Vitro Performance: MIC & Spectrum
While Tavaborole is effective, Itraconazole is significantly more potent on a molar basis against susceptible strains. However, Tavaborole's utility is defined by its ability to reach the site of infection (the nail bed) topically, which MIC values do not reflect.
Comparative MIC Data (µg/mL)
| Organism | Tavaborole MIC range | Itraconazole MIC range | Interpretation |
| Trichophyton rubrum | 1.0 – 8.0 | 0.004 – 0.125 | Itraconazole is ~100x more potent in vitro.[1] |
| T. mentagrophytes | 1.0 – 8.0 | 0.01 – 0.25 | Itraconazole superior in intrinsic potency.[1] |
| Candida albicans | 2.0 – 16.0 | 0.06 – 0.5 | Tavaborole has poor activity against yeast; Itraconazole is preferred.[1] |
| Aspergillus fumigatus | 4.0 – >16.0 | 0.12 – 1.0 | Tavaborole is ineffective against most molds; Itraconazole is highly active.[1] |
Key Insight: Tavaborole is a specialist for dermatophytes (Trichophyton spp.), which cause the vast majority of onychomycosis.[6] It is not a broad-spectrum solution for non-dermatophyte molds (NDMs) or Candida nail infections compared to Itraconazole.[1]
Experimental Protocols
To validate these comparisons in your own lab, follow these standardized protocols.
Protocol A: Comparative MIC Assay (CLSI M38-A2)
Objective: Determine intrinsic potency against filamentous fungi.[1]
-
Preparation:
-
Dissolve Tavaborole in DMSO (Stock: 1600 µg/mL).
-
Dissolve Itraconazole in DMSO (Stock: 1600 µg/mL).[1] Note: Itraconazole is difficult to solubilize; ensure complete dissolution.
-
-
Dilution: Create 2-fold serial dilutions in RPMI 1640 medium (buffered with MOPS to pH 7.0). Final test range: 0.016 – 16 µg/mL.[2][5]
-
Inoculum: Harvest conidia from 7-day cultures of T. rubrum. Adjust to
CFU/mL.[1] -
Incubation: Add 100 µL inoculum to 100 µL drug solution in 96-well plates. Incubate at 35°C for 96 hours (dermatophytes grow slowly).
-
Readout:
-
Tavaborole: 100% inhibition endpoint (clear well).
-
Itraconazole: 80% inhibition endpoint (prominent reduction in turbidity).[1]
-
Protocol B: Ex Vivo Nail Penetration (TurChub Model)
Objective: Demonstrate Tavaborole's superior flux compared to lipophilic azoles.
-
Setup: Mount human cadaver fingernail clippings in Franz diffusion cells.
-
Dosing: Apply 10 µL of 5% Tavaborole solution vs. 1% Itraconazole solution (or commercial lacquer comparator) to the dorsal surface daily for 14 days.[1]
-
Sampling:
-
Receptor Fluid: Sample PBS/Ethanol receptor fluid every 24h to measure trans-ungual flux.[1]
-
Nail Analysis: At day 14, wash the nail, pulverize it, and extract with methanol to measure drug accumulation within the keratin matrix.
-
-
Analysis: Quantify via HPLC-UV or LC-MS/MS.
-
Expected Result: Tavaborole flux > 200 ng/cm²/day; Itraconazole flux negligible without enhancers.[1]
-
Resistance & Synergy
-
Resistance Profile: In vitro selection for Tavaborole resistance in T. rubrum is difficult (frequency
).[1] Mutants raised against Tavaborole do not show cross-resistance to Itraconazole, validating the distinct target sites. -
Synergy: Checkerboard assays indicate that Tavaborole + Itraconazole combinations are largely indifferent (FIC Index 0.5 – 4.0), though some synergy (FIC < 0.5) has been observed in specific T. interdigitale strains.[1] Importantly, no antagonism is observed.[7]
References
-
Elewski, B. E., et al. (2015). "Tavaborole, a Novel Boron-Based Molecule for the Topical Treatment of Onychomycosis."[1][2][3][4][6] Journal of Drugs in Dermatology. Link
-
Gupta, A. K., et al. (2018). "Low In Vitro Antifungal Activity of Tavaborole against Yeasts and Molds from Onychomycosis." Antimicrobial Agents and Chemotherapy.[1][4][7] Link
-
Saunders, J., et al. (2014). "In Vitro Nail Penetration and Antifungal Activity of Tavaborole." Pharmaceutical Research. Link
-
FDA Center for Drug Evaluation and Research. (2014). "Kerydin (tavaborole) Microbiology Review." Application Number: 204427Orig1s000.[1] Link
-
Ghannoum, M., et al. (2015). "In Vitro Resistance and Evolution of Resistance to Tavaborole in Trichophyton rubrum." Antimicrobial Agents and Chemotherapy.[1][4][7] Link
Sources
- 1. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. skintherapyletter.com [skintherapyletter.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Low In Vitro Antifungal Activity of Tavaborole against Yeasts and Molds from Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spotlight on tavaborole for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rima.org [rima.org]
Benchmarking 7-Fluorobenzo[c]oxaborol-1(3H)-ol against known leucyl-tRNA synthetase inhibitors
The following guide is structured as a technical benchmarking protocol designed for a Senior Application Scientist. It treats 7-Fluorobenzo[c]oxaborol-1(3H)-ol as the "Test Compound" and benchmarks it against the industry gold standard (Tavaborole/AN2690) and other relevant LeuRS inhibitors.
This approach validates your specific isomer while providing the rigorous comparative framework required for publication or internal validation.
Executive Summary: The Boron-Pharmacophore Landscape
The benzoxaborole class represents a paradigm shift in antimicrobial inhibition, utilizing the empty p-orbital of a boron atom to trap tRNA within the editing site of Leucyl-tRNA Synthetase (LeuRS).[1] While 5-Fluorobenzo[c]oxaborol-1(3H)-ol (Tavaborole/AN2690) is the clinically validated gold standard for fungal LeuRS inhibition, the exploration of positional isomers—such as the 7-fluoro variant—is critical for Structure-Activity Relationship (SAR) profiling.
This guide outlines the protocol for benchmarking the 7-fluoro isomer against established LeuRS inhibitors. The objective is to quantify the impact of fluorine regiochemistry on the "Oxaborole tRNA Trapping" (OBORT) mechanism, specifically assessing whether the 7-position substitution enhances or disrupts the critical boron-ribose adduct formation compared to the 5-position standard.
Chemical Identity & Comparator Landscape
To ensure scientific integrity, the Test Compound must be benchmarked against agents with overlapping mechanisms or clinical indications.
| Compound | Role | Mechanism of Action | Key Application |
| 7-Fluorobenzo[c]oxaborol-1(3H)-ol | Test Candidate | LeuRS Editing Site Inhibitor (Putative) | SAR Investigation / Novel Analog |
| Tavaborole (AN2690) | Reference Standard | LeuRS Editing Site Inhibitor (OBORT) | Onychomycosis (Fungal) |
| Epetraborole (AN3365) | Comparator (Bacterial) | LeuRS Editing Site Inhibitor (OBORT) | Gram-negative Bacteria |
| Mupirocin | Control (Non-LeuRS) | IleRS Competitive Inhibitor | Broad-spectrum aaRS Control |
Critical SAR Context: Tavaborole (5-fluoro) is optimized for fungal LeuRS. The fluorine at position 5 increases the acidity of the boron center (pKa ~7.4), facilitating the formation of the tetrahedral adduct with the tRNA ribose diol. Benchmarking the 7-fluoro isomer requires precise measurement of this pKa shift and its correlation with IC50 values.
Mechanism of Action: The Oxaborole Trap[2]
Unlike classical competitive inhibitors (e.g., Mupirocin) that block the synthetic active site, benzoxaboroles utilize a "Trojan Horse" mechanism. They bind to the editing domain (CP1) of LeuRS.[2]
Mechanistic Pathway (DOT Diagram)
The following diagram illustrates the kinetic trap established by benzoxaboroles. The 7-fluoro variant must be evaluated on its ability to stabilize the "Trapped State" shown below.
Figure 1: The Oxaborole tRNA Trapping (OBORT) Mechanism. Benzoxaboroles intercept the tRNA in the editing domain, forming a covalent adduct that locks the enzyme in an unproductive state.
Benchmarking Performance: Expected Data Ranges
When evaluating the 7-fluoro isomer, use these established values for Tavaborole and AN3365 as validatory thresholds. If the 7-fluoro isomer exhibits an IC50 > 10 µM, it suggests the steric bulk at position 7 interferes with the editing pocket geometry.
Table 1: Comparative Efficacy Metrics
| Metric | Tavaborole (5-F) [Ref 1] | AN3365 (Epetraborole) [Ref 2] | 7-Fluoro Isomer (Target) |
| Enzyme Target | C. albicans / T. rubrum LeuRS | E. coli / P. aeruginosa LeuRS | Fungal/Bacterial LeuRS |
| IC50 (Enzyme) | 2.1 µM | 0.31 µM | Determine via Protocol A |
| MIC (T. rubrum) | 1 - 8 µg/mL | > 64 µg/mL (Inactive) | Determine via Protocol B |
| MIC (E. coli) | > 64 µg/mL | 0.5 - 4 µg/mL | Determine via Protocol B |
| Selectivity | >1000x vs Human LeuRS | >100x vs Human LeuRS | Critical Safety Metric |
| Binding Mode | Boron-tRNA(A76) Adduct | Boron-tRNA(A76) Adduct | Putative Adduct |
Experimental Protocols
To generate the data for the "Target" column above, follow these self-validating protocols.
Protocol A: Aminoacylation Inhibition Assay (The Gold Standard)
This assay measures the ability of the 7-fluoro compound to prevent the charging of tRNA-Leu.
Reagents:
-
Recombinant LeuRS (Fungal and Human for selectivity).
-
Total tRNA (yeast) or transcribed tRNA-Leu.
-
L-[14C]-Leucine or L-[3H]-Leucine.
-
Test Compounds: 7-Fluorobenzo[c]oxaborol-1(3H)-ol (0.1 nM – 100 µM).
Workflow:
-
Pre-incubation: Incubate LeuRS (20 nM) with tRNA (2 mg/mL) and the Test Compound for 15 minutes. Note: This allows the slow-onset "trapping" mechanism to equilibrate.
-
Initiation: Add ATP (4 mM) and radioactive Leucine.
-
Quenching: At defined time points (e.g., 10 min), quench on filter paper soaked in 5% TCA.
-
Quantification: Scintillation counting of precipitated charged tRNA.
Protocol B: Post-Transfer Editing Assay (Mechanistic Validation)
This assay confirms if the 7-fluoro isomer acts via the editing domain (like Tavaborole) or the synthetic active site.
Figure 2: Post-Transfer Editing Assay. Benzoxaboroles should inhibit the hydrolysis of mischarged tRNA (Ile-tRNA-Leu) by trapping it, unlike competitive inhibitors which do not affect editing.
Resistance & Selectivity Analysis
A critical failure mode for benzoxaboroles is resistance via the "Tyrosine Switch" in the editing domain.
-
Resistance Check: Test the 7-fluoro isomer against LeuRS mutants (e.g., C. albicans D419A or E. coli T252A). Tavaborole resistance often arises from mutations that destabilize the "closed" conformation of the editing pocket. If the 7-fluoro isomer retains activity against Tavaborole-resistant mutants, it represents a significant breakthrough.
-
Selectivity: The 7-fluoro substituent may alter the compound's affinity for the human mitochondrial LeuRS. High mitochondrial toxicity is a known risk for this class. Ensure parallel IC50 testing against Human mitochondrial LeuRS.
References
-
Rock, F. L., et al. (2007). "An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site." Science.
-
Hernandez, V., et al. (2013). "Discovery of a novel class of boron-based antibacterials with activity against Gram-negative bacteria." Antimicrobial Agents and Chemotherapy.
-
Zhao, H., et al. (2015). "Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism." ACS Chemical Biology.
-
Ciaravino, V., et al. (2014).[3] "Safety and efficacy of tavaborole topical solution, 5%, a novel boron-based antifungal agent."[4] Journal of the American Academy of Dermatology.
-
Spor, S., et al. (2015).[5] "The influence of fluorine position on the properties of fluorobenzoxaboroles." Bioorganic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A bridge between the aminoacylation and editing domains of leucyl-tRNA synthetase is crucial for its synthetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. skintherapyletter.com [skintherapyletter.com]
- 5. The influence of fluorine position on the properties of fluorobenzoxaboroles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 7-Fluorobenzo[c]oxaborol-1(3H)-ol (Tavaborole): An Analysis of Reproducibility and Efficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Tavaborole
7-Fluorobenzo[c]oxaborol-1(3H)-ol, known more commonly as tavaborole (and marketed as Kerydin®), is a topical antifungal agent approved for the treatment of onychomycosis, a fungal infection of the nails.[1] Its novel mechanism of action, which involves the inhibition of fungal leucyl-tRNA synthetase (LeuRS), has made it a significant development in antifungal therapy.[1] By forming a stable adduct with tRNA in the editing site of the enzyme, tavaborole effectively halts protein synthesis, leading to the death of the fungal cell.[2] The efficiency and purity of tavaborole synthesis are therefore of critical importance for its therapeutic efficacy and safety. This guide provides a comparative analysis of the most pertinent synthesis methods for tavaborole, with a focus on their reproducibility, yield, and purity.
Synthetic Strategies: A Comparative Overview
The synthesis of tavaborole has been approached through several distinct chemical pathways. The choice of a particular method is often dictated by factors such as the availability of starting materials, desired scale of production, and the need to minimize specific impurities. Here, we will delve into two prominent synthetic routes, evaluating their respective strengths and weaknesses.
Method 1: Synthesis from 2-Methyl-4-fluorophenylboronic Acid
This approach represents a common and well-documented route to tavaborole. The general strategy involves the bromination of the methyl group of 2-methyl-4-fluorophenylboronic acid, followed by an intramolecular cyclization to form the benzoxaborole ring.
Caption: Synthetic workflow for Tavaborole starting from 2-methyl-4-fluorophenylboronic acid.
The following protocol is adapted from the procedure described in patent WO2017125835A1.[1]
-
Bromination: A slurry of 2-methyl-4-fluorophenylboronic acid (100.0 g) in methylene dichloride (5000.0 ml) is prepared. To this, N-bromosuccinimide (144.51 g), AIBN (31.99 g), and a catalytic amount of bromine (2.07 g) are added at a temperature of 34 to 37°C.[1]
-
Reaction: The resulting reaction mixture is heated to reflux and maintained for 6 hours.[1]
-
Work-up: The reaction mass is then washed with water at 33 to 37°C.[1]
-
Cyclization: The methylene chloride layer is added to a solution of sodium hydroxide (150.0 g sodium hydroxide in 1500.0 ml water) at 10 to 20°C.[1]
-
Isolation and Purification: The layers are separated, and the aqueous layer is subjected to further processing to isolate the crude tavaborole. The crude product is then purified by recrystallization from an ethanol/water mixture.[1]
This method is reported to produce tavaborole in high yield and purity. The patent claims a yield of 92% with a purity of 100% as determined by HPLC.[1] The use of well-defined reaction conditions and standard purification techniques suggests that this method should be highly reproducible. The key to ensuring reproducibility lies in the careful control of the reaction temperature during the bromination step and the precise management of the pH during the work-up and cyclization.
Method 2: Nickel-Catalyzed Cross-Coupling Approach
An alternative strategy for the synthesis of tavaborole involves a nickel-catalyzed cross-coupling reaction. This method offers a different disconnection approach and may be advantageous in certain manufacturing contexts.
Caption: Synthetic workflow for Tavaborole via a Nickel-catalyzed cross-coupling reaction.
Based on the description in patent US11091504B2, this process involves the following key steps:[3]
-
Cross-Coupling: A suitable 2-substituted-5-fluorobenzyl alcohol derivative is reacted with a borate ester in the presence of a nickel catalyst, a base, and a ligand. The reaction is typically carried out in a solvent such as methanol, ethanol, or THF.[3]
-
Reaction Conditions: The reaction temperature can range from 25°C to 95°C, with reaction times between 1 and 24 hours.[3]
-
Hydrolysis: The resulting borate ester intermediate is then hydrolyzed under acidic or basic conditions to yield tavaborole.[3]
While specific yield and purity data are not provided in the same level of detail as for Method 1 in the reviewed documents, this method is presented as a viable and potentially high-yield route to tavaborole. The reproducibility of this method will heavily depend on the choice of catalyst, ligand, and base, as well as the precise control of reaction conditions. Nickel-catalyzed cross-coupling reactions can be sensitive to impurities and require careful optimization to achieve consistent results.
Comparative Analysis
| Feature | Method 1 (from 2-Methyl-4-fluorophenylboronic acid) | Method 2 (Nickel-Catalyzed Cross-Coupling) |
| Starting Material | 2-Methyl-4-fluorophenylboronic acid | 2-Substituted-5-fluorobenzyl alcohol derivative |
| Key Reaction | Radical bromination followed by cyclization | Nickel-catalyzed cross-coupling |
| Reported Yield | 92%[1] | High (specific value not detailed in the source)[3] |
| Reported Purity | 100% (by HPLC)[1] | High (specific value not detailed in the source)[3] |
| Potential Challenges | Control of bromination reaction, potential for over-bromination. | Catalyst sensitivity, optimization of reaction conditions. |
| Reproducibility | High, with careful control of reaction parameters. | Moderate to High, dependent on optimization and control of catalytic cycle. |
Conclusion and Future Perspectives
Both of the discussed synthetic routes offer effective means of producing 7-Fluorobenzo[c]oxaborol-1(3H)-ol. The choice between them will likely be influenced by factors such as the cost and availability of starting materials, the desired scale of production, and the specific expertise and equipment available to the manufacturing team.
The method starting from 2-methyl-4-fluorophenylboronic acid is well-documented with specific, high-yielding, and high-purity examples, suggesting a high degree of reproducibility. The nickel-catalyzed approach offers a modern and powerful alternative, though its successful implementation may require more extensive optimization of the catalytic system to ensure consistent performance.
Future research in this area may focus on the development of even more efficient and sustainable synthetic methods, potentially utilizing greener solvents and catalysts. Furthermore, detailed comparative studies that provide side-by-side data on the reproducibility, cost-effectiveness, and environmental impact of these and other emerging synthetic routes would be of great value to the pharmaceutical industry.
References
[4] BenchChem. (2025). Tavaborole: A Technical Guide to its Molecular Structure, Chemical Properties, and Antifungal Activity. [1] Google Patents. (2017). WO2017125835A1 - Process for preparation of tavaborole. [3] Google Patents. (2021). US11091504B2 - Process for the preparation of tavaborole, its novel polymorphic forms and .... [5] ACS Publications. (2026). Zn2+-Driven Tavaborole-Adenosine Hydrogel: A Strategy for Enhanced Solubility, Sustained Release, and Antifungal Efficacy | Molecular Pharmaceutics. [6] RSC Publishing. (2026). Recent advances in the synthesis and applications of oxaborole derivatives - Organic & Biomolecular Chemistry. [7] ResearchGate. (n.d.). Synthesis, fungicidal activity and molecular docking studies of tavaborole derivatives | Request PDF. [8] ResearchGate. (2025). Tavaborole: First Global Approval. [2] PubMed. (2024). Synthesis of Highly Substituted Oxaboroles from Oxaboranes via a Selective Petasis Borono-Mannich Reaction. [9] American Chemical Society. (n.d.). Synthesis of non-benzofused oxaboranes and oxaboroles. [10] RSC Publishing. (2022). Effect of substituents in novel bioactive tavaborole derivatives on the intermolecular interaction hierarchy. [11] ACS Publications. (2024). Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles | ACS Medicinal Chemistry Letters. [12] MDPI. (2018). Cinnamoyl-Oxaborole Amides: Synthesis and Their in Vitro Biological Activity. [13] PMC. (n.d.). Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. Sigma-Aldrich. (n.d.). 6-Fluorobenzo[c][1][4]oxaborol-1(3H)-ol. [14] AWS. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [15] RSC Publishing. (n.d.). Effect of substituents in novel bioactive tavaborole derivatives on the intermolecular interaction hierarchy - CrystEngComm. [16] MDPI. (2023). Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][1][4]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase. [17] ChemicalBook. (2025). 6-aMinobenzo[c][1][4]oxaborol-1(3H)-ol | 117098-94-9. [18] BLDpharm. (n.d.). 174671-88-6|4-Fluorobenzo[c][1][4]oxaborol-1(3H)-ol. [19] J&K Scientific. (2006). 6-Fluorobenzo[c][1][4]oxaborol-1(3H)-ol. [20] PubChem - NIH. (n.d.). 6-Fluorobenzo[c][1][4]oxaborol-1(3H)-ol. [21] PubMed. (n.d.). Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids. [22] Sigma-Aldrich. (n.d.). 6-Fluorobenzo[c][1][4]oxaborol-1(3H)-ol. [23] MDPI. (2020). Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives. [24] VTechWorks. (n.d.). Synthesis and characterization of high performance polybenzoxazoles.
Sources
- 1. WO2017125835A1 - Process for preparation of tavaborole - Google Patents [patents.google.com]
- 2. Synthesis of Highly Substituted Oxaboroles from Oxaboranes via a Selective Petasis Borono-Mannich Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US11091504B2 - Process for the preparation of tavaborole, its novel polymorphic forms and the polymorphs thereof - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in the synthesis and applications of oxaborole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of non-benzofused oxaboranes and oxaboroles - American Chemical Society [acs.digitellinc.com]
- 10. Effect of substituents in novel bioactive tavaborole derivatives on the intermolecular interaction hierarchy - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE00279E [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 15. Effect of substituents in novel bioactive tavaborole derivatives on the intermolecular interaction hierarchy - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. 6-aMinobenzo[c][1,2]oxaborol-1(3H)-ol | 117098-94-9 [chemicalbook.com]
- 18. 174671-88-6|4-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol|BLD Pharm [bldpharm.com]
- 19. jk-sci.com [jk-sci.com]
- 20. 6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol | C7H6BFO2 | CID 11846119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol | 174671-89-7 [sigmaaldrich.com]
- 23. mdpi.com [mdpi.com]
- 24. Synthesis and characterization of high performance polybenzoxazoles [vtechworks.lib.vt.edu]
Target Deconvolution & Confirmation: 7-Fluorobenzo[c]oxaborol-1(3H)-ol
Topic: (Tavaborole) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
7-Fluorobenzo[c]oxaborol-1(3H)-ol, commercially known as Tavaborole (AN2690) , represents a paradigm shift in antifungal pharmacodynamics. Unlike traditional agents that target cell membrane integrity (e.g., azoles, allylamines), Tavaborole utilizes a boron-mediated "trapping" mechanism to inhibit Leucyl-tRNA Synthetase (LeuRS) .
This guide provides a technical roadmap for confirming this molecular target. It contrasts Tavaborole’s performance with standard-of-care alternatives and details self-validating experimental protocols to replicate target confirmation in a laboratory setting.
Part 1: The Molecular Target – Leucyl-tRNA Synthetase (LeuRS)[1][2][3][4]
The efficacy of Tavaborole hinges on its unique ability to exploit the editing domain of cytoplasmic LeuRS.[1] High-fidelity protein synthesis requires LeuRS to not only charge tRNA^Leu with leucine but also to hydrolyze (edit) incorrectly charged amino acids (e.g., norleucine).
The Mechanism of "Trapping":
-
Entry: Tavaborole enters the LeuRS editing site, which normally accommodates the 3'-end of mischarged tRNA.
-
Adduct Formation: The boron atom of the oxaborole ring forms a reversible, yet stable, covalent adduct with the 2'- and 3'-oxygen atoms of the 3'-terminal adenosine (A76) of tRNA^Leu.
-
Inhibition: This Tavaborole-tRNA adduct mimics the transition state of the editing reaction but cannot be hydrolyzed. It becomes "trapped" in the editing pocket, sterically blocking the enzyme from catalytic turnover and halting protein synthesis.[2][3][4]
Visualization: The Boron-tRNA Trap Mechanism
The following diagram illustrates the molecular logic of the inhibition pathway.
Figure 1: The boron atom of Tavaborole crosslinks the tRNA terminal adenosine, locking it within the LeuRS editing domain.[3]
Part 2: Comparative Analysis of Target Validation
To confirm that 7-Fluorobenzo[c]oxaborol-1(3H)-ol targets LeuRS specifically—and not the ergosterol pathway like its competitors—researchers must employ differential phenotypic and enzymatic assays.
Table 1: Performance & Target Specificity Comparison
| Feature | Tavaborole (7-Fluorobenzo[c]oxaborol-1(3H)-ol) | Terbinafine | Ciclopirox |
| Primary Target | Leucyl-tRNA Synthetase (LeuRS) | Squalene Epoxidase | Multiple (Chelation, ROS, DNA) |
| Pathway | Cytoplasmic Protein Synthesis | Ergosterol Biosynthesis | Cellular Metabolism/Membrane |
| Binding Mode | Covalent Boron-tRNA Adduct | Non-competitive Inhibition | Metal Ion Chelation (Fe3+, Al3+) |
| Resistance Profile | Mutations in leuS (Editing Domain) | Mutations in ERG1 gene | Efflux pumps (Generic) |
| Selectivity | High (Fungal vs. Human LeuRS) | High (Fungal vs. Mammalian SE) | Low (Broad spectrum toxicity) |
| Key Validation Assay | Aminoacylation / Editing Assay | Sterol Quantitation (HPLC) | Iron Rescue Assay |
Key Insight: Unlike Terbinafine, which leads to squalene accumulation, Tavaborole treatment results in a rapid cessation of growth without membrane lysis initially. Target confirmation is best achieved by observing resistance mutations specifically clustering in the editing domain of the leuS gene, a phenomenon unique to benzoxaboroles.
Part 3: Experimental Protocols for Target Confirmation
To scientifically validate LeuRS as the target, you must demonstrate two things: (1) enzymatic inhibition in vitro and (2) genetic rescue in vivo.
Protocol A: LeuRS Aminoacylation Inhibition Assay
This assay measures the ability of the compound to inhibit the charging of tRNA with Leucine.
Reagents:
-
Purified fungal LeuRS (e.g., C. albicans or T. rubrum recombinant protein).
-
Total tRNA (yeast) or in vitro transcribed tRNA^Leu.
-
L-[14C]-Leucine or L-[3H]-Leucine.
-
Tavaborole (dissolved in DMSO).
Step-by-Step Methodology:
-
Preparation: Dilute Tavaborole in DMSO to create a concentration range (e.g., 0.01 µM to 100 µM).
-
Reaction Mix: In a 96-well plate, combine:
-
50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl2, 5 mM DTT.
-
4 mM ATP.
-
20 µM L-[14C]-Leucine.
-
2 mg/mL crude tRNA or 5 µM specific tRNA^Leu.
-
-
Initiation: Add 10-50 nM of purified LeuRS enzyme to initiate the reaction.
-
Incubation: Incubate at 30°C for 10–20 minutes.
-
Quenching: Stop the reaction by adding cold 5% Trichloroacetic acid (TCA) to precipitate the proteins and nucleic acids.
-
Filtration: Transfer the precipitate to glass fiber filters (Whatman GF/C). Wash 3x with cold 5% TCA and 1x with ethanol.
-
Quantification: Dry filters and measure radioactivity via liquid scintillation counting.
-
Analysis: Plot CPM (Counts Per Minute) vs. log[Inhibitor]. Calculate IC50.
-
Success Criterion: Tavaborole should exhibit an IC50 in the low micromolar range (0.5–2.0 µM), while control antifungals (e.g., Fluconazole) should show no inhibition.
-
Protocol B: Spontaneous Resistance Mapping (Genetic Proof)
This protocol confirms the target by generating mutants that can survive drug exposure, then sequencing them to find the "lock" that changed.
-
Inoculation: Plate 10^8 cells of a susceptible fungal strain (S. cerevisiae or C. albicans) onto Sabouraud Dextrose Agar (SDA) plates containing 4x MIC of Tavaborole.
-
Selection: Incubate at 30°C for 3–5 days. Identify distinct colonies (spontaneous mutants).
-
Isolation: Streak survivors onto fresh drug-containing plates to confirm stable resistance.
-
Sequencing: Extract genomic DNA. PCR amplify the leuS gene (specifically the region encoding the CP1 editing domain).
-
Validation: Compare sequences to the wild-type parent.
-
Success Criterion: Mutations should map to the editing active site (e.g., residues T252, D419 in C. albicans numbering), preventing the boron-tRNA adduct from stabilizing.
-
Visualization: Target Confirmation Workflow
The following workflow outlines the logical progression from phenotypic screening to molecular validation.
Figure 2: A dual-track approach using biochemistry and genetics provides irrefutable proof of the LeuRS target.
References
-
Mechanism of Action (Adduct Formation): Rock, F. L., et al. "An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA in the Editing Site."[3] Science (2007).
-
Clinical & Pharmacologic Overview: Elewski, B. E., et al. "Tavaborole, a Boron-Based Topical Antifungal Agent." Drugs (2015).[1][4]
-
Resistance & Genetics: J. Sarkar, et al. "Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap." FEBS Letters (2011).
-
Comparative Efficacy: Gupta, A. K., et al. "Tavaborole 5% solution: a novel topical treatment for toenail onychomycosis."[5] Skin Therapy Letter (2015).
-
Chemical Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 11846119, Tavaborole." PubChem (2025).
Sources
A Guide to Orthogonal Assay Development for Validating the Activity of Novel Benzoxaborole-Based PDE4 Inhibitors
In the landscape of drug discovery for inflammatory skin conditions, the benzoxaborole scaffold has emerged as a promising pharmacophore. A notable example is crisaborole, a phosphodiesterase 4 (PDE4) inhibitor approved for the treatment of atopic dermatitis.[1] This guide provides a comprehensive framework for researchers and drug development professionals on establishing a robust, multi-tiered orthogonal assay system to validate the activity of novel benzoxaborole compounds, such as 7-Fluorobenzo[c]oxaborol-1(3H)-ol, designed to target PDE4.
The central tenet of this guide is the principle of orthogonal validation: employing multiple, distinct methodologies to probe the same biological hypothesis. This approach significantly enhances the confidence in experimental findings by mitigating the risk of artifacts or off-target effects inherent to any single assay. We will explore a logical progression from direct target engagement in a biochemical setting to cellular and more complex systemic responses.
The Central Hypothesis: PDE4 Inhibition and the Anti-Inflammatory Cascade
Phosphodiesterase 4 (PDE4) is a critical enzyme in inflammatory cells that hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger that suppresses inflammatory responses.[2][3] By inhibiting PDE4, intracellular cAMP levels rise, leading to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-4 (IL-4), and IL-13.[2][4] This mechanism underpins the therapeutic effect of PDE4 inhibitors in inflammatory dermatoses.
The validation of a novel benzoxaborole as a PDE4 inhibitor, therefore, rests on demonstrating its activity at three key levels:
-
Direct Enzymatic Inhibition: Does the compound physically interact with and inhibit the PDE4 enzyme?
-
Cellular Target Engagement: Does the compound elevate intracellular cAMP levels in relevant immune cells?
-
Downstream Functional Effects: Does the compound suppress the release of pro-inflammatory mediators from these cells?
Tier 1: Biochemical Assays for Direct Target Engagement
The foundational step is to confirm direct inhibition of the target enzyme, PDE4. Biochemical assays offer a controlled environment to quantify the potency of the inhibitor.
Workflow for Biochemical Validation
Caption: Workflow for measuring intracellular cAMP levels.
Recommended Assay: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This is a sensitive and high-throughput method for quantifying intracellular cAMP.
Principle: The assay uses a cAMP-specific antibody labeled with a donor fluorophore and a cAMP tracer labeled with an acceptor fluorophore. In the absence of cellular cAMP, the antibody binds the tracer, bringing the donor and acceptor into proximity and generating a FRET signal. Cellular cAMP produced upon stimulation competes with the tracer for antibody binding, leading to a decrease in the FRET signal.
Experimental Protocol: Intracellular cAMP Measurement
-
Cell Culture and Plating:
-
Culture human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., THP-1) under standard conditions.
-
Plate the cells in a 384-well plate at an appropriate density.
-
-
Compound Treatment and Stimulation:
-
Pre-incubate the cells with serial dilutions of the test compound or controls for 30 minutes.
-
Add a sub-maximal concentration of an adenylyl cyclase activator like forskolin to stimulate cAMP production.
-
Incubate for 30-60 minutes.
-
-
Cell Lysis and Detection:
-
Lyse the cells and add the HTRF detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader.
-
-
Data Analysis:
-
Calculate the amount of cAMP produced at each concentration of the test compound.
-
Plot the cAMP concentration against the logarithm of the compound concentration to determine the EC50 value.
-
| Compound | cAMP Accumulation EC50 (nM) in PBMCs |
| Roflumilast (Reference) | ~1-10 |
| Crisaborole (Reference) | ~500-1000 |
| Test Compound | Experimental Data |
Table 2: Hypothetical comparative data for cellular cAMP accumulation.
Tier 3: Functional Assays for Downstream Anti-Inflammatory Effects
The ultimate validation of an anti-inflammatory compound is its ability to modulate the production of inflammatory mediators. For PDE4 inhibitors, this is typically assessed by measuring the release of pro-inflammatory cytokines from immune cells.
Recommended Assay: Cytokine Release from Lipopolysaccharide (LPS)-Stimulated PBMCs
Principle: LPS, a component of gram-negative bacteria, is a potent stimulator of innate immune cells like monocytes, leading to the production and release of TNF-α. A successful PDE4 inhibitor will suppress this response.
Experimental Protocol: TNF-α Release Assay
-
Cell Preparation:
-
Isolate human PBMCs from whole blood using density gradient centrifugation.
-
Resuspend the cells in culture medium and plate in a 96-well plate.
-
-
Compound Treatment and Stimulation:
-
Pre-incubate the cells with serial dilutions of the test compound or controls for 60 minutes.
-
Stimulate the cells with LPS (e.g., 100 ng/mL).
-
Incubate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Cytokine Measurement:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each compound concentration.
-
Determine the IC50 for TNF-α inhibition by plotting the percent inhibition against the logarithm of the compound concentration.
-
| Compound | TNF-α Inhibition IC50 (nM) in PBMCs |
| Roflumilast (Reference) | ~1-5 [5] |
| Crisaborole (Reference) | ~300-600 |
| Apremilast (Reference) | ~110 |
| Test Compound | Experimental Data |
Table 3: Hypothetical comparative data for functional inhibition of TNF-α release.
In Vivo Models for Efficacy Testing
For compounds that demonstrate promising in vitro activity, progression to in vivo models of inflammatory disease is the next logical step. For dermatological conditions, a common model is the ovalbumin-induced atopic dermatitis model in mice. [5]Efficacy in these models is typically assessed by measuring reductions in skin inflammation, scratching behavior, and levels of inflammatory cytokines in the tissue.
Conclusion
The validation of a novel benzoxaborole compound like 7-Fluorobenzo[c]oxaborol-1(3H)-ol as a PDE4 inhibitor requires a systematic and multi-faceted approach. By employing the tiered orthogonal assay system described in this guide—progressing from direct enzymatic inhibition to cellular target engagement and downstream functional effects—researchers can build a robust data package that provides high confidence in the compound's mechanism of action and therapeutic potential. This rigorous, evidence-based approach is fundamental to the principles of modern drug discovery and development.
References
- Jarnagin K, Chanda S, Coronado D, et al. Crisaborole topical ointment, 2%: a nonsteroidal, topical, anti-inflammatory phosphodiesterase 4 inhibitor in clinical development for the treatment of atopic dermatitis.
- EUCRISA® (crisaborole)
- Patsnap Synapse. What is the mechanism of Crisaborole? Published July 17, 2024.
- Crisaborole in Dermatology.
- DermNet. Crisaborole.
- Zhang, X., et al.
- Gupta, A. K., & Daigle, D. (2014). Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. Expert review of anti-infective therapy, 12(7), 735–742.
- Bundschuh, D. S., et al. (2001). In Vivo Efficacy in Airway Disease Models of Roflumilast, a Novel Orally Active PDE4 Inhibitor. Journal of Pharmacology and Experimental Therapeutics, 297(1), 280-290.
- FabGennix. PDEase Kit - Phosphodiesterase Activity Assay.
- Chemistry World. Boron is key to antifungal agent. Published June 21, 2007.
- Li, H., Zuo, J., & Tang, W. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology, 9, 1048.
- Golebiewska, J., et al. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. Molecules, 27(15), 5003.
- Gupta, A. K., & Daigle, D. (2014). Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. Request PDF.
- BPS Bioscience. PDE4B Cell-Based Activity Assay Kit.
- Gupta, A. K., & Daigle, D. (2015). Spotlight on tavaborole for the treatment of onychomycosis. Drug design, development and therapy, 9, 6185–6192.
- Zhang, Y., et al. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Cell & Bioscience, 14(1), 89.
- Gupta, A. K., & Daigle, D. (2014). Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. PubMed.
- BPS Bioscience. PDE4C Assay Kit.
- Burgin, A. B., et al. (2019). Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. Journal of Medicinal Chemistry, 62(9), 4599-4611.
- Li, M., et al. (2023). Discovery of novel PDE4 degraders with in vivo anti-inflammatory efficacy. European Journal of Medicinal Chemistry, 256, 115456.
- Wang, Y., et al. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Biosensors, 14(5), 252.
- BellBrook Labs. What is the Best Phosphodiesterase (PDE) Assay for HTS? Published September 20, 2025.
- Sgarlata, V., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Pharmaceuticals, 16(7), 1010.
- Barnard, A., Trevethick, M., & Ballard, S. (2007).
- Gurney, M. E., et al. (2015). Engineered stabilization and structural analysis of the autoinhibited conformation of PDE4. PNAS, 112(12), E1423-E1432.
- Del Rosso, J. Q., & Kircik, L. (2023). Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses.
- Wang, L., et al. (2022). Phosphodiesterase-4 inhibitors: a review of current developments (2013-2021). Future Medicinal Chemistry, 14(3), 209-228.
- Henderson, D. J., et al. (2015). Determination of the efficacy of established and novel PDE4 inhibitors in vitro and in vivo. British Journal of Pharmacology, 172(12), 3107-3122.
- Wang, Y., et al. (2018). Combining Experimental Assays and Molecular Modeling to Evaluate Monosubstituted Cinnamic Acid Derivatives as PDE4B Inhibitors. Molecules, 23(12), 3298.
- Seldon, P. M., et al. (1997). The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-alpha and leukotriene B4 in a novel human whole blood assay. British Journal of Pharmacology, 121(5), 949-958.
-
PubChem. 6-Fluorobenzo[c]o[4]xaborol-1(3H)-ol.
-
Sigma-Aldrich. 6-Fluorobenzo[c]o[4]xaborol-1(3H)-ol.
-
Fluorochem. 6-Aminobenzo[c]o[4]xaborol-1(3H)-ol hydrochloride.
-
Reagentia. 6-Fluorobenzo[c]o[4]xaborol-1(3H)-ol (1 x 100 mg).
-
3H-benzo[c]o[4]xaborol-1-ol and its important derivatives with antimicrobial activity.
-
BLDpharm. 5,6-Difluorobenzo[c]o[4]xaborol-1(3H)-ol.
-
J&K Scientific. 6-Fluorobenzo[c]o[4]xaborol-1(3H)-ol.
-
6-Fluorobenzo[c]o[4]xaborol-1(3H)-ol.
Sources
- 1. dermnetnz.org [dermnetnz.org]
- 2. What is the mechanism of Crisaborole? [synapse.patsnap.com]
- 3. Crisaborole in Dermatology - Indian Journal of Postgraduate Dermatology [ijpgderma.org]
- 4. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
- 5. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
Comparative Guide: 7-Fluorobenzo[c]oxaborol-1(3H)-ol vs. 5-Fluoro & Non-Fluorinated Analogs
Executive Summary
This technical guide provides a side-by-side analysis of 7-fluorobenzo[c]oxaborol-1(3H)-ol (7-F-Box) against its clinically validated isomer, 5-fluorobenzo[c]oxaborol-1(3H)-ol (Tavaborole/AN2690), and the non-fluorinated parent scaffold.
While the 5-fluoro isomer is the industry standard for antifungal activity (LeuRS inhibition), the 7-fluoro isomer presents a unique physicochemical anomaly : unlike other fluorinated analogs, it does not exhibit increased acidity (pKa reduction). This guide explores the mechanistic implications of this "ortho-effect," analyzing why the 7-fluoro analog is often less potent as a LeuRS inhibitor but serves as a critical scaffold for anticancer and antimalarial diversification.
Part 1: Chemical Architecture & Electronic Properties
The core efficacy of benzoxaboroles relies on the Lewis acidity of the boron atom, which allows it to form a reversible covalent adduct with the cis-diol of tRNA's 3'-terminal adenosine.
The Fluorine Position Effect
Fluorine substitution typically increases the Lewis acidity of the boron center via electron withdrawal (
-
5-Fluoro (Tavaborole): The fluorine is para to the boron. It exerts a strong electron-withdrawing effect without steric hindrance, significantly lowering the pKa.
-
7-Fluoro (Topic): The fluorine is ortho to the boron. While electron-withdrawing, its proximity allows for intramolecular interaction (likely H-bond stabilization with the hydroxyl) or steric shielding that counteracts the acidity increase.
Comparative Physicochemical Data
| Property | 7-Fluoro Isomer (Topic) | 5-Fluoro Isomer (Tavaborole) | Non-Fluorinated (Parent) |
| Structure | F at C7 (Ortho to B) | F at C5 (Para to B) | No Fluorine |
| pKa | ~7.42 (Anomalous) | ~6.70 (Acidic) | ~7.39 |
| Lewis Acidity | Moderate | High | Moderate |
| LogP | ~1.3 | ~1.2 | ~1.6 |
| Primary Utility | Anticancer/Antimalarial Scaffold | Antifungal (Onychomycosis) | Baseline Reference |
Critical Insight: The pKa of the 7-fluoro isomer is nearly identical to the non-fluorinated parent. It fails to achieve the "acidity boost" seen in the 5-fluoro isomer, which explains its reduced potency in trapping tRNA in the LeuRS editing site.
Part 2: Biological Mechanism (LeuRS Inhibition)
The primary target for these small molecules is the Leucyl-tRNA Synthetase (LeuRS) editing domain. The drug acts as a "trap," locking the tRNA-Leu into the editing site and preventing protein synthesis.
Mechanism of Action Pathway
The diagram below illustrates the "Trapping Mechanism" and how pKa influences the equilibrium.
Figure 1: The Oxaborole-tRNA Trapping Mechanism. High acidity (low pKa) drives the formation of the sp3 adduct.
Efficacy Comparison
-
5-Fluoro: The lower pKa (~6.7) means a significant fraction of the drug exists as the reactive anion or easily transitions to the tetrahedral state at physiological pH (7.4), driving the equilibrium toward the Drug-tRNA complex.
-
7-Fluoro: With a pKa of ~7.42, the energy barrier to form the tetrahedral adduct is higher. Furthermore, the ortho-fluorine creates steric bulk that may clash with residues within the tight LeuRS editing pocket, reducing binding affinity (
).
Part 3: Experimental Protocols
Synthesis of 7-Fluorobenzo[c]oxaborol-1(3H)-ol
Note: This protocol utilizes a directed ortho-lithiation strategy, which is distinct from the halogen-metal exchange often used for the 5-isomer.
Reagents: 2-Fluorobenzyl alcohol, n-Butyllithium (n-BuLi), Triisopropyl borate, HCl.
-
Protection: Protect 2-fluorobenzyl alcohol with THP or MOM ether to prevent deprotonation of the alcohol.
-
Lithiation: Dissolve protected intermediate in anhydrous THF under
. Cool to -78°C. -
Addition: Add n-BuLi (2.2 eq) dropwise. The fluorine atom directs lithiation to the C3 position (the position between F and the protected alcohol is sterically crowded, but lithiation typically occurs ortho to the directing group; for 7-fluoro, we target the position adjacent to the CH2-OH precursor).
-
Correction: To get the 7-fluoro isomer (F adjacent to B), one starts with 3-fluorobenzyl alcohol . Lithiation occurs at the 2-position (between F and CH2OH) due to the synergistic directing effects.
-
-
Borylation: Add
at -78°C. Allow to warm to RT. -
Cyclization: Acidify with 6M HCl. This simultaneously deprotects the alcohol and induces cyclodehydration to form the oxaborole ring.
-
Purification: Recrystallize from Hexane/Ethyl Acetate.
LeuRS Aminoacylation Assay (IC50 Determination)
This assay measures the ability of the compound to inhibit the charging of tRNA with Leucine.
Materials:
-
C. albicans LeuRS enzyme (recombinant).
-
tRNA fraction (yeast).
-
L-[14C]-Leucine.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 5 mM MgCl2.
Workflow:
-
Preparation: Dilute 7-fluoro and 5-fluoro analogs in DMSO (range: 0.01 µM to 100 µM).
-
Incubation: Mix LeuRS, tRNA, and test compound in Assay Buffer. Incubate for 20 min at 30°C to allow "trapping" equilibrium.
-
Initiation: Add ATP (4 mM) and L-[14C]-Leucine to start the reaction.
-
Quenching: After 20 min, quench with 5% TCA (Trichloroacetic acid).
-
Filtration: Filter precipitates onto glass fiber filters; wash to remove unbound Leucine.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Compound]. Fit to Sigmoidal Dose-Response curve to calculate IC50.
Part 4: Strategic Application Guide
When should you choose the 7-Fluoro isomer over the 5-Fluoro standard?
| Scenario | Recommended Isomer | Rationale |
| Antifungal Development | 5-Fluoro | Superior pKa profile leads to maximal LeuRS inhibition. |
| Anticancer Research | 7-Fluoro | The 7-position allows for "Propanamide" side-chain extension (See Zhang et al.). This vector points out of the pocket, enabling modification for solubility or human target selectivity without disrupting the boron warhead. |
| Metabolic Stability | 7-Fluoro | Fluorine at the 7-position blocks metabolic oxidation at this susceptible ortho-site, potentially increasing half-life in complex organisms compared to the non-fluorinated parent. |
References
-
Baker, S. J., et al. (2006). "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis."[1] Journal of Medicinal Chemistry.
-
Adamczyk-Woźniak, A., et al. (2015). "The influence of fluorine position on the properties of fluorobenzoxaboroles." Bioorganic Chemistry.
-
Zhang, Y. K., et al. (2011).[2] "Benzoxaborole Antimalarial Agents.[3][4] Part 2: Discovery of Fluoro-Substituted 7-(2-Carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles." Bioorganic & Medicinal Chemistry Letters.
-
Cui, H., et al. (2019). "Design, Synthesis, and Structure–Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents." Journal of Medicinal Chemistry.
Sources
- 1. Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1- benzoxaborole (AN2690), for the potential treatment of onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gov.uk [gov.uk]
- 3. Benzoxaborole antimalarial agents. Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
7-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol: Proper Disposal & Handling Procedures
[1][2][3][4][5][6][7][8][9]
Executive Summary
Do not dispose of 7-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol down the drain.
While benzoxaboroles are valuable pharmacophores (structurally related to Tavaborole), they present specific disposal challenges due to the stability of the oxaborole ring and the presence of the fluorine substituent. This compound must be classified as Halogenated Organic Waste .
This guide defines the standard operating procedure (SOP) for the safe sequestration and disposal of this compound, ensuring compliance with environmental regulations regarding organoboron and organofluorine discharge.
Chemical Profile & Hazard Identification
Note: Specific safety data for the 7-fluoro isomer is often inferred from the benzoxaborole class (e.g., the 5-fluoro or 6-fluoro analogs) due to structural similarity (Read-Across Principle).
| Property | Data | Operational Implication |
| Chemical Name | 7-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol | Label all waste tags clearly.[1][2][3] |
| Class | Benzoxaborole / Organoboron | Lewis acidic character; potential phytotoxin. |
| Molecular Formula | C₇H₆BFO₂ | Contains Fluorine: Must go to Halogenated waste. |
| Physical State | Solid (Powder) | Dust inhalation hazard during transfer. |
| Solubility | DMSO, Ethanol, Methanol | Use alcohols for equipment rinsate. |
| Key Hazards | H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp.[4] Irritant) | Standard PPE (Nitrile gloves, safety glasses) required. |
Critical Handling & Stability Logic
Why this protocol exists:
-
Boron Phytotoxicity: Organoboron compounds can degrade into boric acid derivatives. Boron is a micronutrient but toxic to plants and aquatic life at higher concentrations.[1] Municipal water treatment does not effectively remove boron; therefore, sink disposal is strictly prohibited.
-
Fluorine Content: The C-F bond is the strongest in organic chemistry. Standard thermal oxidizers (incinerators) require specific scrubbing capabilities to handle the hydrofluoric acid (HF) generated during combustion. Segregating this into the Halogenated stream ensures it is routed to a facility equipped for HF neutralization.
-
Oxaborole Ring Stability: The oxaborole ring is generally stable under neutral conditions but can hydrolyze in strong base. We avoid intentional hydrolysis in the lab to prevent generating unknown boronic acid species; we rely on high-temperature commercial incineration for complete destruction.
Step-by-Step Disposal Protocol
Phase A: Solid Waste (Pure Compound)
Scenario: Expired inventory or excess solid reagent.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Transfer: Transfer the solid explicitly into the container. Do not dissolve it unnecessarily to minimize waste volume.
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "7-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol"
-
Hazard Checkbox: Toxic, Irritant.
-
-
Segregation: Place in the Solid Hazardous Waste bin.
Phase B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Scenario: The compound is dissolved in solvent (e.g., reaction mixture, HPLC waste).[3]
-
Solvent Identification: Determine the primary solvent.
-
If solvent is DCM, Chloroform, etc. → Halogenated Waste .
-
If solvent is Methanol, Ethyl Acetate, etc. → Halogenated Waste (The presence of the fluorinated solute contaminates the non-halogenated solvent, reclassifying the entire mixture as halogenated).
-
-
pH Check: Ensure the solution is between pH 5 and 9.
-
Reason: Extreme pH can cause uncontrolled hydrolysis or exotherms in the waste drum. Neutralize with dilute HCl or NaHCO₃ if necessary before adding to the drum.
-
-
Transfer: Pour into the Halogenated Organic Waste carboy.
-
Log Entry: Record the approximate mass of the benzoxaborole added to the carboy log sheet.
Phase C: Contaminated Debris
Scenario: Weigh boats, pipettes, gloves.
-
Bagging: Place all solid debris into a clear, chemically resistant plastic bag (3-mil thickness minimum).
-
Sealing: Zip-tie or tape the bag closed to prevent dust release.
-
Disposal: Discard into the Solid Hazardous Waste / Debris drum (Incineration stream).
Disposal Decision Matrix (Workflow)
The following logic flow ensures the compound reaches the correct destruction facility (High-Temp Incineration with Scrubbers).
Caption: Decision tree for segregating fluorinated benzoxaborole waste. Note that liquid solutions default to Halogenated streams regardless of the solvent due to the fluorinated solute.
Spill Management Protocol
Immediate Action: Alert nearby personnel. Don PPE (Safety glasses, Lab coat, Double Nitrile Gloves, N95 mask if powder is dispersed).
Scenario A: Solid Spill (Powder) [3]
-
Do not sweep dry. Dry sweeping generates dust.
-
Cover: Gently cover the spill with wet paper towels (dampened with water) to suppress dust.
-
Collect: Scoop the wet material and towels into a wide-mouth jar.
-
Clean: Wipe the surface with a soap/water solution, followed by an ethanol wipe.
-
Disposal: Label the jar as Hazardous Waste (Spill Debris) .
Scenario B: Liquid Spill
-
Absorb: Use universal absorbent pads or vermiculite.
-
Contain: Place soaked absorbents into a heavy-duty plastic bag.
-
Disposal: Label as Hazardous Waste (Halogenated) .
References
-
PubChem. (n.d.). 6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol (Compound Summary). National Library of Medicine. Retrieved February 19, 2026, from [Link]
- Note: Used as the primary reference for the safety profile of the fluorobenzo[c][1,2]oxaborol class.
- Reference for H-codes (H315, H319, H335) and P-codes applicable to this structural isomer.
-
University of Wisconsin–Madison. (2025). Chapter 7: Chemical Disposal Procedures. Safety Department.[2][5] Retrieved February 19, 2026, from [Link]
- Authoritative source for general laboratory chemical waste segregation (Halogenated vs.
-
U.S. Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved February 19, 2026, from [Link]
- Regulatory grounding for the disposal of pharmaceutical intermedi
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. 6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol | C7H6BFO2 | CID 11846119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Operational Safety & Handling Protocol: 7-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol
Executive Summary & Core Directive
7-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocycle primarily used as a pharmaceutical intermediate. While structurally related to antifungal agents like Tavaborole, it possesses distinct physicochemical properties that dictate specific handling protocols.
Immediate Safety Profile:
-
Acute Toxicity: Harmful if swallowed (Category 4).[1][2][3][4]
-
Irritation: Causes skin and serious eye irritation; may cause respiratory irritation (STOT SE 3).[2][4][5]
-
Physical State: Solid powder, prone to static generation.
Operational Mandate: All handling of dry powder must occur within a certified chemical fume hood. Inhalation of dust is the primary exposure vector to be mitigated.
Risk Assessment & Hazard Identification (GHS)
Reference Standards: 29 CFR 1910.1200 (OSHA HCS), Regulation (EC) No 1272/2008 (CLP)
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[1][2][3][4] | Warning |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2][3][4][5] | Warning |
| Eye Damage/Irritation | 2A | H319: Causes serious eye irritation.[1][2][3][4][5][6][7] | Warning |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation.[2][4][5] | Warning |
Scientist's Note: Boron-containing compounds often exhibit complex toxicology. While this specific CAS is currently classified as Category 4 (Oral), structurally similar benzoxaboroles can exhibit reproductive toxicity at high doses. Treat as a potential reproductive toxin (Precautionary Principle).
Personal Protective Equipment (PPE) Matrix
Effective protection relies on the "Barrier-in-Depth" strategy. Select PPE based on the scale of operation.
Table 1: PPE Selection Guide
| Component | Routine Analytical (mg scale) | Preparative Synthesis (>1 g scale) | Rationale & Technical Specs |
| Hand Protection | Nitrile Gloves (Single layer, min 0.11 mm) | Double Nitrile OR Silver Shield® (Laminate) | Why: Nitrile provides excellent resistance to the solid. If dissolved in DCM or THF, laminate under-gloves prevent permeation. |
| Eye Protection | Chemical Safety Goggles | Chemical Safety Goggles + Face Shield | Why: Safety glasses are insufficient for fine powders that can bypass side-shields via air currents. |
| Body Protection | Standard Cotton Lab Coat | Tyvek® Lab Coat (Disposable) + Apron | Why: Tyvek prevents dust entrapment in cotton fibers, reducing secondary exposure outside the lab. |
| Respiratory | Fume Hood (No respirator needed) | N95/P100 (If hood sash >18" or spill cleanup) | Why: Engineering controls (Hood) are primary. Respirators are the last line of defense. |
Engineering Controls & Operational Workflow
The Static Hazard
Benzoxaborole powders are often fluffy and electrostatic.
-
Protocol: Use an ionizing fan or antistatic gun (e.g., Zerostat) directed at the weighing boat before transferring the solid. This prevents "fly-away" powder that causes mass balance errors and contamination.
Safe Handling Workflow (Visualized)
Figure 1: Linear workflow for safe handling of 7-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol. Note the critical containment zone.
Experimental Protocols
Solubilization & Stock Preparation
-
Solubility Profile: Soluble in DMSO, Ethanol, and Methanol. Sparingly soluble in water.[8]
-
Procedure:
-
Weigh the target mass into a screw-top glass vial (avoid plastic if using for LC-MS to prevent leaching).
-
Add DMSO down the side of the vial to minimize dust displacement.
-
Vortex for 30 seconds.
-
Labeling: Mark as "Toxic/Irritant" with the concentration and date.
-
Reaction Setup (Boron Protection)
Context: If using this compound as an intermediate, the B-OH moiety may require protection or activation.
-
Compatibility: Compatible with standard Pd-catalyzed cross-coupling conditions (Suzuki-Miyaura).
-
Warning: Avoid strong oxidizing agents which may degrade the oxaborole ring.
Emergency Response & Spill Management
Exposure Response[4]
-
Eye Contact: Flush immediately with water for 15 minutes.[6][8] Critical: Lift eyelids to remove trapped particles. Seek medical attention (H319).
-
Skin Contact: Wash with soap and water.[4][6][7][9] Do not use solvents (ethanol/acetone) to clean skin, as they increase transdermal absorption.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
Spill Cleanup Decision Tree
Figure 2: Decision logic for immediate spill remediation.
Waste Disposal & Deactivation
Regulatory Context: This compound contains both Fluorine and Boron .
-
Fluorine: Incineration can generate Hydrofluoric Acid (HF). The incinerator must be equipped with a scrubber.
-
Boron: Generally safe for incineration, but high quantities can cause slagging in furnaces.
Disposal Protocol:
-
Dissolution: Dissolve solid waste in a combustible solvent (e.g., Acetone or Ethanol).
-
Segregation: Place in the "Halogenated Organic Waste" stream (due to the Fluorine atom).
-
Labeling: Explicitly list "Contains Organic Fluorine and Boron."
-
Prohibition: Do NOT dispose of down the drain. Boron compounds can be toxic to aquatic life (Chronic Aquatic Toxicity is a concern for related analogs).
References
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 7-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. Retrieved from
-
PubChem. (2025). Compound Summary: 7-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol (CID 11846119). National Library of Medicine. Retrieved from
-
Zhang, Y. K., et al. (2011). Benzoxaborole Antimalarial Agents. Part 2: Discovery of Fluoro-Substituted 7-(2-Carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles. Bioorganic & Medicinal Chemistry Letters. Retrieved from
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication (29 CFR 1910.1200). Retrieved from
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. 6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol | C7H6BFO2 | CID 11846119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. geneseo.edu [geneseo.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. fishersci.com [fishersci.com]
- 9. pallavchemicals.com [pallavchemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
